Product packaging for H-Phe-Phe-Phe-Phe-OH(Cat. No.:CAS No. 2667-02-9)

H-Phe-Phe-Phe-Phe-OH

Cat. No.: B3182881
CAS No.: 2667-02-9
M. Wt: 606.7 g/mol
InChI Key: NJNPEPZWJBIJCK-YDPTYEFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Phe-Phe-Phe-Phe-OH is a useful research compound. Its molecular formula is C36H38N4O5 and its molecular weight is 606.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H38N4O5 B3182881 H-Phe-Phe-Phe-Phe-OH CAS No. 2667-02-9

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNPEPZWJBIJCK-YDPTYEFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture of Self-Assembled Tetraphenylalanine: A Technical Guide to the H-Phe-Phe-Phe-Phe-OH Self-Assembly Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spontaneous organization of peptides into well-defined nanostructures is a cornerstone of modern nanotechnology and biomaterials science. Among these, short aromatic peptides have garnered significant attention for their ability to form robust and functional nano-architectures. This technical guide provides an in-depth exploration of the self-assembly mechanism of H-Phe-Phe-Phe-Phe-OH (F4), a tetrapeptide composed of four phenylalanine residues. We will delve into the core principles governing its assembly, quantitative data, detailed experimental methodologies, and the logical framework of its structural formation.

Core Self-Assembly Mechanism: A Symphony of Non-Covalent Interactions

The self-assembly of this compound is a thermodynamically driven process orchestrated by a delicate balance of non-covalent interactions. The primary driving forces are:

  • π-π Stacking: The aromatic phenyl rings of the phenylalanine residues are the dominant contributors to the self-assembly process. These rings stack on top of each other, creating strong, stabilizing interactions that drive the linear arrangement of the peptides.

  • Hydrogen Bonding: The peptide backbone, with its amide and carboxyl groups, facilitates the formation of extensive hydrogen bond networks. These interactions are crucial for the formation of stable, ordered secondary structures, most notably antiparallel β-sheets, which serve as the fundamental building blocks of the resulting nanostructures.[1][2]

  • Hydrophobic Interactions: The nonpolar nature of the phenylalanine side chains promotes the sequestration of these groups away from water, further stabilizing the assembled structures.

  • Electrostatic Interactions: In its zwitterionic state at neutral pH, the N-terminal amine (NH3+) and C-terminal carboxylate (COO-) groups can engage in head-to-tail electrostatic interactions, contributing to the formation of cyclic or linear peptide arrangements that can then stack to form larger structures.[3]

The interplay of these forces dictates the morphology of the final nanostructures, which can range from nanotubes and nanofibers to complex hydrogel networks.[2][4]

Quantitative Data on Tetraphenylalanine Self-Assembly

The following tables summarize key quantitative parameters related to the self-assembly of this compound and its derivatives. These values are influenced by experimental conditions and any modifications to the peptide terminus.

ParameterValuePeptide DerivativeConditionsReference
Critical Aggregation Conc. 43 µML6-F4 (PEGylated)Aqueous solution
Critical Aggregation Conc. 75 µMDOTA-L6-F4 (PEGylated with DOTA)Aqueous solution
Nanotube Internal Diameter 12 - 16 ÅThis compoundModel based on DFT calculations
Nanofiber Diameter 10 - 40 nmN-succinylated dehydrotripeptides (related)Hydrogel matrix
Nanofiber Length 500 nm - 3 µmN-succinylated dehydrotripeptides (related)Hydrogel matrix
Spectroscopic SignatureWavenumber/WavelengthStructural InterpretationTechniqueReference
Amide I Band (FTIR) ~1630 cm⁻¹Antiparallel β-sheetFTIR
CD Spectroscopy Minimum at ~220 nmβ-sheet conformationCD Spectroscopy

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of self-assembled peptide nanostructures. Below are protocols for key experiments.

Peptide Stock Solution Preparation

A common method to induce self-assembly is through a solvent-switch mechanism.

  • Dissolution: Weigh the lyophilized this compound peptide and dissolve it in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a high concentration (e.g., 10-100 mg/mL). HFIP is a strong hydrogen bond disrupter and helps to ensure the peptide is in a monomeric state.

  • Incubation: Gently vortex or sonicate the solution for a few minutes until the peptide is fully dissolved and the solution is clear.

Induction of Self-Assembly
  • Solvent Switch: To initiate self-assembly, the concentrated HFIP stock solution is diluted with an aqueous buffer (e.g., deionized water, phosphate-buffered saline) to the desired final peptide concentration. The change in solvent polarity triggers the self-assembly process.

  • pH Adjustment (for hydrogels): For hydrogel formation, a pH trigger can be employed. The peptide is suspended in water, and the pH is raised (e.g., with NaOH) to deprotonate the carboxylic acid and dissolve the peptide. Gelation is then induced by lowering the pH (e.g., with HCl or glucono-δ-lactone) to protonate the carboxyl groups, which initiates self-assembly into a fibrillar network.

  • Incubation: The solution is then incubated at a controlled temperature (e.g., room temperature) for a specific period (from minutes to days) to allow the nanostructures to form and equilibrate.

Characterization Techniques
  • Transmission Electron Microscopy (TEM):

    • A small drop of the peptide solution is applied to a carbon-coated copper grid.

    • The excess solution is wicked away with filter paper.

    • For negative staining, a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) is added to the grid for 1-2 minutes and then wicked off.

    • The grid is allowed to air dry completely before imaging.

  • Circular Dichroism (CD) Spectroscopy:

    • CD spectra are recorded using a spectropolarimeter in the far-UV region (typically 190-260 nm).

    • A quartz cuvette with a short path length (e.g., 0.1-1 mm) is used.

    • The peptide solution is diluted to a concentration suitable for measurement (typically in the µM range).

    • Spectra of the buffer alone are recorded and subtracted from the peptide spectra for baseline correction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The peptide solution is cast onto a suitable IR-transparent window (e.g., CaF2) and allowed to dry to form a film.

    • Alternatively, for hydrogels, a small amount of the gel can be placed between two windows.

    • Spectra are recorded, with particular attention to the Amide I region (1600-1700 cm⁻¹) to analyze the secondary structure.

Visualizing the Self-Assembly Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual self-assembly mechanism and a typical experimental workflow.

Self_Assembly_Mechanism Monomer F4 Monomers in HFIP SolventSwitch Solvent Switch (e.g., add water) Monomer->SolventSwitch Nucleation Nucleation: Oligomer Formation SolventSwitch->Nucleation π-π stacking H-bonding Elongation Elongation: β-sheet Formation Nucleation->Elongation Nanofiber Nanofiber Assembly Elongation->Nanofiber Nanotube Nanotube Formation Elongation->Nanotube Hydrogel Hydrogel Network (at high conc.) Nanofiber->Hydrogel Entanglement Nanotube->Hydrogel Entanglement

Caption: Conceptual pathway of this compound self-assembly.

Experimental_Workflow Synthesis Peptide Synthesis (Solid Phase) Purification Purification (RP-HPLC) Synthesis->Purification StockPrep Stock Solution Preparation (in HFIP) Purification->StockPrep SelfAssembly Induce Self-Assembly (Solvent Switch / pH Trigger) StockPrep->SelfAssembly Characterization Characterization SelfAssembly->Characterization TEM TEM (Morphology) Characterization->TEM CD CD Spectroscopy (Secondary Structure) Characterization->CD FTIR FTIR Spectroscopy (Secondary Structure) Characterization->FTIR DLS DLS (Size Distribution) Characterization->DLS

Caption: A typical experimental workflow for studying F4 peptide self-assembly.

Signaling Pathways

Currently, there is no scientific literature to suggest that the synthetic peptide this compound is involved in any known biological signaling pathways. Its self-assembly is primarily studied for its material properties and potential applications in nanotechnology and drug delivery, rather than for its interaction with cellular signaling cascades.

Conclusion

The self-assembly of this compound is a robust and versatile process that gives rise to a variety of well-ordered nanostructures. Understanding the fundamental principles that govern this process, from the key non-covalent interactions to the influence of environmental factors, is paramount for harnessing its potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals to explore and exploit the remarkable properties of this self-assembling tetrapeptide in the development of novel biomaterials and therapeutic systems.

References

synthesis and purification of H-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of H-Phe-Phe-Phe-Phe-OH

This guide provides a comprehensive technical overview for the synthesis and purification of the tetrapeptide this compound, tailored for researchers, scientists, and professionals in drug development. The methodology focuses on Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Part 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard and most efficient method for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

SPPS Workflow Diagram

spss_workflow cluster_cycle Iterative Synthesis Cycle (3x) start 1. Resin Swelling (Fmoc-Phe-Wang Resin in DMF) deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Coupling (Fmoc-Phe-OH, HBTU/DIPEA in DMF) wash1->coupling wash2 5. DMF Wash coupling->wash2 wash2->deprotection Repeat 2x final_deprotection 6. Final Fmoc Deprotection wash2->final_deprotection final_wash 7. Final Wash (DMF then DCM) final_deprotection->final_wash cleavage 8. Cleavage & Deprotection (TFA/TIS/H₂O) final_wash->cleavage precipitation 9. Precipitation (Cold Diethyl Ether) cleavage->precipitation end Crude this compound precipitation->end

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle for this compound.

Experimental Protocol: SPPS

This protocol outlines the manual synthesis of the tetrapeptide using Fmoc chemistry.

  • Resin Swelling : Swell Fmoc-Phe-Wang resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel with gentle agitation.

  • First Deprotection : Remove the Fmoc protecting group from the resin-bound phenylalanine by treating the resin with a 20% (v/v) solution of piperidine in DMF.[1][2] Perform this step twice: first for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing : After deprotection, thoroughly wash the resin with DMF (at least 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling :

    • For the subsequent three phenylalanine residues, perform the following coupling cycle.

    • In a separate vial, pre-activate Fmoc-Phe-OH (3 eq. relative to resin loading) with a coupling reagent like HBTU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF for 2-5 minutes.[1][3]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[1]

    • Monitor reaction completion with a Kaiser test; a negative result (yellow beads) indicates a complete coupling.

  • Iterative Cycles : Repeat the deprotection, washing, and coupling steps for the remaining two phenylalanine residues.

  • Final Deprotection : After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing and Drying : Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage from Resin :

    • Treat the dried peptide-resin with a cleavage cocktail. For a simple peptide like this compound, a standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Allow the cleavage reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.

    • Isolate the white precipitate by centrifugation, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

Data Presentation: SPPS Parameters
ParameterReagent/ConditionSpecification
Solid Support ResinFmoc-Phe-Wang Resin
Amino Acid Protected Amino AcidFmoc-Phe-OH
Coupling Activation ReagentsHBTU/DIPEA
Molar Excess (AA:Reagents:Resin)3 : 2.9 : 6 : 1
Coupling Time1-2 hours
Deprotection Reagent20% Piperidine in DMF
Deprotection Time5 min + 15 min
Cleavage Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂O
Cleavage Time1.5 - 2 hours

Part 2: Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity. The tetra-phenylalanine peptide is highly hydrophobic, which requires careful optimization of the purification method.

RP-HPLC Purification Workflow

hplc_workflow start 1. Sample Preparation (Dissolve crude peptide) injection 2. Injection (Load sample onto column) start->injection elution 3. Gradient Elution (Water/ACN + 0.1% TFA) injection->elution detection 4. UV Detection (214 nm & 280 nm) elution->detection collection 5. Fraction Collection detection->collection analysis 6. Purity Analysis (Analytical HPLC/MS) collection->analysis pooling 7. Pooling of Pure Fractions analysis->pooling lyophilization 8. Lyophilization pooling->lyophilization end Pure this compound lyophilization->end

Caption: General workflow for the RP-HPLC purification of peptides.

Experimental Protocol: RP-HPLC Purification
  • Sample Preparation : Dissolve the crude peptide. Due to its high hydrophobicity, this compound may require a small amount of an organic solvent like DMSO for initial dissolution before dilution with the HPLC mobile phase.

  • Chromatographic Conditions :

    • Column : A preparative C18 reversed-phase column is recommended.

    • Mobile Phase A : HPLC-grade water with 0.1% TFA.

    • Mobile Phase B : HPLC-grade acetonitrile (ACN) with 0.1% TFA.

    • Gradient : A scouting run using a broad linear gradient (e.g., 5% to 95% B over 30 minutes) is advised to determine the elution point. Subsequently, an optimized, shallower gradient around this point should be used for purification.

    • Detection : Monitor the column effluent using a UV detector at wavelengths of 214 nm (for the peptide backbone) and 280 nm (for the aromatic phenylalanine side chains).

  • Fraction Collection and Lyophilization :

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the final product as a white, fluffy solid.

Data Presentation: RP-HPLC Parameters
ParameterSpecificationPurpose
Stationary Phase ColumnPreparative C18 silica-based column
Mobile Phase A Aqueous0.1% (v/v) TFA in Water
Mobile Phase B Organic0.1% (v/v) TFA in Acetonitrile
Elution ModeGradient
Detection Wavelength214 nm and 280 nm

Part 3: Characterization

Final characterization is essential to confirm the identity and purity of the synthesized peptide.

Data Presentation: Characterization
Analysis MethodExpected Result
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 595.29 m/z
Analytical RP-HPLC Purity: >95% (single major peak)
¹H NMR Characteristic peaks corresponding to phenylalanine residues

References

A Technical Guide to the Solubility of Tetra-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetra-L-phenylalanine, a tetrapeptide composed of four L-phenylalanine residues. Due to the limited availability of specific quantitative solubility data for tetra-L-phenylalanine in publicly accessible literature, this guide focuses on the fundamental principles governing peptide solubility, qualitative solubility profiles in various solvent systems, and standardized experimental protocols for solubility determination. This information is crucial for researchers and professionals engaged in the handling, formulation, and application of phenylalanine-rich peptides.

Factors Influencing the Solubility of Tetra-L-phenylalanine

The solubility of a peptide is a complex interplay of its intrinsic properties and the characteristics of the solvent. For tetra-L-phenylalanine, the following factors are of primary importance:

  • Amino Acid Composition: Phenylalanine is a hydrophobic amino acid due to its nonpolar benzyl side chain. Consequently, peptides with a high proportion of phenylalanine, such as tetra-L-phenylalanine, are expected to have limited solubility in aqueous solutions.[1] The hydrophobicity of the four consecutive phenylalanine residues is a major determinant of its overall solubility profile.

  • Peptide Length: Generally, longer peptides exhibit lower solubility compared to their shorter counterparts.[1][2] This is attributed to an increase in intermolecular interactions and a greater propensity for aggregation.

  • Net Charge and pH: The solubility of a peptide is significantly influenced by the pH of the solution and the peptide's net charge.[1][3] Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net zero charge. By adjusting the pH away from the pI, the peptide can be ionized, leading to increased repulsion between molecules and enhanced solubility. The terminal amino and carboxyl groups of tetra-L-phenylalanine will be charged depending on the pH.

  • Secondary Structure and Aggregation: Peptides with a tendency to form ordered secondary structures, such as β-sheets, often exhibit lower solubility due to the formation of stable intermolecular hydrogen bonds, which can lead to aggregation. Phenylalanine-rich sequences are known to self-assemble into various nanostructures.

Qualitative Solubility Profile of Tetra-L-phenylalanine

Based on the principles outlined above, a qualitative solubility profile for tetra-L-phenylalanine can be predicted.

Solvent ClassPredicted SolubilityRationale
Aqueous Solutions (e.g., Water, Buffers) LowThe high hydrophobicity of the four phenylalanine residues will limit solubility in polar aqueous media. Solubility is expected to be lowest at the isoelectric point and can be increased by adjusting the pH to acidic or basic conditions.
Polar Aprotic Solvents (e.g., DMSO, DMF) Moderate to HighSolvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective in dissolving hydrophobic peptides. They can disrupt the hydrophobic interactions and hydrogen bonding that lead to aggregation.
Alcohols (e.g., Methanol, Ethanol, Isopropanol) Low to ModerateShort-chain alcohols may offer some solvating power, but the high hydrophobicity of the peptide may still limit solubility.
Non-polar Organic Solvents (e.g., Hexane, Chloroform) Very LowDue to the presence of the polar peptide backbone, tetra-L-phenylalanine is unlikely to be soluble in non-polar solvents.
Strong Acids (e.g., Trifluoroacetic Acid, Formic Acid) HighStrong acids can protonate the peptide backbone, leading to electrostatic repulsion and increased solubility. However, these solvents can affect peptide integrity and are often used as a last resort for initial solubilization before dilution.

Experimental Protocols for Solubility Determination

Accurate determination of peptide solubility is essential for any research or development application. The following are generalized protocols for two common methods.

Turbidimetric Solubility Assay (TSA)

This method provides a rapid determination of a peptide's solubility.

Methodology:

  • Preparation of Peptide Stock Solution: Prepare a high-concentration stock solution of tetra-L-phenylalanine in a solvent in which it is known to be highly soluble (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into the test solvent (e.g., water, buffer at a specific pH) in a multi-well plate.

  • Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Turbidity Measurement: Measure the turbidity (optical density) of each well using a plate reader at a wavelength where the peptide does not absorb (e.g., 600 nm).

  • Data Analysis: Plot the turbidity against the peptide concentration. The concentration at which a significant increase in turbidity is observed is considered the solubility limit.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Methodology:

  • Sample Preparation: Add an excess amount of the solid tetra-L-phenylalanine to a series of vials containing the different test solvents.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the peptide in that solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a peptide like tetra-L-phenylalanine.

G General Workflow for Peptide Solubility Determination cluster_exp Experimentation cluster_analysis Analysis Peptide Lyophilized Tetra-L-phenylalanine Method Choose Method: - Turbidimetric Assay - Shake-Flask Method Peptide->Method Solvents Select Test Solvents (Aqueous & Organic) Solvents->Method Equilibrate Equilibrate Sample (Incubation/Agitation) Method->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Measure Measure Concentration (Turbidity or HPLC) Separate->Measure Analyze Analyze Data & Determine Solubility Measure->Analyze

References

In-depth Technical Guide: The Molecular Structure and Properties of H-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Phe-Phe-Phe-OH, also known as tetra-L-phenylalanine, is a tetrapeptide composed of four L-phenylalanine residues linked by peptide bonds. This molecule is of significant interest to researchers in various fields, including materials science and drug development, due to its capacity for self-assembly into well-defined nanostructures.[1] The inherent hydrophobicity of the phenylalanine residues drives the formation of these assemblies through π-π stacking interactions between the aromatic side chains, leading to the formation of stable β-sheet structures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, along with insights into its potential biological activities.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. The molecular structure consists of a peptide backbone with four pendant benzyl groups, contributing to its aromatic and hydrophobic nature.

PropertyValueReference
Molecular Formula C36H38N4O5[1]
Molecular Weight 606.71 g/mol [1]
Appearance White powder (presumed)General peptide characteristics
Solubility Poor in water, soluble in some organic solventsInferred from structure
Visualizing the Molecular Structure

The basic chemical structure of this compound can be represented as a linear chain of four phenylalanine amino acids.

N H₂N- C1 CαH N->C1 CO1 CO C1->CO1 R1 CH₂-Ph C1->R1 N1 -NH- CO1->N1 C2 CαH N1->C2 CO2 CO C2->CO2 R2 CH₂-Ph C2->R2 N2 -NH- CO2->N2 C3 CαH N2->C3 CO3 CO C3->CO3 R3 CH₂-Ph C3->R3 N3 -NH- CO3->N3 C4 CαH N3->C4 COOH -COOH C4->COOH R4 CH₂-Ph C4->R4

Caption: Linear representation of this compound.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides of a defined sequence. The following is a generalized protocol adaptable for the synthesis of this compound, based on established Fmoc/tBu chemistry.

Materials:

  • Fmoc-Phe-OH

  • Rink Amide resin (or similar, depending on desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-Phe-OH residue using coupling reagents (HBTU/HOBt) and DIPEA in DMF.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for the subsequent three phenylalanine residues.

  • Final Deprotection: Remove the terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing. The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

start Start with Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine) swell->deprotect1 couple1 Couple Fmoc-Phe-OH deprotect1->couple1 wash1 Wash with DMF couple1->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple2 Couple Fmoc-Phe-OH deprotect2->couple2 wash2 Wash with DMF couple2->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple3 Couple Fmoc-Phe-OH deprotect3->couple3 wash3 Wash with DMF couple3->wash3 deprotect4 Fmoc Deprotection wash3->deprotect4 couple4 Couple Fmoc-Phe-OH deprotect4->couple4 wash4 Wash with DMF couple4->wash4 final_deprotect Final Fmoc Deprotection wash4->final_deprotect cleave Cleave from Resin (TFA) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify characterize Characterize (MS, HPLC) purify->characterize end Pure this compound characterize->end

Caption: Experimental workflow for SPPS of this compound.

Characterization Techniques

The structural and biophysical properties of this compound and its self-assembled structures can be investigated using a variety of analytical techniques.

TechniqueInformation Obtained
Circular Dichroism (CD) Spectroscopy Secondary structure information (e.g., β-sheet formation).
Fourier-Transform Infrared (FTIR) Spectroscopy Information on hydrogen bonding and secondary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure and dynamics in solution.
Dynamic Light Scattering (DLS) Size and aggregation state of self-assembled nanostructures.
Wide-Angle X-ray Scattering (WAXS) Information on the molecular packing and crystalline order.
Small-Angle X-ray Scattering (SAXS) Size and shape of nanostructures in solution.
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification.

Spectroscopic Data (Reference)

L-Phenylalanine 1H NMR Chemical Shifts (in D2O):

  • Aromatic protons (C6H5): ~7.33-7.43 ppm (multiplet)

  • α-proton (CαH): ~3.99 ppm (triplet)

  • β-protons (CβH2): ~3.13-3.29 ppm (multiplet)

L-Phenylalanine 13C NMR Chemical Shifts (in D2O):

  • Carbonyl carbon (C=O): ~175 ppm

  • Aromatic carbons (C6H5): ~128-138 ppm

  • α-carbon (Cα): ~57 ppm

  • β-carbon (Cβ): ~39 ppm

Mass Spectrometry of L-Phenylalanine (Electron Ionization): The mass spectrum of L-phenylalanine shows a molecular ion peak at m/z 165. Common fragments include the loss of the carboxyl group (m/z 120) and the benzyl group (m/z 91).[2] The fragmentation of the tetrapeptide would be significantly more complex, involving cleavages along the peptide backbone (b and y ions) and potential side-chain fragmentations.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, research on L-phenylalanine and other phenylalanine-containing peptides provides some insights into its potential roles.

L-phenylalanine itself can influence cellular signaling. For instance, in bovine mammary epithelial cells, phenylalanine has been shown to regulate milk protein synthesis through the LAT1-mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and metabolism.

Phe Phenylalanine LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation fourEBP1->Protein_Synthesis Derepression

Caption: Phenylalanine-induced LAT1-mTOR signaling pathway.

Furthermore, derivatives of phenylalanine dipeptides have been investigated for their anti-cancer properties. For example, a novel L-phenylalanine dipeptide was found to inhibit the growth and metastasis of prostate cancer cells by targeting DUSP1 and TNFSF9. While these findings are not directly applicable to this compound, they suggest that phenylalanine-containing peptides can have significant biological effects.

Studies on the cytotoxicity of phenylalanine have shown that high concentrations can inhibit cell growth and protein synthesis. The self-assembly of L-phenylalanine into fibrillar structures has been linked to toxicity in the context of phenylketonuria. The potential cytotoxicity of this compound and its self-assembled nanostructures would need to be evaluated for any biomedical applications.

Conclusion

This compound is a tetrapeptide with a strong propensity for self-assembly into ordered nanostructures. While detailed structural and biological data for this specific molecule are limited in publicly accessible resources, this guide provides a foundational understanding based on the known properties of its constituent amino acid and related peptides. The provided experimental protocols offer a starting point for its synthesis and characterization. Further research is warranted to fully elucidate the structure-property relationships and biological activities of this compound, which may open avenues for its application in materials science and drug development.

References

A Technical Guide to the Driving Forces of Tetra-L-phenylalanine Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The self-assembly of peptides into ordered nanostructures is a phenomenon of significant interest in materials science, nanotechnology, and medicine. Tetra-L-phenylalanine (L-Phe)4, a peptide composed of four phenylalanine residues, serves as a fundamental model for studying the principles of peptide aggregation due to its propensity to form well-defined structures such as nanotubes and fibrils.[1][2] Understanding the intricate network of non-covalent interactions that govern this process is critical for designing novel biomaterials and for developing therapeutic strategies against diseases linked to peptide aggregation. This technical guide provides an in-depth exploration of the primary driving forces behind (L-Phe)4 aggregation, details key experimental protocols for its characterization, and presents a logical model of the assembly pathway.

Core Driving Forces of (L-Phe)4 Self-Assembly

The spontaneous organization of (L-Phe)4 monomers into supramolecular structures is governed by a synergistic interplay of several non-covalent interactions.[3] These forces dictate the kinetics, thermodynamics, and morphology of the final aggregates.[4][5]

Hydrophobic Interactions

Hydrophobic interactions are a primary catalyst for the aggregation of phenylalanine-rich peptides. The aromatic side chains of phenylalanine are nonpolar and exhibit low solubility in aqueous environments. To minimize their exposure to water, these hydrophobic groups preferentially associate with each other, driving the initial collapse and assembly of peptide monomers. Studies have shown that increasing temperature and ionic strength, which typically enhance hydrophobic interactions, promote the formation of higher-order (L-Phe)4 assemblies.

π-π Stacking

A specific and crucial subset of hydrophobic interactions in aromatic systems is π-π stacking. The electron-rich π-orbitals of the phenylalanine aromatic rings interact favorably, leading to ordered stacking arrangements that significantly stabilize the aggregate structure. These interactions can occur in several geometries, most commonly face-to-face or edge-to-face, and are a directional force contributing to the ordered growth of assemblies. Raman spectroscopy has been used to demonstrate a distinct downshift in the -C=C- ring mode upon aggregation of phenylalanine-containing peptides, which is indicative of π-stacking.

G cluster_0 π-π Stacking Geometries Phe1 Phenylalanine Ring 1 Interaction1 Face-to-Face Phe1->Interaction1 Phe2 Phenylalanine Ring 2 Phe2->Interaction1 Phe3 Phenylalanine Ring 3 Interaction2 Edge-to-Face Phe3->Interaction2 Phe4 Phenylalanine Ring 4 Phe4->Interaction2

Caption: Key π-π stacking arrangements in phenylalanine aggregates.

Hydrogen Bonding

Hydrogen bonds are fundamental to the formation of stable, ordered secondary structures within peptide aggregates. In (L-Phe)4 assemblies, hydrogen bonds form between the amide hydrogen (-NH) and carbonyl oxygen (-C=O) of the peptide backbones. This network of interactions leads to the formation of β-sheets, which are a hallmark of amyloid-like fibrils. Studies on PEGylated (L-Phe)4 derivatives confirm an antiparallel β-sheet organization within the resulting fibers. For unprotected (L-Phe)4, head-to-tail hydrogen bonds between the terminal NH3+ and -COO- groups can also define the structure.

G cluster_0 Antiparallel β-Sheet Hydrogen Bonding Peptide1 N ...-CO-NH-... C Peptide2 C ...-HN-OC-... N Peptide1:c->Peptide2:c H-Bond Peptide1:n->Peptide2:n H-Bond

Caption: Hydrogen bond network in an antiparallel β-sheet.

Electrostatic Interactions

Electrostatic forces, particularly between the charged termini of the zwitterionic (L-Phe)4 peptide (–NH3+ and –COO−), play a significant role in directing self-assembly. These interactions are highly sensitive to pH. At neutral pH, the zwitterionic state facilitates fibril formation. However, at extreme pH values (e.g., pH 1.5 or 12.2), the peptide becomes predominantly cationic or anionic, respectively. This introduces intermolecular electrostatic repulsion that hinders the formation of ordered fibrils and instead promotes the formation of amorphous aggregates or flakes.

Experimental Methodologies for Characterizing Aggregation

A multi-technique approach is essential for a comprehensive understanding of the (L-Phe)4 aggregation process.

Protocol: Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to detect and quantify the formation of amyloid-like fibrils characterized by cross-β-sheet structures.

Methodology:

  • Preparation: Prepare a stock solution of ThT in a suitable buffer (e.g., PBS). Prepare (L-Phe)4 solutions at various concentrations.

  • Incubation: Mix the peptide solution with a working concentration of ThT.

  • Measurement: Monitor the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Analysis: An increase in fluorescence intensity indicates the formation of β-sheet-rich aggregates.

G A Prepare (L-Phe)4 and ThT Solutions B Mix Peptide and ThT A->B C Incubate Sample B->C D Measure Fluorescence (Ex: 440nm, Em: 485nm) C->D E Analyze Data: Intensity vs. Time D->E

Caption: Workflow for the Thioflavin T (ThT) fluorescence assay.

Protocol: Dynamic Light Scattering (DLS)

DLS is used to monitor the growth of aggregates by measuring changes in the hydrodynamic radius (particle size) over time.

Methodology:

  • Sample Preparation: Prepare a dust-free solution of (L-Phe)4 in a filtered buffer at the desired concentration.

  • Measurement: Place the sample in a DLS instrument. A laser illuminates the sample, and the scattered light fluctuations are measured by a detector.

  • Data Acquisition: Record measurements at regular time intervals to track the aggregation kinetics.

  • Analysis: The instrument's software uses the Stokes-Einstein equation to correlate the diffusion coefficient of the particles to their size distribution.

G A Prepare Dust-Free (L-Phe)4 Solution B Place in DLS Cuvette A->B C Acquire Scattering Data Over Time B->C D Calculate Particle Size Distribution C->D E Analyze Data: Size vs. Time D->E

Caption: Workflow for Dynamic Light Scattering (DLS) analysis.

Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution, particularly the transition from a random coil to a β-sheet conformation during aggregation.

Methodology:

  • Sample Preparation: Prepare (L-Phe)4 solutions in a suitable, non-absorbing buffer (e.g., phosphate buffer).

  • Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Scan the sample using a CD spectropolarimeter, typically in the far-UV region (190-260 nm).

  • Data Acquisition: Record spectra at different time points or under different conditions (e.g., temperature).

  • Analysis: A characteristic negative peak around 218 nm is indicative of β-sheet structure. Deconvolution algorithms can be used to estimate the percentage of different secondary structures.

G A Prepare (L-Phe)4 in CD-Transparent Buffer B Load into Quartz Cuvette A->B C Scan in Far-UV Region (190-260 nm) B->C D Process Data (Subtract Blank) C->D E Analyze Spectrum for β-Sheet Signatures (~218 nm) D->E

Caption: Workflow for Circular Dichroism (CD) spectroscopy.

Quantitative Analysis of (L-Phe)4 Aggregation

Quantitative data provides critical insight into the thermodynamics and concentration dependence of the aggregation process.

Table 1: Critical Aggregation Concentrations (CAC) of (L-Phe)4 Derivatives

Peptide DerivativeCritical Aggregation Concentration (μM)TechniqueReference
L6-F443DLS, NMR
DOTA-L6-F475DLS, NMR

L6 is a PEG-based linker; DOTA is a chelating agent. The presence of the bulkier DOTA group slightly increases the concentration required for aggregation.

Table 2: Influence of Environmental Factors on Phenylalanine Aggregation

FactorEffect on AggregationPrimary Driving Force AffectedReference
Increasing Temperature Promotes formation of higher-order assembliesHydrophobic Interactions
Increasing Ionic Strength Promotes formation of higher-order assembliesHydrophobic Interactions
Acidic pH (e.g., 1.5) Inhibits fibril formation; promotes flakesElectrostatic Interactions (Repulsion)
Alkaline pH (e.g., 12.2) Inhibits fibril formation; promotes flakesElectrostatic Interactions (Repulsion)

Logical Model of the Aggregation Pathway

The self-assembly of (L-Phe)4 is a hierarchical process that begins with soluble monomers and culminates in the formation of stable, macroscopic structures.

G Monomers Soluble (L-Phe)4 Monomers Oligomers Soluble Oligomers Monomers->Oligomers Hydrophobic Collapse & π-π Stacking Protofibrils Protofibrils (β-Sheet Nuclei) Oligomers->Protofibrils H-Bonding & Structural Reorganization Fibrils Mature Fibrils / Nanotubes Protofibrils->Fibrils Elongation & Annealing (Monomer Addition)

Caption: Hierarchical pathway of tetra-L-phenylalanine aggregation.

This process begins with a lag phase, where hydrophobic collapse and π-π stacking drive the formation of unstable, soluble oligomers from monomers. Subsequently, a nucleation event occurs, involving a structural rearrangement to form more ordered protofibrils stabilized by the formation of a hydrogen-bonding network (β-sheets). These nuclei then act as templates for rapid elongation via the addition of further monomers, leading to the growth of mature fibrils or nanotubes.

Conclusion

The aggregation of tetra-L-phenylalanine is a complex, multi-step process orchestrated by a delicate balance of non-covalent forces. Hydrophobic interactions and π-π stacking initiate the assembly by bringing monomers into close proximity. Subsequently, the formation of extensive hydrogen-bond networks locks the peptides into stable β-sheet conformations, while electrostatic interactions modulate the overall morphology of the final structures. A thorough understanding of these fundamental driving forces, verified through robust experimental methodologies, is paramount for the rational design of peptide-based nanomaterials and for advancing our comprehension of amyloid-related pathologies.

References

An In-depth Technical Guide to Self-Assembling Tetrapeptides: From Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling tetrapeptides, short chains of four amino acids, are emerging as a powerful class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. Their inherent biocompatibility, biodegradability, and the precision with which they can be designed to form specific nanostructures make them highly attractive for a range of biomedical applications. This technical guide provides a comprehensive overview of the core principles governing tetrapeptide self-assembly, detailed experimental methodologies, and a summary of key quantitative data to aid researchers and drug development professionals in this dynamic field.

The spontaneous organization of these peptides is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. This intricate interplay of forces allows tetrapeptides to form a variety of well-defined nanostructures, such as nanofibers, nanotubes, nanospheres, and hydrogels.[1][2] These structures can serve as scaffolds for three-dimensional cell culture, mimicking the native extracellular matrix, or as depots for the controlled release of therapeutic agents.[3][4]

Core Principles of Tetrapeptide Self-Assembly

The primary sequence of the tetrapeptide is the most critical factor dictating its self-assembly behavior and the resulting morphology of the nanostructure.[5] By carefully selecting the amino acid residues, researchers can program the peptide to adopt specific secondary structures, which then guide the formation of higher-order assemblies.

Key Drivers of Self-Assembly:

  • Hydrophobic Interactions: The tendency of nonpolar side chains to minimize contact with water is a major driving force, often leading to the formation of a hydrophobic core in the assembled nanostructure.

  • Hydrogen Bonding: The formation of hydrogen bonds between the peptide backbones is crucial for the formation of stable, ordered structures like β-sheets, which are a common motif in self-assembling peptide systems.

  • Electrostatic Interactions: The attraction or repulsion between charged amino acid residues can significantly influence the self-assembly process and the stability of the resulting nanostructures.

  • π-π Stacking: Aromatic residues, such as phenylalanine and tyrosine, can engage in π-π stacking interactions, which contribute to the stability and order of the assembled structures.

The self-assembly process is also highly sensitive to environmental conditions such as pH, temperature, ionic strength, and peptide concentration. These parameters can be modulated to control the initiation, kinetics, and outcome of the self-assembly process, allowing for the creation of "smart" biomaterials that respond to specific physiological cues.

Quantitative Data on Self-Assembling Tetrapeptides

The ability to quantify the properties of self-assembling tetrapeptide systems is crucial for their rational design and application. The following tables summarize key quantitative data reported in the literature for various tetrapeptide systems.

Table 1: Mechanical Properties of Tetrapeptide Hydrogels
Tetrapeptide SequenceConcentration (mg/mL)Storage Modulus (G') (Pa)Reference
IVFK4~1,000
IVFK8~10,000
IVZK3~10,000
IVZK8~100,000
Table 2: Drug Release from Peptide-Based Hydrogels
Peptide SystemDrugLoading ConcentrationCumulative Release (%) after 72hReference
Fmoc-FF/(FY)3 (1/1 v/v)Doxorubicin0.440 (DLC)~28
Fmoc-FF/(FY)3 (2/1 v/v)Doxorubicin0.440 (DLC)~16
FOK Hydrogel (20 mg/mL)Doxorubicin1 mg/mL~20 (at pH 7.4)
FOK Hydrogel (30 mg/mL)Doxorubicin1 mg/mL~20 (at pH 7.4)
FEFKFEFK (F8)Doxorubicin240 µM~30
KFEFKFEFKK (KF8K)Doxorubicin240 µM~30

Note: While some systems in this table utilize peptides longer than tetrapeptides, the data provides valuable insights into the principles of drug release from self-assembled peptide hydrogels.

Table 3: Binding Affinity of RGD-Containing Peptides to Integrins
Peptide SequenceIntegrin SubtypeIC50 (nM)Reference
GRGDSPKαvβ312.2
RGDαvβ389
RGD-4Cαvβ38.3
RGD-4Cαvβ546
RGD-10αvβ3~8.3
RGD-10αvβ5102

Experimental Protocols

This section provides detailed methodologies for the synthesis, self-assembly, and characterization of tetrapeptides, as well as their application in drug delivery.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptides

This protocol outlines the manual synthesis of a tetrapeptide using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin substitution), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for the remaining three amino acids in the desired sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 95:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Self-Assembly of IVFK Tetrapeptide into a Hydrogel

This protocol describes the preparation of a hydrogel from the self-assembling tetrapeptide IVFK.

Materials:

  • Lyophilized IVFK peptide powder

  • Milli-Q water

  • 10x Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Sterile vials

Procedure:

  • Peptide Solution Preparation: Dissolve the lyophilized IVFK peptide powder in Milli-Q water to achieve the desired final concentration (e.g., 5 mg/mL). Vortex the solution for 2-3 seconds to ensure complete dissolution.

  • Initiation of Self-Assembly: Add 0.1 mL of 10x PBS to the peptide solution. The pH of the solution will shift to approximately 7.6.

  • Hydrogel Formation: Gently vortex the vial for 2-3 seconds to ensure homogeneous distribution of the buffer. Let the vial stand undisturbed at room temperature.

  • Verification of Gelation: Gelation can be confirmed by the vial inversion method, where a stable hydrogel will not flow upon inversion of the vial.

Protocol 3: Loading of Doxorubicin into a Tetrapeptide Hydrogel

This protocol details a method for encapsulating the small molecule drug doxorubicin (DOX) within a self-assembling peptide hydrogel.

Materials:

  • Lyophilized tetrapeptide powder

  • Doxorubicin hydrochloride

  • Doubly distilled water (ddH₂O)

  • 0.5 M NaOH solution

  • Sonicator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of doxorubicin in ddH₂O (e.g., 200 µg/mL).

  • Peptide Suspension: Suspend the required amount of tetrapeptide powder in the doxorubicin solution to achieve the desired final peptide and drug concentrations.

  • Dissolution: Sonicate and vortex the suspension until the peptide is fully dissolved.

  • Triggering Gelation: Adjust the pH of the solution to the desired range for gelation (e.g., 5.0-5.7) by the stepwise addition of 0.5 M NaOH solution. Vortex after each addition to ensure homogeneity.

  • Final Volume Adjustment: Adjust the final volume with ddH₂O.

  • Homogenization: Vortex the sample thoroughly. If air bubbles are present, centrifuge the sample gently to remove them.

  • Gel Maturation: Store the drug-loaded hydrogel at 4°C overnight before use.

Protocol 4: In Vitro Drug Release Assay

This protocol describes a method to measure the release of an encapsulated drug from a tetrapeptide hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release buffer (e.g., PBS or serum-containing media)

  • Spectrophotometer (or other appropriate analytical instrument for drug quantification)

  • Incubator

Procedure:

  • Hydrogel Preparation: Prepare the drug-loaded hydrogel in a suitable container (e.g., a vial or a well of a multi-well plate).

  • Addition of Release Buffer: Carefully add a known volume of the release buffer on top of the hydrogel.

  • Incubation: Incubate the samples at 37°C.

  • Sampling: At predetermined time points, gently mix the release buffer and collect an aliquot for analysis.

  • Buffer Replacement: After each sampling, replace the withdrawn volume with fresh, pre-warmed release buffer to maintain sink conditions.

  • Drug Quantification: Determine the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for doxorubicin at 485 nm).

  • Data Analysis: Calculate the cumulative amount of drug released over time and express it as a percentage of the initial drug loading.

Protocol 5: Transmission Electron Microscopy (TEM) Sample Preparation for Nanofiber Imaging

This protocol outlines a common method for preparing self-assembled peptide nanofibers for TEM imaging.

Materials:

  • Peptide solution capable of forming nanofibers

  • TEM grids (e.g., carbon-coated Formvar grids)

  • Uranyl acetate solution (e.g., 1-2% in water) for negative staining

  • Filter paper

  • Tweezers

Procedure:

  • Sample Deposition: Place a drop of the peptide solution onto a piece of Parafilm.

  • Grid Incubation: Using tweezers, place a TEM grid, film side down, onto the drop of the peptide solution and let it sit for approximately 30-60 seconds.

  • Blotting: Carefully remove the grid with tweezers and wick away the excess solution by touching the edge of the grid with a piece of filter paper.

  • Washing (Optional): Place the grid on a drop of deionized water for a few seconds to wash away any salts or buffer components that may interfere with imaging, then blot again.

  • Negative Staining: Place the grid onto a drop of the uranyl acetate solution for 10-30 seconds.

  • Final Blotting and Drying: Remove the grid and carefully blot away the excess staining solution. Allow the grid to air dry completely before imaging.

  • Imaging: Examine the grid using a transmission electron microscope.

Signaling Pathways and Logical Relationships

Self-assembling tetrapeptides can be functionalized with bioactive motifs to interact with specific cellular receptors and modulate signaling pathways. This section provides diagrams of key signaling pathways that can be targeted by these advanced biomaterials.

Integrin-Mediated Signaling Pathway

Many self-assembling peptides are functionalized with the RGD (Arginine-Glycine-Aspartic acid) sequence, which is a well-known ligand for integrin receptors on the cell surface. Binding of RGD-functionalized nanofibers to integrins can trigger downstream signaling cascades that influence cell adhesion, proliferation, and differentiation.

Integrin_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm RGD-Peptide RGD-Peptide Integrin Integrin RGD-Peptide->Integrin Binding FAK FAK Integrin->FAK Activation Src Src Integrin->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Adhesion Adhesion FAK->Adhesion Src->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Integrin-mediated signaling cascade initiated by RGD-functionalized peptides.
EGFR Dimerization Inhibition

Self-assembling peptides can also be designed to interfere with protein-protein interactions, such as the dimerization of the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR dimerization is a promising strategy in cancer therapy as it blocks the activation of downstream signaling pathways that promote tumor growth and survival.

EGFR_Inhibition cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular EGF EGF EGFR_Monomer1 EGFR Monomer EGF->EGFR_Monomer1 EGFR_Monomer2 EGFR Monomer EGF->EGFR_Monomer2 EGFR_Dimer EGFR Dimer (Active) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2->EGFR_Dimer Autophosphorylation Autophosphorylation EGFR_Dimer->Autophosphorylation Activation Inhibitor_Peptide Inhibitor Tetrapeptide Inhibitor_Peptide->EGFR_Monomer1 Binds to dimerization interface Inhibitor_Peptide->EGFR_Monomer2 Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation

Mechanism of EGFR dimerization inhibition by a self-assembling tetrapeptide.

Conclusion

Self-assembling tetrapeptides represent a versatile and powerful platform for the development of advanced biomaterials. Their tunable properties, biocompatibility, and capacity for functionalization make them ideal candidates for a wide range of applications in drug delivery and regenerative medicine. This technical guide has provided a foundational understanding of the principles governing their self-assembly, along with practical experimental protocols and key quantitative data. By leveraging this knowledge, researchers and drug development professionals can further innovate and engineer novel tetrapeptide-based systems to address pressing challenges in healthcare. The continued exploration of sequence-structure-function relationships will undoubtedly unlock the full potential of these remarkable molecules.

References

Probing the Core: A Technical Guide to π-π Stacking Interactions in Tetra-L-phenylalanine Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the pivotal role of π-π stacking interactions in the self-assembly of tetra-L-phenylalanine (FFFF). While direct quantitative structural data for unmodified tetra-L-phenylalanine is limited in the current literature, this document synthesizes findings from studies on closely related phenylalanine oligopeptides and their derivatives to provide a comprehensive overview for researchers in materials science and drug development. The self-assembly of these peptides into ordered nanostructures is a critical area of study, with implications for biomaterials, drug delivery, and understanding amyloidogenic diseases.

The Central Role of π-π Stacking in Supramolecular Assembly

The self-assembly of peptides containing aromatic residues is a spontaneous process driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and electrostatic interactions.[1] Among these, π-π stacking—the attractive, non-covalent interaction between aromatic rings—is a primary driving force for many peptides containing phenylalanine.[1][2] This interaction provides both the necessary energy and the directionality for the ordered growth of supramolecular structures.[1] In aqueous solutions, where peptides with aromatic groups often have poor solubility, π-π stacking contributes significantly to the stability of the resulting self-assembled architectures.[1] The process often involves the formation of β-sheet structures, which are then stabilized by the stacking of the phenyl rings.

Quantitative Analysis of Self-Assembly Driven by π-π Interactions

Quantitative data on the self-assembly process provides crucial parameters for designing and controlling the formation of peptide-based nanomaterials. The following tables summarize key quantitative findings from studies on tetra-L-phenylalanine derivatives and shorter phenylalanine oligopeptides.

Table 1: Critical Aggregation Concentrations (CAC)

The critical aggregation concentration is the minimum concentration at which peptide monomers begin to self-assemble into larger structures. This value is a key indicator of the stability of the monomeric form versus the aggregated state.

CompoundCritical Aggregation Concentration (CAC)Method
PEGylated tetra-phenylalanine (L6-F4)43 μMNot specified in source
DOTA-L6-F475 μMNot specified in source
FFFF-PEG50000.095 wt%Pyrene Fluorescence Assay

Data sourced from references.

Table 2: Spectroscopic and Structural Parameters of Assembled Structures

Spectroscopic and scattering techniques provide quantitative information about the secondary structure and morphology of the self-assembled peptides.

PeptideTechniqueObservationQuantitative Value
Tri-phenylalanine (FFF)FTIR SpectroscopyAmide I peak indicating β-sheet1630 cm⁻¹
Dipeptide DerivativeWAXSCrystal plane distance4.6 Å
PEGylated tetra-phenylalanine (L6-F4)CD SpectroscopyMaxima from aromatic side-chain stacking205 nm and 220 nm

Data sourced from references.

Table 3: Computational and Geometric Parameters of π-π Interactions

Computational studies and crystal structures of related compounds offer insights into the preferred geometries and interaction energies of π-π stacking.

SystemMethodInteraction TypeFinding
Di- and Tri-phenylalanineMolecular DynamicsAromatic side-chain contactsPredominantly "T-shaped"
Phenylalanine-Anion Pairs in ProteinsIn Silico Energy CalculationEdgewise anion-π interactionStabilizing energy of -2 to -7.3 kcal/mol

Data sourced from references.

Visualizing the Process: From Monomer to Nanostructure

The following diagrams illustrate the conceptual workflow for investigating π-π stacking interactions and the proposed mechanism of self-assembly.

G Experimental Workflow for Characterizing Tetra-L-phenylalanine Self-Assembly cluster_synthesis Peptide Preparation cluster_assembly Self-Assembly Induction cluster_characterization Structural & Morphological Characterization cluster_spectroscopy Spectroscopy cluster_scattering Scattering cluster_microscopy Microscopy synthesis Peptide Synthesis & Purification (Solid Phase Synthesis, HPLC) assembly Induce Self-Assembly (e.g., pH change, solvent switch) synthesis->assembly cd Circular Dichroism (CD) (Secondary Structure) assembly->cd ftir FTIR Spectroscopy (β-sheet formation) assembly->ftir nmr NMR Spectroscopy (π-π stacking proximity) assembly->nmr dls Dynamic Light Scattering (DLS) (Particle Size) assembly->dls saxs_waxs SAXS / WAXS (Morphology & Packing) assembly->saxs_waxs tem Transmission Electron Microscopy (TEM) (Nanostructure Imaging) assembly->tem afm Atomic Force Microscopy (AFM) (Surface Topology) assembly->afm

Experimental workflow for tetra-L-phenylalanine characterization.

G Proposed Self-Assembly Mechanism via π-π Stacking cluster_interactions Primary Interactions monomers Tetra-L-phenylalanine Monomers in Solution pi_stacking π-π Stacking (Directionality & Energy) monomers->pi_stacking Aromatic Interaction h_bonds Hydrogen Bonding (Backbone Organization) monomers->h_bonds Peptide Backbone beta_sheets Formation of β-sheet Structures pi_stacking->beta_sheets h_bonds->beta_sheets nanofibers Assembly into Nanofibers/Nanotubes beta_sheets->nanofibers hydrogel Entanglement into Hydrogel Network nanofibers->hydrogel

Self-assembly of tetra-L-phenylalanine into a hydrogel network.

Detailed Experimental Protocols

The following section outlines generalized methodologies for key experiments used to characterize the self-assembly and π-π stacking of tetra-L-phenylalanine. These protocols are synthesized from literature on phenylalanine-containing peptides.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the peptide assemblies (e.g., β-sheet, random coil).

  • Sample Preparation: Prepare solutions of tetra-L-phenylalanine in an appropriate solvent (e.g., deionized water, phosphate buffer) at various concentrations, both below and above the expected CAC. For peptides with low aqueous solubility, initial dissolution in a solvent like hexafluoroisopropanol (HFIP) followed by dilution in water is a common strategy.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Scan the samples in a quartz cuvette with a short path length (e.g., 0.1 mm or 1.0 mm) to minimize solvent absorption in the far-UV region.

    • Record spectra from approximately 190 nm to 280 nm.

    • Set the bandwidth to 1 nm and the resolution to 0.1 nm.

    • Acquire data at a controlled temperature (e.g., 25 °C).

  • Data Analysis: A minimum around 218-220 nm is indicative of β-sheet formation. Maxima around 205 and 220 nm can be attributed to the stacking of aromatic side-chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of β-sheet structures through analysis of the amide I band.

  • Sample Preparation: Prepare samples as for CD spectroscopy. For hydrogel samples, a small amount can be placed directly onto the ATR crystal. For solutions, a drop can be dried on the crystal.

  • Instrumentation: Use an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for ease of use with liquid or gel samples.

  • Data Acquisition:

    • Collect spectra in the range of approximately 1500-1800 cm⁻¹ to observe the amide I region.

    • Set the spectral resolution to 1-2 cm⁻¹.

    • Accumulate a sufficient number of scans (e.g., 45-200) to achieve a good signal-to-noise ratio.

  • Data Analysis: A peak in the amide I region around 1630 cm⁻¹ is characteristic of intermolecular β-sheet structures. A peak around 1680 cm⁻¹ can suggest an antiparallel β-sheet organization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the proximity and interactions of the aromatic rings, providing evidence of π-π stacking.

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O with a suitable buffer) at various concentrations.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire spectra at different concentrations. An upfield shift of the aromatic proton signals with increasing concentration suggests shielding due to π-π stacking.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of covalent bonds. Cross-peaks between aromatic protons on different peptide molecules are direct evidence of intermolecular stacking.

    • DOSY (Diffusion-Ordered Spectroscopy): This technique measures the diffusion coefficient of molecules. A decrease in the diffusion coefficient at higher concentrations indicates the formation of larger aggregates.

  • Data Analysis: Analyze chemical shift changes, the presence of intermolecular NOE cross-peaks, and changes in diffusion coefficients to build a comprehensive picture of the aggregation process driven by π-π interactions.

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)

Objective: To characterize the overall shape and size of the self-assembled nanostructures (SAXS) and the molecular packing within them (WAXS).

  • Sample Preparation: Samples (solutions or hydrogels) are loaded into a sample holder, typically a thin-walled quartz capillary.

  • Instrumentation: A dedicated SAXS/WAXS instrument, often at a synchrotron source for high flux, is used.

  • Data Acquisition:

    • X-rays are passed through the sample, and the scattered radiation is collected on a 2D detector.

    • The scattering pattern is recorded over a range of scattering angles (or q-vectors). SAXS covers the low-q range (larger structures), while WAXS covers the high-q range (molecular-level distances).

  • Data Analysis:

    • SAXS: The data can be modeled to determine the shape (e.g., cylindrical, lamellar) and dimensions (e.g., fiber radius) of the nanostructures.

    • WAXS: The positions of peaks in the WAXS pattern correspond to characteristic repeating distances in the structure. A peak at ~4.7 Å is typical for the inter-strand distance in a β-sheet, while a peak around 10 Å can correspond to the inter-sheet distance, which is influenced by the stacking of the phenylalanine side chains.

Conclusion and Future Directions

The self-assembly of tetra-L-phenylalanine, driven significantly by π-π stacking interactions, leads to the formation of well-ordered nanostructures with potential applications in biomedicine and materials science. While a complete quantitative picture of the unmodified tetrapeptide remains an area for active research, the methodologies and data from related systems presented in this guide provide a robust framework for investigation. Future work should focus on obtaining high-resolution crystal structures or detailed computational models of unmodified tetra-L-phenylalanine to precisely define the geometry and energetics of its π-π stacking interactions. Such data will be invaluable for the rational design of novel peptide-based biomaterials with tailored properties.

References

Initial Characterization of Tetra-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra-L-phenylalanine (FFFF) is a homooligopeptide composed of four L-phenylalanine residues. As an aromatic-rich peptide, it possesses a strong propensity for self-assembly into various nanostructures, driven primarily by π-stacking interactions between the phenyl rings of the constituent amino acids. This technical guide provides a comprehensive overview of the initial characterization of tetra-L-phenylalanine, including its physicochemical properties, a detailed protocol for its synthesis via solid-phase peptide synthesis (SPPS), and a proposed workflow for its initial biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the potential applications of this peptide in materials science and drug development.

Physicochemical Properties

The precise experimental determination of all physicochemical properties of tetra-L-phenylalanine is not extensively documented in publicly available literature. However, based on the properties of L-phenylalanine and general principles of peptide chemistry, the following characteristics can be summarized.

PropertyValue (Estimated for Tetra-L-phenylalanine)Value (L-phenylalanine)
Molecular Formula C36H38N4O5C9H11NO2[1][2]
Molecular Weight 606.71 g/mol 165.19 g/mol [1][2]
Appearance White to off-white powderWhite crystalline powder[1]
Melting Point Decomposes at high temperatures~283 °C (decomposes)
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and HFIPSoluble in water (26.9 g/L at 25 °C); slightly soluble in ethanol
UV-Vis Absorption (λmax) ~258 nm~258 nm in water
Critical Aggregation Concentration (CAC) Micromolar range (e.g., 43 µM for a PEGylated derivative)Not applicable

Synthesis of Tetra-L-phenylalanine

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like tetra-L-phenylalanine. The following is a detailed protocol based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-L-Phe-Wang resin (or other suitable resin)

  • Fmoc-L-phenylalanine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (repeated for each of the remaining three phenylalanine residues):

    • In a separate vial, dissolve Fmoc-L-phenylalanine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: After the coupling of the last phenylalanine residue, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized tetra-L-phenylalanine using mass spectrometry and analytical RP-HPLC.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Fmoc-Phe-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Phe-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Phe-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Phe-OH Deprotect3->Couple3 Deprotect4 Final Fmoc Deprotection Couple3->Deprotect4 Cleave Cleavage from Resin (TFA/TIS/Water) Deprotect4->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Caption: Solid-phase peptide synthesis workflow for tetra-L-phenylalanine.

Spectroscopic Characterization

TechniqueExpected Observations for Tetra-L-phenylalanine
1H NMR Aromatic protons: ~7.2-7.4 ppm (multiplet); α-protons: ~4.0-4.5 ppm (multiplet); β-protons: ~2.8-3.2 ppm (multiplet). The exact chemical shifts for L-phenylalanine are around 7.33-7.43 ppm for aromatic protons, 3.99 ppm for the α-proton, and 3.13-3.29 ppm for the β-protons.
13C NMR Aromatic carbons: ~127-138 ppm; α-carbons: ~55-58 ppm; β-carbons: ~38-40 ppm; Carbonyl carbons: ~172-175 ppm. For L-phenylalanine, representative shifts are observed for the aromatic carbons (127-137 ppm), the α-carbon (~58 ppm), the β-carbon (~39 ppm), and the carbonyl carbon (~176 ppm).
FTIR Amide I band (C=O stretch): ~1630-1650 cm-1; Amide II band (N-H bend): ~1520-1540 cm-1; Aromatic C-H stretch: ~3030-3080 cm-1; N-H stretch: ~3300 cm-1. For L-phenylalanine, characteristic peaks include N-H stretching (3034-3068 cm-1), C=O stretching of the carboxylate group (around 1587 cm-1), and NH3+ deformation vibrations (1525 and 1608 cm-1).
UV-Vis Aromatic absorbance with a maximum (λmax) around 258 nm, characteristic of the phenylalanine chromophore.

Initial Biological Characterization: A Proposed Workflow

While no specific biological activity for tetra-L-phenylalanine has been extensively reported, the known roles of its constituent amino acid, L-phenylalanine, can guide initial investigations. L-phenylalanine is a precursor to neurotransmitters and has been shown to interact with various cellular signaling pathways, including insulin signaling and the calcium-sensing receptor. It has also been observed to form cytotoxic fibrillar assemblies at high concentrations. The following experimental workflow is proposed for a preliminary assessment of the biological effects of tetra-L-phenylalanine.

Experimental Protocols

a) Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293, or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Prepare a stock solution of tetra-L-phenylalanine in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to various concentrations (e.g., 1, 10, 50, 100, 200 µM). Replace the medium in the wells with the peptide solutions and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

b) Signaling Pathway Analysis (Western Blot for key pathway proteins):

  • Cell Culture and Treatment: Culture cells to ~80% confluency in 6-well plates. Treat the cells with a non-toxic concentration of tetra-L-phenylalanine (determined from the cytotoxicity assay) for various time points (e.g., 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, and key components of the insulin signaling pathway like IRβ).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of tetra-L-phenylalanine on the phosphorylation status and expression levels of the target proteins.

Biological Characterization Workflow Diagram

Biological_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_signaling Signaling Pathway Analysis Cell_Culture_MTT Cell Seeding (96-well plate) Treatment_MTT Treat with Tetra-L-phenylalanine (24, 48, 72h) Cell_Culture_MTT->Treatment_MTT MTT_Assay MTT Assay Treatment_MTT->MTT_Assay Absorbance_MTT Measure Absorbance (570 nm) MTT_Assay->Absorbance_MTT Viability_Analysis Determine Cell Viability Absorbance_MTT->Viability_Analysis Cell_Culture_WB Cell Seeding (6-well plate) Treatment_WB Treat with Tetra-L-phenylalanine (Time course) Cell_Culture_WB->Treatment_WB Lysis Cell Lysis & Protein Quantification Treatment_WB->Lysis Western_Blot SDS-PAGE & Western Blot Lysis->Western_Blot Analysis_WB Analyze Protein Expression & Phosphorylation Western_Blot->Analysis_WB Start Synthesized Tetra-L-phenylalanine cluster_cytotoxicity cluster_cytotoxicity Start->cluster_cytotoxicity cluster_signaling cluster_signaling Start->cluster_signaling

Caption: Proposed workflow for the initial biological characterization of tetra-L-phenylalanine.

Potential Signaling Pathways for Investigation

Based on the known biological activities of L-phenylalanine, several signaling pathways are of interest for initial investigation upon treatment with tetra-L-phenylalanine.

Insulin Signaling Pathway

L-phenylalanine has been shown to impair insulin signaling by modifying the insulin receptor beta (IRβ). It is plausible that tetra-L-phenylalanine could have similar or altered effects on this pathway.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Tetra_Phe Tetra-L-phenylalanine (Hypothesized Interaction) Tetra_Phe->IR

Caption: Hypothesized interaction of tetra-L-phenylalanine with the insulin signaling pathway.

Calcium-Sensing Receptor (CaSR) Pathway

L-phenylalanine is an agonist of the calcium-sensing receptor (CaSR), which is involved in regulating gut hormone release and food intake. Investigating whether tetra-L-phenylalanine also activates this G-protein coupled receptor could reveal potential metabolic effects.

CaSR_Signaling Tetra_Phe Tetra-L-phenylalanine CaSR Calcium-Sensing Receptor (CaSR) Tetra_Phe->CaSR Gq11 Gq/11 CaSR->Gq11 PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC PKC Activation IP3_DAG->PKC Hormone_Release Gut Hormone Release (GLP-1, PYY) Ca_Release->Hormone_Release PKC->Hormone_Release

Caption: Potential activation of the CaSR signaling pathway by tetra-L-phenylalanine.

Conclusion

This technical guide provides a foundational overview of the initial characterization of tetra-L-phenylalanine. While there is a significant body of research on its self-assembling properties, a comprehensive understanding of its physicochemical and biological characteristics is still emerging. The detailed protocols and proposed experimental workflows presented here offer a starting point for researchers to further investigate this intriguing oligopeptide. Future studies are warranted to fully elucidate the properties and potential applications of tetra-L-phenylalanine in diverse scientific and therapeutic fields.

References

Theoretical Models of H-Phe-Phe-Phe-Phe-OH Self-Assembly: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models governing the self-assembly of the tetra-phenylalanine peptide, H-Phe-Phe-Phe-Phe-OH (F4). It delves into the computational and thermodynamic principles that drive the formation of ordered nanostructures, offering valuable insights for researchers in materials science and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key processes.

Introduction to F4 Self-Assembly

The self-assembly of peptides into well-defined nanostructures is a phenomenon of significant scientific interest, with implications for both understanding biological processes, such as amyloid fibril formation, and developing novel biomaterials. Short aromatic peptides, particularly those containing phenylalanine, are known to spontaneously organize into a variety of morphologies, including nanotubes, nanofibers, and vesicles. The tetra-peptide this compound (F4) is a key example of such a self-assembling system, driven by a complex interplay of non-covalent interactions.

The primary driving force behind the self-assembly of F4 is attributed to π-π stacking interactions between the aromatic side chains of the phenylalanine residues. These interactions, along with hydrogen bonding between the peptide backbones, lead to the formation of hierarchical structures. Understanding the theoretical basis of this process is crucial for controlling the morphology and properties of the resulting nanomaterials for various applications.

Theoretical Models of F4 Self-Assembly

Computational studies provide invaluable insights into the molecular mechanisms of F4 self-assembly, offering a level of detail that is often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations

While extensive MD simulations specifically for unmodified F4 are not widely published, studies on shorter phenylalanine peptides (e.g., diphenylalanine, FF) and related amyloidogenic peptides provide a foundational understanding. These simulations reveal that the initial stages of aggregation involve the formation of small, disordered oligomers. These oligomers then undergo a structural transition to form more ordered β-sheet-rich structures, which serve as nuclei for fibril elongation. The hydrophobic nature of the phenylalanine side chains plays a critical role in this process, driving the peptides out of the aqueous environment to form a dehydrated core.

Density Functional Theory (DFT) Calculations

Periodic Density Functional Theory (DFT) calculations have been employed to propose a structural model for the self-assembly of FFFF (tetraphenylalanine). This model suggests a hierarchical assembly process:

  • Ring Formation: Three FFFF molecules associate through head-to-tail hydrogen bonds between the charged N-terminal (NH3+) and C-terminal (COO-) groups, forming a stable triangular ring structure.[1]

  • Nanotube Elongation: These trimeric rings then stack on top of each other, driven by π-π interactions between the phenyl rings of adjacent rings, to form a hollow nanotube.[1]

This model predicts a deformed channel with an internal diameter ranging from 12 to 16 Å.[1] The stability of this structure is further enhanced by a network of intermolecular hydrogen bonds.

F4_Self_Assembly_Model Theoretical Model of F4 Nanotube Formation cluster_monomers F4 Monomers cluster_ring Trimeric Ring Formation cluster_stacking Hierarchical Stacking cluster_nanotube Final Nanostructure M1 This compound Ring Cyclic Trimer (Head-to-Tail H-Bonds) M1->Ring Self-Assembly M2 This compound M2->Ring Self-Assembly M3 This compound M3->Ring Self-Assembly Stack Stacked Rings (π-π Interactions) Ring->Stack Stacking Nanotube F4 Nanotube Stack->Nanotube Elongation Peptide_Self_Assembly_Workflow Peptide Self-Assembly Experimental Workflow Start Lyophilized F4 Peptide Dissolve Dissolve in HFIP (1-10 mg/mL) Start->Dissolve Dilute Dilute with Aqueous Buffer (e.g., PBS, pH 7.4) Dissolve->Dilute Incubate Incubate at Controlled Temperature (e.g., 25°C or 37°C) Dilute->Incubate Characterize Characterize Assembled Structures (TEM, AFM, CD, etc.) Incubate->Characterize

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of Hydrophobicity in Phe-Phe-Phe-Phe Assembly

This technical guide provides a comprehensive examination of the critical role of hydrophobicity in the self-assembly of the tetrapeptide Phenylalanine-Phenylalanine-Phenylalanine-Phenylalanine (Phe-Phe-Phe-Phe or F4). We will delve into the fundamental driving forces, quantitative analysis of the assembly process, detailed experimental protocols for characterization, and visual representations of the underlying mechanisms and workflows.

The Central Role of Hydrophobicity in F4 Self-Assembly

The self-assembly of the F4 peptide into well-ordered nanostructures is a phenomenon predominantly driven by hydrophobic interactions. The four consecutive phenylalanine residues, with their bulky and nonpolar benzyl side chains, create a highly hydrophobic molecule. When F4 peptides are in an aqueous environment, these hydrophobic side chains are thermodynamically driven to minimize their contact with water molecules. This leads to the aggregation of the peptides, a process known as the hydrophobic effect.

While hydrophobicity is the primary driver, other non-covalent interactions also play a crucial role in the stability and morphology of the final assembled structures. These include:

  • π-π Stacking: The aromatic rings of the phenylalanine residues engage in π-π stacking interactions, which contribute significantly to the stability of the assembled nanostructures. These interactions are a hallmark of many self-assembling systems containing aromatic moieties.

  • Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, can form intermolecular hydrogen bonds. These bonds provide directional stability to the assembled structures, often leading to the formation of β-sheet-like arrangements, which are common in amyloidogenic peptides.

  • Van der Waals Forces: These weak, short-range forces also contribute to the overall stability of the packed F4 peptide assemblies.

The interplay of these forces dictates the final morphology of the F4 nanostructures, which can range from nanotubes and nanofibers to vesicles and hydrogels, depending on the experimental conditions such as pH, temperature, and solvent composition.

Quantitative Analysis of F4 Assembly

The self-assembly of F4 peptides is a concentration-dependent process. Below a certain concentration, known as the critical aggregation concentration (CAC), the peptides exist predominantly as monomers. Above the CAC, the monomers begin to assemble into larger structures. The table below summarizes key parameters and findings related to F4 assembly from various studies.

ParameterValue / ObservationExperimental ConditionsReference
Critical Aggregation Concentration (CAC) Not explicitly quantified in the provided search results, but the assembly is concentration-dependent.Aqueous buffer
Assembly Morphology Nanotubes, nanofibers, vesicles, hydrogelsDependent on solvent, pH, and temperature
Secondary Structure Predominantly β-sheetIn the assembled state
Driving Forces Hydrophobic interactions, π-π stacking, hydrogen bondingAqueous environment

Experimental Protocols for Studying F4 Assembly

The characterization of F4 self-assembly involves a suite of biophysical and imaging techniques. Below are detailed protocols for some of the key experiments.

Preparation of F4 Peptide Solution
  • Materials:

    • Lyophilized F4 peptide powder

    • Milli-Q water or desired buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh the desired amount of lyophilized F4 peptide powder.

    • Add the appropriate volume of Milli-Q water or buffer to achieve the desired final concentration.

    • Vortex the solution for 1-2 minutes to aid in dissolution.

    • Sonicate the solution in a bath sonicator for 5-10 minutes to break up any pre-formed aggregates.

    • The solution is now ready for self-assembly studies.

Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This assay is used to monitor the formation of β-sheet-rich structures, such as amyloid fibrils, in real-time.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

  • Materials:

    • F4 peptide solution

    • ThT stock solution (e.g., 1 mM in water)

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well black plate with a clear bottom

    • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

  • Procedure:

    • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

    • In a 96-well plate, mix the F4 peptide solution with the ThT working solution to the desired final concentrations.

    • Incubate the plate in the plate reader at a constant temperature (e.g., 37 °C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration of the experiment.

    • An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

Transmission Electron Microscopy (TEM) for Morphological Characterization

TEM is used to directly visualize the morphology of the assembled F4 nanostructures.

  • Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the specimen.

  • Materials:

    • Assembled F4 peptide solution

    • TEM grids (e.g., carbon-coated copper grids)

    • Negative stain solution (e.g., 2% uranyl acetate)

    • Filter paper

    • Pipettes

  • Procedure:

    • Place a drop of the assembled F4 peptide solution onto a TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away the excess solution using a piece of filter paper.

    • (Optional) Wash the grid by placing a drop of Milli-Q water on it and then wicking it away.

    • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

    • Wick away the excess stain.

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope.

Visualizing F4 Assembly: Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes involved in the study of F4 self-assembly.

Driving_Forces_F4_Assembly Monomers F4 Monomers in Aqueous Solution Assembly Self-Assembly Monomers->Assembly Hydrophobic Hydrophobic Effect (Primary Driver) Hydrophobic->Assembly Initiates PiStacking π-π Stacking PiStacking->Assembly Stabilizes HBonbing Hydrogen Bonding HBonbing->Assembly Stabilizes VdW Van der Waals Forces VdW->Assembly Stabilizes Nanostructures Ordered Nanostructures (Fibrils, Tubes, etc.) Assembly->Nanostructures

Caption: Interplay of forces in F4 peptide self-assembly.

F4_Assembly_Workflow Start Lyophilized F4 Peptide Dissolution Dissolution in Aqueous Buffer Start->Dissolution Incubation Incubation (Time, Temperature) Dissolution->Incubation Kinetics Kinetic Analysis (ThT Assay) Incubation->Kinetics Morphology Morphological Analysis (TEM, AFM) Incubation->Morphology Structure Structural Analysis (CD, FTIR) Incubation->Structure Data Data Interpretation & Conclusion Kinetics->Data Morphology->Data Structure->Data

Caption: Experimental workflow for studying F4 self-assembly.

Conclusion

The self-assembly of the F4 peptide is a powerful example of how fundamental molecular interactions can be harnessed to create complex, ordered nanostructures. Hydrophobicity serves as the primary impetus for this process, with π-π stacking and hydrogen bonding providing the necessary stability and directionality. A thorough understanding of these principles, facilitated by the experimental techniques outlined in this guide, is essential for the rational design and application of F4-based materials in fields ranging from drug delivery to nanotechnology. The continued exploration of this simple yet elegant system promises to yield further insights into the fundamental principles of molecular self-assembly.

early-stage investigation of tetra-L-phenylalanine oligomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Stage Investigation of Tetra-L-phenylalanine Oligomers

Introduction

The field of peptide-based nanomaterials has garnered significant interest for its potential applications in biomedicine, including drug delivery, tissue engineering, and diagnostics. Among the various self-assembling peptide motifs, short aromatic sequences have proven to be particularly versatile building blocks. Tetra-L-phenylalanine (FFFF or F4), an oligomer composed of four phenylalanine residues, is notable for its ability to self-assemble into a range of well-defined nanostructures.[1] This technical guide provides a comprehensive overview of the core methodologies and characterization techniques involved in the , tailored for researchers, scientists, and professionals in drug development.

Synthesis and Purification

The production of high-purity tetra-L-phenylalanine is the foundational step for any investigation into its self-assembly and application. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method employed.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of F4
  • Resin Selection and Swelling: A suitable resin, such as a Rink Amide or Wang resin, is chosen based on the desired C-terminal modification (amide or carboxylic acid, respectively). The resin is swelled in a non-polar solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin by treating it with a 20% solution of piperidine in DMF for 10-20 minutes. This is followed by extensive washing with DMF to remove residual piperidine.

  • Amino Acid Coupling: The first Fmoc-protected L-phenylalanine (Fmoc-Phe-OH) is activated using a coupling reagent, typically a carbodiimide (e.g., DIC) and an additive (e.g., Oxyma), or a uronium salt (e.g., HBTU/HCTU) with a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the deprotected resin and allowed to react for 1-2 hours.

  • Iterative Cycles: The deprotection and coupling steps are repeated sequentially for the remaining three phenylalanine residues. A capping step with acetic anhydride can be included after each coupling to terminate any unreacted chains.

  • Cleavage and Final Deprotection: Once the sequence is complete, the peptide is cleaved from the solid support. A cleavage cocktail, commonly composed of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, is added to the resin and incubated for 2-3 hours. This simultaneously cleaves the peptide and removes any side-chain protecting groups.

  • Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, and the resulting pellet is washed multiple times. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the final F4 peptide are confirmed using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

G cluster_cycle Repeat 3x Deprotection_N Fmoc Deprotection (20% Piperidine/DMF) Coupling_N Amino Acid Coupling (Fmoc-Phe-OH, HBTU/DIPEA) Deprotection_N->Coupling_N Cleavage Cleavage from Resin (TFA Cocktail) Coupling_N->Cleavage Start Swelled Resin Start->Deprotection_N Purification RP-HPLC Purification Cleavage->Purification Verification Mass Spectrometry Verification Purification->Verification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of tetra-L-phenylalanine.

Self-Assembly Mechanisms and Protocols

The self-assembly of F4 peptides is a spontaneous process driven by a combination of non-covalent interactions, primarily π-π stacking between the aromatic side chains of the phenylalanine residues and hydrogen bonding along the peptide backbone.[2][3] This process leads to the formation of β-sheet structures which then organize into higher-order assemblies like fibrils, nanotubes, and hydrogels.[1]

Experimental Protocol: Inducing F4 Self-Assembly
  • Stock Solution Preparation: The purified, lyophilized F4 peptide is first dissolved in a strong organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is in a monomeric state and to break any pre-formed aggregates.

  • Solvent Removal: The HFIP is completely removed by evaporation under a gentle stream of nitrogen gas or by using a vacuum concentrator, leaving a thin peptide film.

  • Reconstitution and Incubation: The peptide film is reconstituted in an aqueous buffer (e.g., phosphate-buffered saline (PBS) or ultrapure water) at the desired final concentration.

  • Triggering Assembly: Assembly can be triggered by various methods, including pH shifts, changes in ionic strength, or simple incubation. For many phenylalanine derivatives, incubation at room temperature or 37°C for several hours to days is sufficient.[4]

  • Monitoring: The assembly process can be monitored over time using techniques like Thioflavin T (ThT) fluorescence, which detects the formation of cross-β sheet structures characteristic of amyloid-like fibrils.

G cluster_prep Preparation cluster_assembly Assembly cluster_structures Resulting Nanostructures Monomers Lyophilized F4 Peptide Dissolution Dissolve in HFIP (Monomeric State) Monomers->Dissolution Evaporation Evaporate HFIP (Peptide Film) Dissolution->Evaporation Reconstitution Reconstitute in Aqueous Buffer Evaporation->Reconstitution Incubation Incubation (pH, Temp, Time) Reconstitution->Incubation Fibrils Fibrils Incubation->Fibrils Nanotubes Nanotubes Incubation->Nanotubes Hydrogel Hydrogel Incubation->Hydrogel

Caption: Logical workflow for the self-assembly of F4 oligomers into nanostructures.

Physicochemical Characterization

A multi-technique approach is essential to fully characterize the morphology, secondary structure, and properties of the F4 assemblies.

TechniqueInformation ObtainedTypical Observations for F4 Assemblies
Transmission Electron Microscopy (TEM) Morphology, dimensions (width, length), and fine structure of nano-assemblies.Reveals distinct structures such as long fibrils, hollow nanotubes, or interconnected networks in hydrogels.
Atomic Force Microscopy (AFM) Surface topography, height profiles, and mechanical properties of individual structures.Provides high-resolution images of fibril height and periodicity.
Circular Dichroism (CD) Spectroscopy Secondary structure conformation of the peptide in solution or gel state.A characteristic minimum around 220 nm suggests the presence of β-sheet structures.
Fourier-Transform Infrared (FTIR) Spectroscopy Hydrogen bonding patterns and secondary structure.An amide I band shift to ~1630 cm⁻¹ is indicative of intermolecular β-sheet formation.
Dynamic Light Scattering (DLS) Hydrodynamic radius and size distribution of aggregates in solution.Used to determine the onset of aggregation and the size of early-stage oligomers.
Thioflavin T (ThT) Fluorescence Assay Detection of cross-β sheet amyloid-like structures.Increased fluorescence intensity upon ThT binding to F4 fibrils.
Rheology Viscoelastic properties (storage and loss moduli) of hydrogels.Confirms gel formation (G' > G'') and quantifies mechanical stiffness.
Quantitative Data Summary

While specific values are highly dependent on experimental conditions (concentration, pH, temperature), the following table presents representative quantitative data found in the literature for F4 and related derivatives.

ParameterValueMethodNotes
Critical Aggregation Conc. (L6-F4) 43 µMDLS/NMRFor a PEGylated F4 derivative.
Critical Aggregation Conc. (DOTA-L6-F4) 75 µMDLS/NMRFor a DOTA-chelated, PEGylated F4 derivative.
Secondary Structure β-sheetCD/FTIRIndicated by a CD minimum at ~220 nm and an FTIR Amide I peak at ~1630 cm⁻¹.
Cell Viability (Illustrative) >85% at 100 µMMTT AssayF4 assemblies are generally considered biocompatible, though some Phe aggregates can show toxicity.

Applications in Drug Delivery

F4 oligomers, particularly their ability to form hydrogels, are promising for creating biocompatible scaffolds for the sustained and localized release of therapeutic agents. The porous, water-rich environment of the hydrogel can encapsulate drugs, protecting them from degradation and controlling their release kinetics.

Experimental Protocol: In Vitro Drug Release from an F4 Hydrogel
  • Drug Encapsulation: A model drug (e.g., doxorubicin, propranolol) is mixed with the monomeric F4 peptide solution before triggering self-assembly. This entraps the drug within the forming hydrogel network.

  • Hydrogel Formation: The drug-peptide mixture is cast into a suitable container (e.g., a 96-well plate) and gelation is induced as described previously.

  • Release Study Setup: A known volume of release buffer (e.g., PBS, pH 7.4) is carefully layered on top of the drug-loaded hydrogel. The system is maintained at 37°C.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), the entire release buffer is collected and replaced with fresh buffer to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is measured using an appropriate analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The cumulative amount of drug released is calculated and plotted as a function of time to determine the release profile and kinetics.

G Start Mix Drug with Monomeric F4 Solution Gelation Induce Hydrogel Formation Start->Gelation Overlay Overlay with Release Buffer (PBS) Gelation->Overlay Incubate Incubate at 37°C Overlay->Incubate Sample Collect Buffer at Time Points (t1, t2, t3...) Incubate->Sample Replace with fresh buffer Quantify Quantify Drug Concentration (e.g., UV-Vis) Sample->Quantify Plot Plot Cumulative Release vs. Time Quantify->Plot

Caption: Experimental workflow for an in vitro drug release study.

Biocompatibility and Cytotoxicity Assessment

Evaluating the interaction of F4 nanostructures with biological systems is critical. While generally considered biocompatible, high concentrations of some phenylalanine aggregates have been associated with cytotoxicity. Standard in vitro assays are used for initial screening.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Adherent cells (e.g., HeLa, fibroblasts) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and cultured overnight to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the F4 oligomer assemblies (e.g., 0-200 µM). A positive control (e.g., Triton X-100) and an untreated negative control are included. The cells are incubated for 24-48 hours.

  • MTT Addition: The treatment medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The plate is gently shaken, and the absorbance is read at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells: Viability (%) = (Abs_sample / Abs_control) * 100.

References

Methodological & Application

Application Notes and Protocols for H-Phe-Phe-Phe-Phe-OH Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formation of hydrogels from the self-assembly of the unprotected tetra-phenylalanine peptide, H-Phe-Phe-Phe-Phe-OH (F4-peptide). The protocols are based on established methods for similar phenylalanine-based peptides and have been adapted to account for the zwitterionic nature of the F4-peptide at physiological pH.

Introduction

Self-assembling peptides, particularly those containing phenylalanine, are of significant interest in biomaterials science and drug delivery due to their biocompatibility and ability to form well-defined nanostructures. The tetra-phenylalanine peptide (this compound) is a promising candidate for hydrogel formation, driven by a combination of non-covalent interactions including π-π stacking of the aromatic side chains, hydrogen bonding between the peptide backbones, and hydrophobic interactions. The presence of a free N-terminal amine and a C-terminal carboxylic acid imparts a zwitterionic character to the peptide at neutral pH, which plays a crucial role in its self-assembly and hydrogelation behavior.

This document outlines two primary methods for inducing the gelation of this compound: the pH switch method and the solvent switch method. Additionally, protocols for the characterization of the resulting hydrogels using transmission electron microscopy (TEM) and rheology are provided.

Quantitative Data Summary

The mechanical properties of self-assembled peptide hydrogels are highly dependent on the peptide concentration, preparation method, and environmental conditions such as pH and ionic strength. The following tables provide a summary of expected ranges for key quantitative data based on studies of similar phenylalanine-based hydrogels.

Table 1: Typical Hydrogel Formation Parameters

ParameterValue RangeNotes
Peptide Concentration0.5 - 5.0 wt%Higher concentrations generally lead to stiffer hydrogels.
Gelation TimeMinutes to HoursDependent on the trigger (pH or solvent change) and temperature.
Final pH4.0 - 7.4The isoelectric point of the peptide will influence solubility and self-assembly.

Table 2: Expected Mechanical Properties of this compound Hydrogels

PropertyTypical Value RangeTechnique
Storage Modulus (G')100 Pa - 50 kPaOscillatory Rheology
Loss Modulus (G'')1 - 1000 PaOscillatory Rheology
Nanofiber Diameter10 - 50 nmTransmission Electron Microscopy (TEM)

Experimental Protocols

Protocol 1: Hydrogel Formation via pH Switch Method

This method involves dissolving the peptide at a high pH where it is soluble due to the deprotonation of the carboxylic acid and amine groups, followed by a gradual decrease in pH to trigger self-assembly and gelation.

Materials:

  • This compound peptide powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution or Glucono-δ-lactone (GdL)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Sterile, purified water (e.g., Milli-Q)

  • Vortex mixer

  • pH meter

Procedure:

  • Weigh the desired amount of this compound powder to achieve the target weight percentage (e.g., 10 mg for a 1 wt% hydrogel in a final volume of 1 mL).

  • Add a small volume of 0.1 M NaOH to the peptide powder to aid in dissolution, vortexing until the peptide is fully dissolved. The initial pH should be basic (around 10-11).

  • Slowly add 0.1 M HCl dropwise while monitoring the pH to gradually lower it to the desired final pH (e.g., 7.4). Alternatively, for a slower pH drop, add a stoichiometric amount of GdL, which will hydrolyze to gluconic acid and gradually lower the pH.

  • Once the target pH is reached, allow the solution to stand at room temperature or 37°C.

  • Observe the formation of a hydrogel by inverting the vial. Gelation is considered complete when the hydrogel is self-supporting and does not flow.

Protocol 2: Hydrogel Formation via Solvent Switch Method

This method relies on dissolving the peptide in an organic solvent in which it is highly soluble and then inducing self-assembly by introducing an aqueous solution.

Materials:

  • This compound peptide powder

  • Dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Phosphate Buffered Saline (PBS, pH 7.4) or sterile, purified water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO or HFIP at a high concentration (e.g., 50-100 mg/mL). Use sonication if necessary to fully dissolve the peptide.

  • In a separate vial, place the required volume of PBS or water.

  • Rapidly inject the peptide stock solution into the aqueous phase to achieve the final desired peptide concentration (e.g., 1 wt%).

  • Gently mix the solution by pipetting up and down a few times, avoiding the introduction of air bubbles.

  • Allow the solution to stand at room temperature or 37°C to facilitate self-assembly and gelation.

  • Monitor hydrogel formation by the vial inversion test.

Protocol 3: Characterization of Hydrogel Nanostructure by Transmission Electron Microscopy (TEM)

Materials:

  • Formed this compound hydrogel

  • TEM grids (e.g., carbon-coated copper grids)

  • Uranyl acetate or phosphotungstic acid solution (2% w/v) for negative staining

  • Sterile, purified water

  • Filter paper

Procedure:

  • Place a small aliquot (5-10 µL) of the hydrogel onto a piece of parafilm.

  • Gently touch the surface of the hydrogel with a TEM grid for 1-2 minutes to allow the nanofibers to adsorb.

  • Wick away excess liquid with a piece of filter paper.

  • For negative staining, place a drop of the staining solution onto the grid for 1-2 minutes.

  • Remove the excess staining solution with filter paper.

  • Allow the grid to air dry completely before imaging with a transmission electron microscope.

Protocol 4: Characterization of Mechanical Properties by Rheology

Procedure:

  • Prepare the this compound hydrogel directly on the plate of the rheometer if possible, or carefully transfer the pre-formed hydrogel onto the lower plate.

  • Lower the upper plate to the desired gap size, ensuring the hydrogel fills the gap completely and any excess is trimmed.

  • Perform a time sweep at a constant strain and frequency to monitor the gelation process and determine the gelation time.

  • Once the gel has formed and the storage modulus (G') has plateaued, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

  • Conduct a frequency sweep within the LVER to measure the storage (G') and loss (G'') moduli as a function of frequency. A stable hydrogel will exhibit a G' that is significantly higher than G'' and is largely independent of frequency.

Mandatory Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_methods Hydrogel Formation Methods cluster_ph pH Switch cluster_solvent Solvent Switch cluster_gelation Self-Assembly & Gelation cluster_characterization Characterization peptide This compound Powder dissolve_high_ph Dissolve in Alkaline Solution (pH 10-11) peptide->dissolve_high_ph dissolve_organic Dissolve in Organic Solvent (DMSO/HFIP) peptide->dissolve_organic lower_ph Lower pH to ~7.4 (HCl or GdL) dissolve_high_ph->lower_ph Trigger self_assembly Self-Assembly into Nanofibers lower_ph->self_assembly add_aqueous Add to Aqueous Buffer (PBS) dissolve_organic->add_aqueous Trigger add_aqueous->self_assembly hydrogel Hydrogel Formation self_assembly->hydrogel Entanglement tem TEM (Morphology) hydrogel->tem rheology Rheology (Mechanical Properties) hydrogel->rheology

Caption: Experimental workflow for this compound hydrogel formation and characterization.

self_assembly_pathway monomers Peptide Monomers (Zwitterionic) trigger Trigger (pH or Solvent Change) monomers->trigger nucleation Nucleation trigger->nucleation elongation Fiber Elongation nucleation->elongation π-π stacking, H-bonding nanofibers Nanofibers elongation->nanofibers hydrogel Hydrogel Network nanofibers->hydrogel Entanglement

Caption: Proposed self-assembly pathway of this compound into a hydrogel network.

Application Notes and Protocols for Tetra-L-phenylalanine in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetra-L-phenylalanine (Phe-Phe-Phe-Phe or F4) in the development of advanced drug delivery systems. Tetra-L-phenylalanine is a peptide that can self-assemble into various nanostructures, such as nanoparticles, nanotubes, and hydrogels, making it a promising biomaterial for controlled drug release and targeted therapy.[1][2] The self-assembly is primarily driven by π-stacking interactions between the aromatic side chains of the phenylalanine residues.[3][4][5] This document details the synthesis, characterization, and drug loading protocols for tetra-L-phenylalanine-based nanocarriers, supported by quantitative data and experimental workflows.

Applications of Tetra-L-phenylalanine in Drug Delivery

Tetra-L-phenylalanine-based nanomaterials are being explored for a variety of drug delivery applications, primarily due to their biocompatibility, biodegradability, and the ability to form stable drug-carrier complexes. Key applications include:

  • Nanoparticle Drug Carriers: Self-assembled tetra-L-phenylalanine nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery to specific tissues.

  • Controlled-Release Hydrogels: Tetra-L-phenylalanine can form hydrogels that provide sustained release of therapeutic agents, which is particularly beneficial for localized therapies, such as in cancer treatment and for inflammatory conditions.

  • Vesicles for Targeted Delivery: Functionalized tetra-L-phenylalanine can form vesicles that can be decorated with targeting ligands to enhance drug accumulation at the desired site of action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for tetra-L-phenylalanine and related drug delivery systems based on available literature.

Table 1: Physicochemical Properties of Tetra-L-phenylalanine Based Nanostructures

ParameterValueReference System
Critical Aggregation Concentration (CAC)
L6-F443 µMPEGylated tetra-L-phenylalanine
DOTA-L6-F475 µMDOTA-PEGylated tetra-L-phenylalanine
Particle Size (Diameter)
Doxorubicin-loaded PLGA-Phe-Phe Nanoparticles~190 nmDipeptide functionalized PLGA nanoparticles
Doxorubicin-loaded PLA–PEG–FA SPIONs71.13 - 257.1 nmPolymer-drug nanoparticles
Doxorubicin-loaded PLGA Nanoparticles~230 nmPLGA nanoparticles
Zeta Potential
NPphe-0-18.3 ± 2.2 mVPhenylalanine dipeptide functionalized nanoparticles
Doxorubicin-loaded PLGA Nanoparticles-45 mVPLGA nanoparticles

Table 2: Drug Loading and Encapsulation Efficiency

DrugCarrier SystemDrug Loading (%)Encapsulation Efficiency (%)
DoxorubicinPNIPAAm-MAA-coated magnetic nanoparticlesNot Specified75%
DoxorubicinPLA–PEG–FA SPIONs1.73 ± 1.3% to 5.14 ± 0.40%Not Specified
DoxorubicinPLGA Nanoparticles5 wt%Not Specified
MethotrexateChitosan NanogelsNot Specified61.82 ± 6.84%

Table 3: In Vitro Drug Release

DrugCarrier SystemRelease ConditionsCumulative Release
DoxorubicinPNIPAAm-MAA-coated magnetic nanoparticlespH 5.8, 40°C, 200 hours~60%
DoxorubicinPLGA NanoparticlespH 5.5, 72 hoursHigher than at pH 7.4
DoxorubicinPLGA NanoparticlespH 4.0Rapid Release
MethotrexateThermo-sensitive HydrogelNot specified>90% (sustained release)

Experimental Protocols

Synthesis of Tetra-L-phenylalanine Peptide

This protocol describes the solid-phase synthesis of the tetra-L-phenylalanine peptide.

Materials:

  • Fmoc-L-phenylalanine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Protocol:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-L-phenylalanine by dissolving Fmoc-L-phenylalanine (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF and adding the solution to the resin. Allow to react for 2 hours.

  • Wash the resin with DMF and DCM.

  • Repeat steps 2-5 for the subsequent three phenylalanine residues.

  • After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups by treating with a mixture of TFA/TIS/water (95:2.5:2.5) for 2 hours.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and dry under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Preparation of Tetra-L-phenylalanine Nanoparticles via Self-Assembly

This protocol outlines the formation of tetra-L-phenylalanine nanoparticles through self-assembly.

Materials:

  • Lyophilized tetra-L-phenylalanine peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Deionized water

Protocol:

  • Dissolve the lyophilized tetra-L-phenylalanine peptide in HFIP to a concentration of 10 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Add deionized water dropwise to the peptide solution while stirring to induce self-assembly. The final water content should be between 50% and 90% (v/v).

  • Allow the solution to incubate at room temperature for 24 hours to allow for the formation of stable nanoparticles.

  • Characterize the resulting nanoparticles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Drug Loading into Tetra-L-phenylalanine Nanoparticles (Doxorubicin as a model drug)

This protocol describes a general method for loading a hydrophobic drug, such as doxorubicin, into pre-formed tetra-L-phenylalanine nanoparticles.

Materials:

  • Tetra-L-phenylalanine nanoparticle suspension (from Protocol 3.2)

  • Doxorubicin hydrochloride

  • Triethylamine (for deprotonation of doxorubicin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3.5 kDa)

Protocol:

  • Dissolve doxorubicin hydrochloride in deionized water and add a molar excess of triethylamine to neutralize the hydrochloride salt.

  • Add the doxorubicin solution to the tetra-L-phenylalanine nanoparticle suspension at a desired drug-to-peptide molar ratio (e.g., 1:5).

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug encapsulation.

  • Remove the unloaded drug by dialysis against PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer.

  • Determine the drug loading content and encapsulation efficiency by measuring the absorbance of the encapsulated doxorubicin using a UV-Vis spectrophotometer at 480 nm after lysing the nanoparticles with a suitable solvent (e.g., DMSO).

Preparation of Tetra-L-phenylalanine Hydrogel for Controlled Release (Methotrexate as a model drug)

This protocol describes the formation of a tetra-L-phenylalanine hydrogel for the sustained release of a hydrophilic drug, such as methotrexate.

Materials:

  • Lyophilized tetra-L-phenylalanine peptide

  • Deionized water

  • Methotrexate sodium salt

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Disperse tetra-L-phenylalanine powder in an aqueous solution of methotrexate sodium salt to achieve the desired final concentrations of peptide and drug (e.g., 1-5% w/v for the peptide).

  • Adjust the pH of the suspension to a neutral or slightly basic pH to facilitate peptide dissolution.

  • Induce hydrogelation by a controlled decrease in pH (e.g., addition of a small amount of dilute HCl or use of a slow acidifier like glucono-δ-lactone) or by increasing the temperature, depending on the specific properties of the peptide derivative.

  • Allow the hydrogel to set at room temperature or 37°C for several hours.

  • Perform in vitro release studies by placing the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C and periodically measuring the concentration of methotrexate in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength.

Visualizations

Experimental Workflow for Nanoparticle Synthesis and Drug Loading

G cluster_synthesis Peptide Synthesis cluster_np_formation Nanoparticle Formation cluster_drug_loading Drug Loading cluster_characterization Characterization s1 Solid-Phase Peptide Synthesis of Tetra-L-phenylalanine s2 Cleavage and Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 n1 Dissolution in HFIP n2 Addition of Water (Self-Assembly) n1->n2 n3 Nanoparticle Suspension n2->n3 d2 Incubation with Nanoparticles n3->d2 d1 Doxorubicin Solution d1->d2 d3 Purification (Dialysis) d2->d3 c1 DLS (Size, Zeta Potential) d3->c1 c2 TEM (Morphology) d3->c2 c3 UV-Vis (Drug Loading) d3->c3

Caption: Workflow for synthesis and drug loading of nanoparticles.

Signaling Pathway for Stimuli-Responsive Drug Release

While tetra-L-phenylalanine itself does not have an intrinsic signaling pathway for drug release, it can be incorporated into stimuli-responsive systems. The following diagram illustrates a hypothetical pH-responsive release mechanism.

G cluster_system Drug Delivery System at Neutral pH cluster_trigger Acidic Environment (e.g., Tumor Microenvironment) cluster_release Drug Release np Drug-Loaded Nanoparticle (Stable) drug Encapsulated Drug destabilization Nanoparticle Destabilization np->destabilization pH-induced conformational change trigger Low pH trigger->destabilization release Drug Release destabilization->release uptake Cellular Uptake release->uptake

Caption: pH-responsive drug release from a nanocarrier.

Logical Relationship for Hydrogel Drug Release

G cluster_factors Factors Influencing Release hydrogel Drug-Loaded Tetra-L-phenylalanine Hydrogel release Controlled Drug Release hydrogel->release Release Mechanism f1 Drug Diffusion Coefficient f1->release f2 Hydrogel Porosity f2->release f3 Drug-Peptide Interaction f3->release f4 Hydrogel Degradation Rate f4->release

Caption: Factors governing hydrogel drug release.

References

Application Notes and Protocols for H-Phe-Phe-Phe-Phe-OH in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Phe-Phe-Phe-Phe-OH (Tetra-phenylalanine, F4) is a minimalistic self-assembling peptide that holds significant promise as a biomaterial for tissue engineering scaffolds. Composed of four phenylalanine residues, its inherent hydrophobicity and capacity for π-π stacking interactions drive its self-assembly into well-ordered nanostructures, such as nanotubes and nanofibers.[1] At sufficient concentrations, these nanostructures entangle to form a three-dimensional hydrogel network that can mimic the native extracellular matrix (ECM).[2]

These peptide-based hydrogels are particularly attractive for biomedical applications due to their biocompatibility, biodegradability, and the potential to tailor their mechanical properties to suit specific tissue types.[3][4] The degradation products are simply amino acids, which are naturally processed by the body. This document provides detailed application notes and experimental protocols for the use of this compound in creating tissue engineering scaffolds.

Key Properties and Characteristics

The self-assembly of F4 peptides is primarily driven by the formation of β-sheet secondary structures and π-π stacking of the aromatic phenylalanine side chains.[5] This process leads to the formation of a nanofibrous network that entraps water, resulting in a hydrogel. The mechanical stiffness and other physical properties of the resulting scaffold can be modulated by factors such as peptide concentration and the conditions used for gelation. While hydrogels formed from modified phenylalanine peptides, such as Fmoc-FF, have shown storage moduli in the range of 0.8-2 kPa, the mechanical properties of unmodified F4 hydrogels require empirical determination based on the specific preparation protocol.

Data Presentation: Physicochemical and Mechanical Properties

Quantitative data for hydrogels derived from self-assembling peptides are summarized below. It is important to note that specific values for unmodified this compound hydrogels may vary and should be determined experimentally.

PropertyTypical Value RangeCharacterization MethodReference
Peptide Concentration 0.5% - 3.0% (w/v)N/A
Storage Modulus (G') 0.5 - 50 kPaOscillatory Rheology
Pore Size 5 - 200 µmScanning Electron Microscopy (SEM)
Fiber Diameter 10 - 50 nmTransmission Electron Microscopy (TEM)
Critical Aggregation Conc. 40 - 80 µM (for PEGylated F4)Fluorescence Spectroscopy
Degradation Time Hours to WeeksEnzymatic Degradation Assay

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel Scaffold

This protocol is a generalized method based on the solvent-switching technique used for similar hydrophobic self-assembling peptides. Optimization may be required.

Materials:

  • This compound (F4) peptide powder

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Sterile phosphate-buffered saline (PBS, pH 7.4)

  • Sterile deionized water

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Carefully weigh the F4 peptide powder and dissolve it in HFIP to create a stock solution (e.g., 50-100 mg/mL). HFIP is a strong solvent necessary to break up initial peptide aggregates.

  • Dispersion: Vortex the solution until the peptide is fully dissolved. A brief sonication (2-5 minutes) may aid in complete dissolution.

  • Hydrogel Formation:

    • Pipette the desired volume of the F4/HFIP stock solution into a sterile microcentrifuge tube or the well of a culture plate.

    • Gently add sterile PBS (pH 7.4) or cell culture medium to the stock solution to achieve the final desired peptide concentration (e.g., 1% w/v). The ratio of PBS/medium to HFIP solution will trigger the self-assembly as the solvent environment changes from organic to aqueous.

    • Do not pipette up and down, as this can disrupt the initial formation of the fibrillar network.

  • Gelation: Allow the solution to stand undisturbed at room temperature or at 37°C for 30-60 minutes. Gelation is complete when the hydrogel is self-supporting and does not flow when the container is inverted.

  • Equilibration: Before cell seeding, gently wash the hydrogel multiple times with sterile PBS or cell culture medium to remove any residual HFIP, which is cytotoxic.

G cluster_prep Hydrogel Preparation Workflow peptide This compound Powder hfip Dissolve in HFIP peptide->hfip stock F4 Stock Solution hfip->stock dilute Dilute with PBS/Medium stock->dilute gelation Incubate for Gelation (30-60 min) dilute->gelation wash Equilibrate with Medium gelation->wash scaffold Ready for Cell Seeding wash->scaffold

Figure 1: Workflow for this compound hydrogel preparation.
Protocol 2: 3D Cell Encapsulation in F4 Hydrogel

Materials:

  • Prepared and equilibrated F4 hydrogel precursor solution (after dilution with PBS/medium but before complete gelation)

  • Cell suspension of desired cell type (e.g., fibroblasts, MSCs) in culture medium

  • Sterile, cooled pipette tips

Procedure:

  • Cell Preparation: Trypsinize and count cells. Resuspend the cell pellet in a small volume of complete culture medium to achieve a high cell density (e.g., 1-5 x 10^6 cells/mL).

  • Encapsulation:

    • Gently and quickly mix the concentrated cell suspension with the F4 hydrogel precursor solution. The final cell density will depend on the dilution factor.

    • Immediately pipette the cell-hydrogel mixture into the wells of a culture plate.

  • Gelation: Place the culture plate in a 37°C, 5% CO2 incubator for 30-60 minutes to allow for complete gelation.

  • Culture: After gelation, carefully add complete culture medium to the top of the hydrogel.

  • Medium Change: Change the culture medium every 2-3 days by carefully aspirating the old medium from the surface and adding fresh medium.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

Materials:

  • Cell-laden F4 hydrogels in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Incubation: At desired time points (e.g., 1, 3, 7 days), remove the culture medium from the cell-laden hydrogels.

  • MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

  • Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette gently to dissolve the formazan crystals within the hydrogel.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Higher absorbance correlates with higher cell viability.

Protocol 4: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

Materials:

  • MSC-laden F4 hydrogels

  • Standard MSC growth medium

  • Osteogenic differentiation medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Alizarin Red S staining solution

Procedure:

  • Culture: Culture MSC-laden F4 hydrogels in standard growth medium for 24 hours.

  • Induction: Replace the growth medium with osteogenic differentiation medium.

  • Maintenance: Culture for 14-21 days, changing the differentiation medium every 3 days.

  • Staining for Mineralization:

    • Fix the hydrogels with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Stain with Alizarin Red S solution for 20 minutes to visualize calcium deposits, which appear as red nodules.

    • Wash with deionized water to remove excess stain before imaging.

Cellular Signaling on F4 Scaffolds

The interaction of cells with peptide-based scaffolds is primarily mediated by cell surface receptors, particularly integrins. While F4 is an unfunctionalized peptide, its nanofibrous structure and mechanical properties can still elicit cellular responses through mechanotransduction.

Integrin-Mediated Signaling: Cells adhere to ECM-mimicking scaffolds through integrin binding. This clustering of integrins can activate Focal Adhesion Kinase (FAK), which in turn can trigger downstream pathways like the Extracellular signal-Regulated Kinase (ERK) pathway. This cascade is known to regulate cell survival, proliferation, and differentiation.

G cluster_pathway Integrin-Mediated Signaling Pathway Scaffold F4 Hydrogel Scaffold Integrin Integrin Receptors (αvβ3, α5β1) Scaffold->Integrin Cell Adhesion FAK FAK Activation (p-FAK) Integrin->FAK ERK ERK Pathway (p-ERK) FAK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation

Figure 2: Proposed integrin signaling on F4 scaffolds.

Mechanotransduction: The stiffness of the hydrogel scaffold can be sensed by the cells, influencing their behavior. This process, known as mechanotransduction, involves the transmission of mechanical cues into biochemical signals. For instance, stiffer matrices can promote the differentiation of MSCs towards an osteogenic lineage.

G cluster_mechano Mechanotransduction Logical Flow Stiffness Scaffold Stiffness Cytoskeleton Cytoskeletal Tension Stiffness->Cytoskeleton Adhesion Focal Adhesion Maturation Cytoskeleton->Adhesion Signaling Intracellular Signaling (e.g., YAP/TAZ) Adhesion->Signaling Gene Gene Expression Changes Signaling->Gene Fate Cell Fate Decision (e.g., Differentiation) Gene->Fate

Figure 3: Influence of scaffold stiffness on cell fate.

Conclusion

This compound provides a simple yet powerful building block for the creation of synthetic hydrogel scaffolds for tissue engineering. Its ability to self-assemble into a nanofibrous network offers a biomimetic environment conducive to cell growth, proliferation, and differentiation. The protocols and data presented here serve as a comprehensive guide for researchers to explore the potential of F4 hydrogels in various regenerative medicine applications. Further characterization and optimization of unmodified F4 hydrogels will continue to expand their utility in this exciting field.

References

Application Notes and Protocols for the Characterization of Tetra-L-phenylalanine Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetra-L-phenylalanine (FFFF) is a peptide fragment known for its remarkable ability to self-assemble into a variety of well-defined nanostructures, such as nanotubes, nanofibers, and nanovesicles.[1][2] These biomaterials are of significant interest in fields ranging from drug delivery and tissue engineering to bioelectronics due to their inherent biocompatibility, biodegradability, and unique physicochemical properties.[3][4] The self-assembly process is primarily driven by non-covalent interactions, including π-π stacking of the aromatic phenylalanine residues and hydrogen bonding between the peptide backbones.[5]

A thorough characterization of these nanostructures is paramount to understanding their formation, stability, and function, thereby enabling their tailored application. This document provides detailed application notes and experimental protocols for the key techniques used to characterize tetra-L-phenylalanine nanostructures.

Data Presentation: Quantitative Analysis of Tetra-L-phenylalanine Nanostructures

The following tables summarize key quantitative data obtained from the characterization of various tetra-L-phenylalanine-based nanostructures.

ParameterL6-F4DOTA-L6-F4Reference
Critical Aggregation Concentration (CAC) 43 µM75 µM
TechniqueFeatureObserved Value(s)Reference
FTIR Spectroscopy Amide I (β-sheet)~1632 cm⁻¹, ~1670 cm⁻¹
Amide I (α-helix)~1655 cm⁻¹
Amide I (β-turn)~1676 cm⁻¹, ~1697 cm⁻¹
Circular Dichroism (CD) β-sheet minimum~220 nm
π-π stacking maxima~205 nm, ~220 nm
Fluorescence Spectroscopy Emission Maximum (of FESNF pentapeptide)282 nm (excitation at 258 nm)
Wide-Angle X-ray Scattering (WAXS) Inter-strand distance (β-sheet)4.9 ± 0.3 Å

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Morphological Characterization

Objective: To visualize the morphology and dimensions of tetra-L-phenylalanine nanostructures at high resolution.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the tetra-L-phenylalanine nanostructures (e.g., 0.1 mg/mL) in an appropriate solvent (e.g., deionized water or a buffer).

    • Place a 5-10 µL droplet of the sample solution onto a clean Parafilm surface.

  • Grid Preparation:

    • Hold a carbon-coated Formvar TEM grid with fine-tipped forceps.

    • Touch the grid surface to the droplet of the peptide solution for 30-60 seconds to allow for adsorption of the nanostructures.

  • Washing and Staining:

    • Carefully wick away the excess solution from the edge of the grid using filter paper.

    • Place the grid onto a droplet of deionized water for 10-20 seconds to wash away any soluble impurities.

    • Wick away the water.

    • For negative staining, place the grid onto a droplet of a 1-2% aqueous solution of a heavy metal stain (e.g., uranyl acetate or phosphotungstic acid) for 10-30 seconds.

  • Final Drying:

    • Wick away the excess stain solution thoroughly with filter paper.

    • Allow the grid to air-dry completely before inserting it into the TEM holder.

  • Imaging:

    • Image the grid using a TEM operating at a suitable accelerating voltage (e.g., 80-120 kV).

Note: For imaging nanostructures in their native, hydrated state, cryogenic TEM (Cryo-TEM) is the preferred method.

Objective: To obtain high-resolution topographical images of tetra-L-phenylalanine nanostructures on a substrate, providing information on their dimensions and surface features.

Protocol:

  • Substrate Preparation:

    • Use a freshly cleaved atomically flat substrate, such as mica or highly ordered pyrolytic graphite (HOPG).

  • Sample Deposition:

    • Deposit a small droplet (5-10 µL) of the dilute peptide nanostructure solution onto the prepared substrate.

    • Allow the nanostructures to adsorb to the surface for 1-5 minutes.

  • Washing and Drying:

    • Gently rinse the substrate by adding a larger drop of deionized water and then wicking it away from the edge with filter paper. Repeat this step 2-3 times.

    • Dry the sample under a gentle stream of nitrogen gas or by air-drying in a desiccator.

  • Imaging:

    • Mount the sample onto the AFM stage.

    • Image the surface in tapping mode (also known as intermittent-contact mode) to minimize damage to the soft peptide nanostructures.

    • Use a high-resolution silicon cantilever with an appropriate spring constant and resonant frequency.

    • Optimize imaging parameters (scan size, scan rate, setpoint amplitude) to obtain high-quality images.

Structural Characterization

Objective: To determine the secondary structure (e.g., β-sheet, α-helix) of the peptide backbone within the self-assembled nanostructures.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution or suspension of the tetra-L-phenylalanine nanostructures (e.g., 5-10 mg/mL) in D₂O instead of H₂O to avoid the strong absorbance of water in the Amide I region.

    • Alternatively, the sample can be analyzed as a dried powder or film.

  • Measurement:

    • Acquire the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • For liquid samples, use a transmission cell with CaF₂ windows and a short path length (e.g., 6 µm).

    • For solid samples, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

    • Collect a background spectrum of the solvent (D₂O) or the empty ATR crystal.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Analyze the Amide I band (1600-1700 cm⁻¹) for characteristic peaks corresponding to different secondary structures (e.g., β-sheets typically show strong absorbances around 1620-1640 cm⁻¹ and sometimes a weaker band at 1680-1700 cm⁻¹ for antiparallel β-sheets).

    • Second derivative analysis can be used to resolve overlapping peaks within the Amide I band.

Objective: To investigate the chiral organization and secondary structure of the self-assembled peptides in solution.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the tetra-L-phenylalanine nanostructures (e.g., 0.1-0.5 mg/mL) in a suitable solvent (e.g., water or buffer). The solvent should not have significant absorbance in the far-UV region.

  • Measurement:

    • Use a quartz cuvette with a short path length (e.g., 0.1-1 mm).

    • Record the CD spectrum in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the solvent in the same cuvette.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Analyze the spectral features. For instance, β-sheet structures often exhibit a negative band around 215-220 nm and a positive band around 195-200 nm.

Objective: To probe the crystalline nature and determine the periodic spacings within the nanostructures, such as the inter-strand distance in β-sheets.

Protocol:

  • Sample Preparation:

    • The sample should be in a solid or highly concentrated gel form.

    • Lyophilize (freeze-dry) a solution of the nanostructures to obtain a powder.

    • Alternatively, allow a concentrated solution to slowly evaporate on a low-background sample holder.

  • Data Collection:

    • Mount the sample in an X-ray diffractometer.

    • Collect the diffraction pattern over a range of 2θ angles.

  • Data Analysis:

    • Identify the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).

    • A characteristic peak at a d-spacing of ~4.7-4.9 Å is indicative of the distance between adjacent β-strands in a β-sheet structure.

Optical Properties

Objective: To investigate the intrinsic fluorescence of tetra-L-phenylalanine nanostructures, which can be sensitive to the local environment and aggregation state.

Protocol:

  • Sample Preparation:

    • Prepare a series of solutions of the tetra-L-phenylalanine nanostructures at different concentrations in a suitable buffer (e.g., Tris or phosphate buffer).

  • Measurement:

    • Use a quartz cuvette.

    • Record the emission spectra by exciting at the absorption maximum of phenylalanine (around 257-260 nm). The emission is typically observed around 282-285 nm.

    • An excitation spectrum can also be recorded by setting the emission wavelength to its maximum and scanning the excitation wavelengths.

  • Aggregation Studies (Optional):

    • To determine the Critical Aggregation Concentration (CAC), a hydrophobic fluorescent probe like 8-Anilinonaphthalene-1-sulfonate (ANS) can be used.

    • Add a small, constant amount of ANS to each peptide solution of varying concentrations.

    • Measure the fluorescence intensity of ANS (emission ~470-480 nm) upon excitation at ~350-380 nm.

    • Plot the fluorescence intensity against the peptide concentration. The CAC is identified as the point where a sharp increase in fluorescence intensity occurs, indicating the formation of hydrophobic pockets within the nanostructures that shield the ANS probe from the aqueous environment.

Visualizations

Experimental_Workflow_Morphology cluster_tem Transmission Electron Microscopy (TEM) cluster_afm Atomic Force Microscopy (AFM) tem_start Dilute Peptide Solution tem_grid Adsorb on TEM Grid tem_start->tem_grid tem_stain Negative Staining (e.g., Uranyl Acetate) tem_grid->tem_stain tem_dry Air Dry tem_stain->tem_dry tem_image TEM Imaging tem_dry->tem_image afm_start Dilute Peptide Solution afm_substrate Deposit on Mica/HOPG afm_start->afm_substrate afm_rinse Rinse & Dry afm_substrate->afm_rinse afm_image AFM Imaging (Tapping Mode) afm_rinse->afm_image

Caption: Workflow for Morphological Characterization.

Experimental_Workflow_Structure cluster_ftir FTIR Spectroscopy cluster_cd Circular Dichroism (CD) cluster_xrd X-ray Diffraction (XRD) ftir_sample Concentrated Sample (in D₂O or Dried) ftir_measure Acquire Spectrum (Amide I: 1600-1700 cm⁻¹) ftir_sample->ftir_measure ftir_analyze Secondary Structure Analysis ftir_measure->ftir_analyze cd_sample Dilute Solution cd_measure Acquire Spectrum (Far-UV: 190-260 nm) cd_sample->cd_measure cd_analyze Chiral/Secondary Structure Analysis cd_measure->cd_analyze xrd_sample Solid/Lyophilized Sample xrd_measure Collect Diffraction Pattern xrd_sample->xrd_measure xrd_analyze Determine d-spacings (e.g., β-sheet) xrd_measure->xrd_analyze

Caption: Workflow for Structural Characterization.

References

Application Notes and Protocols for the Self-Assembly of H-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Phe-Phe-Phe-Phe-OH (F4), composed of four phenylalanine residues, is a subject of increasing interest in the field of biomaterials and nanotechnology due to its propensity for self-assembly into well-defined nanostructures. This process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic phenyl rings, hydrogen bonding between the peptide backbones, and hydrophobic interactions.[1][2][3][4] The resulting nanostructures, such as nanotubes, nanofibers, and vesicles, have potential applications in drug delivery, tissue engineering, and as scaffolds for electronic components.[5] The morphology of these self-assembled structures is highly sensitive to experimental conditions, including the choice of solvent, peptide concentration, pH, and temperature. This document provides detailed protocols for the preparation of this compound for self-assembly and methods for the characterization of the resulting nanostructures.

Data Presentation

A summary of key quantitative data related to the self-assembly of phenylalanine-based peptides is presented in the table below. While specific data for this compound is limited, the provided values for related peptides offer a valuable reference for experimental design.

ParameterValuePeptideConditionsReference
Stock Solution Concentration 100 mg/mLNH₂-Phe-Phe-OH1,1,1,3,3,3-hexafluoro-2-propanol (HFP)
Final Peptide Concentration 5 mg/mLNH₂-Phe-Phe-OH50% ethanol/water
Critical Aggregation Concentration 43 μMPEGylated F4 (L6-F4)Aqueous solution
Nanofiber Diameter ~300-800 nmCo-assembly of NH₂-Phe-Phe-OH and Boc-Phe-Phe-OH50% ethanol
Nanotube Internal Diameter 12 - 16 ÅThis compoundTheoretical model
Vesicle Diameter 1-4 µmBoc-Phe-Phe-OH50% ethanol/water

Experimental Protocols

Protocol 1: Self-Assembly via Solvent Switching from a Fluorinated Alcohol

This protocol is adapted from methods used for the self-assembly of diphenylalanine and is suitable for inducing the formation of various nanostructures from the hydrophobic F4 peptide.

Materials:

  • This compound (lyophilized powder)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFP)

  • Sterile deionized water or buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution:

    • Carefully weigh the desired amount of lyophilized this compound powder.

    • Prepare a stock solution by dissolving the peptide in HFP to a concentration of 10-100 mg/mL. HFP is a strong solvent for hydrophobic peptides.

    • Vortex the solution until the peptide is completely dissolved and the solution appears clear. This may take a few minutes.

  • Induction of Self-Assembly:

    • To induce self-assembly, dilute the HFP stock solution into an aqueous medium (e.g., sterile deionized water or buffer) to the desired final peptide concentration (e.g., 0.1 - 5 mg/mL).

    • The rapid change in solvent polarity will trigger the self-assembly process.

    • Gently mix the solution using a pipette. Avoid vigorous shaking, which can disrupt the formation of ordered structures.

  • Incubation:

    • Incubate the solution at room temperature for a specified period (e.g., 24-48 hours) to allow the self-assembly process to equilibrate.

  • Characterization:

    • The resulting nanostructures can be characterized using various microscopy and spectroscopy techniques as described in the "Characterization Methods" section below.

Protocol 2: pH-Triggered Self-Assembly

This method is applicable for peptides where the charge state of the terminal groups influences solubility and assembly.

Materials:

  • This compound (lyophilized powder)

  • Aqueous base (e.g., 0.1 M NaOH)

  • Aqueous acid or buffer for pH adjustment (e.g., 0.1 M HCl or phosphate buffer)

  • pH meter

  • Sterile deionized water

Procedure:

  • Initial Dissolution at High pH:

    • Suspend the this compound powder in sterile deionized water.

    • Slowly add a small amount of aqueous base (e.g., 0.1 M NaOH) dropwise while monitoring the pH to deprotonate the carboxylic acid terminus and dissolve the peptide. A pH around 11-12 is often used to ensure complete dissolution and prevent initial aggregation due to charge repulsion.

  • Triggering Self-Assembly by pH Neutralization:

    • Slowly add an equal volume of a mildly acidic buffer (e.g., phosphate buffer) or a dilute acid (e.g., 0.1 M HCl) to the peptide solution to bring the final pH to a neutral value (e.g., pH 7.0-7.4).

    • This neutralization of the terminal charges reduces electrostatic repulsion and initiates the self-assembly process.

  • Incubation and Characterization:

    • Allow the solution to incubate at room temperature for 24-48 hours.

    • Characterize the resulting hydrogel or nanostructures using appropriate techniques.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_assembly Self-Assembly Induction cluster_char Characterization weigh Weigh Lyophilized This compound dissolve Dissolve in HFP (10-100 mg/mL) weigh->dissolve vortex Vortex until Clear dissolve->vortex dilute Dilute Stock Solution in Aqueous Medium vortex->dilute Solvent Switching incubate Incubate at Room Temperature (24-48 hours) dilute->incubate tem TEM incubate->tem sem SEM incubate->sem afm AFM incubate->afm ftir FT-IR incubate->ftir dls DLS incubate->dls

Caption: Experimental workflow for this compound self-assembly.

driving_forces cluster_forces Driving Forces F4 This compound Monomers SA Self-Assembled Nanostructure F4->SA Self-Assembly pi_stack π-π Stacking pi_stack->SA h_bond Hydrogen Bonding h_bond->SA hydrophobic Hydrophobic Interactions hydrophobic->SA

References

Application Notes and Protocols for Studying Tetra-L-phenylalanine Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetra-L-phenylalanine (L-Phe4) is a short peptide that has garnered significant interest due to its capacity for self-assembly into well-defined nanostructures, such as nanotubes and amyloid-like fibrils. This process of molecular aggregation is driven by non-covalent interactions, including π-π stacking of the aromatic phenylalanine residues and hydrogen bonding. The study of L-Phe4 aggregation is crucial for understanding fundamental biological processes, such as amyloid fibril formation associated with neurodegenerative diseases, and for the development of novel biomaterials and drug delivery systems.

These application notes provide a detailed overview of the experimental setup and protocols for investigating the aggregation of tetra-L-phenylalanine. The methodologies described herein are essential for characterizing the kinetics of aggregation, the secondary structure of the resulting assemblies, and their morphology.

Key Experimental Techniques

The investigation of tetra-L-phenylalanine aggregation typically involves a multi-faceted approach employing several biophysical and imaging techniques. The primary methods include:

  • Thioflavin T (ThT) Fluorescence Spectroscopy: To monitor the kinetics of amyloid fibril formation in real-time.

  • Circular Dichroism (CD) Spectroscopy: To characterize the secondary structure of the peptide in its monomeric and aggregated states.

  • Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): To visualize the morphology of the self-assembled nanostructures.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of β-sheet structures characteristic of amyloid fibrils.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This protocol details the use of Thioflavin T (ThT), a fluorescent dye that exhibits enhanced emission upon binding to β-sheet-rich structures like amyloid fibrils, to monitor the aggregation kinetics of tetra-L-phenylalanine.

Materials:

  • Tetra-L-phenylalanine (L-Phe4)

  • Thioflavin T (ThT)

  • Tris buffer (e.g., 25 mM, pH 7.4)[1]

  • 96-well microplates (black, clear bottom)[1]

  • Plate reader with fluorescence capabilities

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of L-Phe4 in an appropriate solvent (e.g., hexafluoroisopropanol, HFIP) and subsequently dilute it in the aqueous buffer to the desired concentration. Note that the final concentration of the organic solvent should be minimal to avoid interference with the assay.

    • Prepare a stock solution of ThT in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, combine the L-Phe4 solution, ThT solution, and buffer to achieve the desired final concentrations. A typical final concentration for protein samples is 50 µM, and for ThT is 20 µM.[1]

    • Include a negative control containing only the buffer and ThT.

    • The total volume in each well is typically 100 µL.[1]

  • Data Acquisition:

    • Place the microplate in a plate reader pre-heated to 37 °C.[1]

    • Monitor the fluorescence intensity over time. Set the excitation wavelength to approximately 450 nm and the emission wavelength to approximately 485 nm.

    • Record measurements at regular intervals to generate a kinetic curve.

  • Data Analysis:

    • Subtract the fluorescence of the negative control from the sample wells.

    • Plot the fluorescence intensity as a function of time to observe the characteristic sigmoidal curve of amyloid aggregation, which includes a lag phase, an exponential growth phase, and a plateau phase.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol describes the use of CD spectroscopy to determine the secondary structure of tetra-L-phenylalanine during the aggregation process.

Materials:

  • L-Phe4 samples (monomeric and aggregated forms)

  • Quartz cuvettes (e.g., 0.1 mm or 0.1 cm path length)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare L-Phe4 solutions at various concentrations (e.g., 1 mg/mL and 10 mg/mL) in water or a suitable buffer. For some preparations, samples can be initially dissolved in HFIP and then diluted in water.

  • Instrument Setup:

    • Set the CD spectropolarimeter to scan from a high wavelength (e.g., 400 nm) to a low wavelength (e.g., 190 nm).

    • Use a bandwidth of 1 nm and a resolution of 0.1 nm.

  • Data Acquisition:

    • Record the CD spectra of the L-Phe4 samples at a controlled temperature, typically 25 °C.

    • Acquire a baseline spectrum of the solvent/buffer and subtract it from the sample spectra.

  • Data Analysis:

    • Analyze the corrected CD spectra for characteristic secondary structure signals. For tetra-L-phenylalanine aggregates, a minimum around 220 nm is suggestive of β-sheet formation. In contrast, π-π interactions between phenylalanine residues can result in maxima around 205 and 220 nm.

Protocol 3: Transmission Electron Microscopy (TEM) for Morphological Characterization

This protocol outlines the procedure for visualizing the morphology of L-Phe4 aggregates using TEM.

Materials:

  • Aggregated L-Phe4 sample

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., uranyl acetate or phosphotungstic acid)

  • Deionized water

  • Filter paper

Procedure:

  • Sample Application:

    • Place a drop of the aggregated L-Phe4 solution onto a TEM grid.

    • Allow the sample to adsorb for a few minutes.

  • Washing:

    • Carefully blot the excess solution from the edge of the grid using filter paper.

    • Wash the grid by placing it on a drop of deionized water for a few seconds and then blotting it dry.

  • Negative Staining:

    • Apply a drop of the negative staining agent to the grid and incubate for a short period (e.g., 1-2 minutes).

    • Blot the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope to observe the morphology of the L-Phe4 nanostructures.

Protocol 4: Atomic Force Microscopy (AFM) for High-Resolution Imaging

This protocol provides a method for high-resolution imaging of L-Phe4 aggregates using AFM.

Materials:

  • Aggregated L-Phe4 sample

  • Freshly cleaved mica substrate

  • Deionized water

  • Atomic force microscope

Procedure:

  • Sample Deposition:

    • Deposit a small volume of the L-Phe4 aggregate solution onto a freshly cleaved mica surface.

    • Allow the sample to adsorb for a few minutes.

  • Washing and Drying:

    • Gently rinse the mica surface with deionized water to remove any unadsorbed material.

    • Dry the sample under a gentle stream of nitrogen or by air drying.

  • Imaging:

    • Image the sample using an atomic force microscope, typically in tapping mode, to obtain high-resolution topographical images of the L-Phe4 assemblies.

Quantitative Data Summary

ParameterThioflavin T AssayCircular Dichroism
Analyte Concentration 50 µM (protein)1 - 10 mg/mL
Reagent Concentration 20 µM (ThT)N/A
Incubation Temperature 37 °C25 °C
Wavelengths Ex: ~450 nm, Em: ~485 nm190 - 400 nm scan range
Instrumentation Fluorescence Plate ReaderCD Spectropolarimeter

Visualizations

experimental_workflow cluster_assays Characterization prep Sample Preparation (L-Phe4 Solution) incubation Incubation (Induce Aggregation) prep->incubation tht ThT Fluorescence (Kinetics) incubation->tht cd CD Spectroscopy (Secondary Structure) incubation->cd tem_afm TEM / AFM (Morphology) incubation->tem_afm ftir FTIR Spectroscopy (β-sheet Confirmation) incubation->ftir analysis Data Analysis and Interpretation tht->analysis cd->analysis tem_afm->analysis ftir->analysis

Caption: Experimental workflow for studying tetra-L-phenylalanine aggregation.

self_assembly_pathway monomers L-Phe4 Monomers oligomers Soluble Oligomers monomers->oligomers Nucleation protofibrils Protofibrils oligomers->protofibrils Elongation nanotubes Mature Nanotubes/ Fibrils protofibrils->nanotubes Maturation

Caption: Conceptual pathway of L-Phe4 self-assembly into nanotubes.

References

Application Notes and Protocols: Encapsulation of Drugs in Phenylalanine-Derived Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine-derived hydrogels are a class of supramolecular biomaterials that have garnered significant interest for their potential in controlled drug delivery. These hydrogels are formed through the self-assembly of phenylalanine derivatives, creating a three-dimensional network capable of entrapping therapeutic molecules. Their biocompatibility and tunable properties make them an attractive platform for the sustained release of a variety of drugs, from small molecules to large proteins. This document provides detailed methodologies for the encapsulation of drugs within these hydrogels, focusing on derivatives of phenylalanine that have been shown to be effective for such applications.

Data Presentation

The following tables summarize quantitative data on the properties of drug-loaded phenylalanine-derived hydrogels and the release kinetics of encapsulated therapeutic agents.

Table 1: Properties of Protein-Loaded Fmoc-F5-Phe-DAP Hydrogels

Protein EncapsulatedMolecular Weight (kDa)Isoelectric Point (pI)Hydrogel Formulation BufferResulting pHStorage Modulus (G') of Hydrogel
Ribonuclease A (RNase A)13.79.6NaCl~5Increased
Trypsin Inhibitor (TI)20.14.5NaCl~5Increased
Bovine Serum Albumin (BSA)66.54.7NaCl~5Increased
Human Immunoglobulin G (IgG)1506.4-7.2NaCl~5Increased
Ribonuclease A (RNase A)13.79.6DMEM~7Not specified
Trypsin Inhibitor (TI)20.14.5DMEM~7Not specified
Bovine Serum Albumin (BSA)66.54.7DMEM~7Not specified
Human Immunoglobulin G (IgG)1506.4-7.2DMEM~7Not specified

Data extracted from studies on perfluorinated fluorenylmethyloxcarbonyl-modified phenylalanine (Fmoc-F5-Phe-DAP) hydrogels. The encapsulation of proteins was found to influence the viscoelasticity of the hydrogels.[1][2]

Table 2: In Vitro Release of Diclofenac from Cationic Fmoc-Phenylalanine Derivative Hydrogels

Hydrogel DerivativeTime for 50% Drug ReleaseKey Observation
Fmoc-Phe-DAP DerivativesWeeksSustained release demonstrated in vivo for pain remediation.

Diclofenac was used as a model anti-inflammatory drug. The hydrogels demonstrated the ability to release the drug over an extended period.[3]

Experimental Protocols

This section provides detailed protocols for the preparation of phenylalanine-derived hydrogels and the encapsulation of therapeutic agents.

Protocol 1: Preparation of Protein-Loaded Fmoc-F5-Phe-DAP Hydrogels

Materials:

  • Perfluorinated fluorenylmethyloxcarbonyl-modified phenylalanine (Fmoc-F5-Phe-DAP)

  • Deionized water

  • Protein of interest (e.g., RNase A, BSA)

  • Sodium chloride (NaCl) solution (570 mM) or 1x Dulbecco's Modified Eagle's Medium (DMEM)

  • Microcentrifuge tubes

  • Pipettes

  • Heating block or water bath (70°C)

  • Sonicator

  • Centrifuge

Procedure:

  • Dissolution of Gelator: Weigh 4.3 mg of Fmoc-F5-Phe-DAP and place it in a microcentrifuge tube. Add 375 µL of deionized water. Heat the mixture to 70°C and sonicate until the gelator is completely dissolved.[1][2]

  • Cooling: Allow the solution to cool to room temperature.

  • Addition of Protein: Prepare a 20 mg/mL stock solution of the desired protein in deionized water. Add 25 µL of the protein solution to the gelator solution.

  • Triggering Gelation:

    • For acidic hydrogel (pH ~5): Add 100 µL of 570 mM NaCl solution to the mixture and mix quickly by pipetting.

    • For neutral hydrogel (pH ~7): Add 100 µL of 1x DMEM to the mixture and mix quickly by pipetting.

  • Incubation: Briefly centrifuge the tubes to create a flat surface on the gel. Incubate the hydrogels at 37°C for 1 hour to ensure complete gelation.

  • Final Concentrations: The final hydrogel will have a volume of 500 µL and contain 15 mM Fmoc-F5-Phe-DAP and 1 mg/mL of protein. The salt concentration will be 114 mM for NaCl-induced gels and the DMEM will be at a 0.2x concentration for DMEM-induced gels.

Protocol 2: Encapsulation of a Small Molecule Drug (Diclofenac)

Materials:

  • Cationic Fmoc-Phenylalanine derivative (gelator)

  • Diclofenac sodium salt

  • Deionized water

  • Sodium chloride (NaCl) solution

  • Microcentrifuge tubes

  • Pipettes

  • Heating block or water bath

  • Sonicator

Procedure:

  • Drug Dissolution: Prepare an aqueous solution of diclofenac sodium salt at the desired concentration.

  • Addition of Gelator: Add the Fmoc-Phenylalanine derivative to the diclofenac solution.

  • Solubilization: Heat and sonicate the mixture until the gelator is fully dissolved.

  • Gelation: Trigger the self-assembly and hydrogel formation by adding a specific concentration of NaCl solution. The exact concentration of NaCl will depend on the specific Fmoc-Phenylalanine derivative used and should be optimized empirically.

  • Incubation: Allow the mixture to stand at room temperature or a specific temperature to form a stable hydrogel.

Mandatory Visualizations

Experimental Workflow for Protein Encapsulation in Fmoc-F5-Phe-DAP Hydrogels

experimental_workflow A Dissolve Fmoc-F5-Phe-DAP in deionized water (70°C, sonication) B Cool to Room Temperature A->B C Add Protein Solution (20 mg/mL) B->C D Trigger Gelation C->D E1 Add NaCl Solution (570 mM) D->E1  pH ~5 E2 Add 1x DMEM D->E2  pH ~7 F Quick Mixing E1->F E2->F G Centrifuge Briefly F->G H Incubate at 37°C for 1 hour G->H I Protein-Loaded Hydrogel H->I drug_release_factors hydrogel Phenylalanine Hydrogel h_props Hydrogel Properties - Viscoelasticity - Mesh Size - Charge hydrogel->h_props drug Encapsulated Drug d_props Drug Properties - Size (MW) - Charge (pI) - Hydrophobicity drug->d_props environment Release Environment (e.g., PBS, in vivo) e_props Environmental Factors - pH - Ionic Strength - Temperature environment->e_props release Drug Release Profile h_props->release influences d_props->release influences e_props->release influences

References

creating vertically aligned nanotubes with H-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Fabrication of Vertically Aligned Nanotubes using H-Phe-Phe-Phe-Phe-OH

Introduction

Self-assembling peptides are at the forefront of nanomaterials research, offering a biocompatible and versatile platform for a range of biomedical applications. The tetrapeptide this compound (F4), composed of four sequential phenylalanine residues, is of particular interest. The self-assembly of F4 is primarily driven by π-stacking interactions between the aromatic side chains of the phenylalanine residues, which promotes an antiparallel β-sheet organization.[1][2] This molecular arrangement facilitates the formation of various nanostructures, including fibrils and nanotubes.[1][3]

While extensive research has been conducted on the self-assembly of diphenylalanine (FF), the core recognition motif of Alzheimer's β-amyloid peptide, the principles are largely applicable to longer phenylalanine sequences like F4.[1] Vertically aligned peptide nanotubes (PNTs) are particularly desirable for applications in tissue engineering, drug delivery, and biosensing, as the ordered architecture provides a high surface area and uniform access to the nanotube tips.

This document provides a detailed, exemplar protocol for the creation of vertically aligned nanotubes based on methods established for short aromatic peptides. It also presents relevant quantitative data and discusses potential applications for researchers in materials science and drug development.

Experimental Protocol: Fabrication of Vertically Aligned F4 Nanotubes

This protocol is adapted from established methods for diphenylalanine (FF) and provides a robust starting point for optimizing the vertical alignment of this compound nanotubes. The primary method described here is solvent evaporation on a substrate with a wettability gradient.

1. Materials and Reagents

  • This compound (F4) peptide powder

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Silicon (Si) wafers or glass coverslips

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas source

2. Protocol

Step 1: Preparation of F4 Peptide Stock Solution

  • Dissolve the lyophilized this compound powder in HFIP to a final concentration of 50-100 mg/mL. HFIP is a strong solvent that breaks down pre-existing peptide aggregates.

  • Vortex the solution until the peptide is fully dissolved, resulting in a clear, homogenous solution.

  • For specific experiments, dilute this stock solution in DI water or other aqueous buffers to the desired final concentration (e.g., 0.5 - 4 mg/mL). Note that at lower concentrations in aqueous solutions, the peptide will begin to self-assemble.

Step 2: Substrate Preparation and Surface Modification

  • Clean the silicon substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

  • Dry the substrates thoroughly using a stream of nitrogen gas.

  • To induce vertical alignment, a wettability gradient on the substrate surface can be created. This can be achieved by methods such as UV/Ozone treatment through a mask to create hydrophilic regions on a hydrophobic surface.

Step 3: Self-Assembly of Vertically Aligned Nanotubes

  • Pipette a small droplet (e.g., 20 µL) of the prepared F4 peptide solution onto the center of the prepared substrate.

  • Allow the solvent to evaporate under controlled conditions (e.g., at room temperature in a dust-free environment or under controlled humidity). The evaporation process drives the self-assembly and alignment of the nanotubes. Methods for aligning diphenylalanine nanotubes, such as controlled evaporation or the application of an electric field, may be adapted for this step.

  • The vertical alignment is often influenced by the surface energy of the substrate and the evaporation rate of the solvent.

Step 4: Characterization

  • Once the solvent has fully evaporated, the substrate will be coated with a film of peptide nanostructures.

  • Characterize the morphology and alignment of the F4 nanotubes using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • Confirm the internal β-sheet structure of the assemblies using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR).

Below is a diagram illustrating the general experimental workflow.

G cluster_prep Preparation cluster_assembly Self-Assembly cluster_analysis Analysis peptide Dissolve F4 Peptide in HFIP deposit Deposit F4 Solution on Substrate peptide->deposit substrate Clean & Prepare Substrate (e.g., Si Wafer) substrate->deposit evap Controlled Solvent Evaporation deposit->evap Drives Assembly & Alignment sem SEM / AFM Imaging evap->sem Morphology & Alignment ftir FTIR Spectroscopy evap->ftir Secondary Structure

Caption: Experimental workflow for fabricating vertically aligned F4 nanotubes.

Data Presentation

Table 1: Influence of FF Concentration and Mask Opening Size on Nanotube Diameter and Alignment (Data for FF Nanotubes)

FF Concentration (mg/mL)Mask Opening (cm)Average Nanotube Diameter (µm)Degree of Alignment (FWHM, °)
4.00.90.74 ± 0.0814 ± 1
4.00.5-19 ± 4
4.00.3-28 ± 4
2.00.9-14 ± 2
2.00.5-17 ± 3
2.00.3-21 ± 3
0.50.90.23 ± 0.0831 ± 5
0.50.5-26 ± 2
0.50.3-20 ± 2

This data is for diphenylalanine (FF) and should be used as a guideline for optimizing this compound experiments.

Applications in Research and Drug Development

Vertically aligned peptide nanotubes offer a unique material platform with significant potential in biomedical fields. Their high surface area, biocompatibility, and ordered structure make them excellent candidates for advanced applications.

  • Tissue Engineering: The aligned nanotube arrays can mimic the extracellular matrix (ECM), providing topographical cues for cell guidance, adhesion, and proliferation. This is particularly relevant for regenerating structured tissues such as bone or neural pathways.

  • Drug Delivery: The hollow cores of the nanotubes can be loaded with therapeutic agents. The vertical orientation ensures that the drug-releasing openings are uniformly presented to the target environment, potentially allowing for controlled and directional release kinetics.

  • Biosensing: When functionalized with recognition elements (e.g., antibodies, enzymes), the aligned nanotubes can serve as high-sensitivity biosensors. The vertical structure enhances the accessibility of the sensing surface to target analytes, potentially improving signal transduction and detection limits.

The diagram below illustrates the relationship between the structural properties of the nanotubes and their potential applications.

G cluster_props Structural Properties cluster_apps Biomedical Applications p1 High Surface Area a1 Tissue Engineering (ECM Mimicry) p1->a1 a3 Biosensing (Enhanced Detection) p1->a3 p2 Vertical Alignment p2->a1 a2 Drug Delivery (Controlled Release) p2->a2 p3 Biocompatibility p3->a1 p3->a2 p3->a3 p4 Hollow Core p4->a2

Caption: Relationship between nanotube properties and applications.

References

Application Notes and Protocols: H-Phe-Phe-Phe-Phe-OH as a Core Scaffold for Self-Assembling MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Phe-Phe-Phe-Phe-OH (F4) serves as a fundamental building block for a novel class of MRI contrast agents. On its own, this peptide does not possess inherent contrast-enhancing properties. However, its remarkable ability to self-assemble into well-defined nanostructures through π-stacking interactions between the phenylalanine residues makes it an excellent scaffold.[1][2] By chemically modifying the F4 peptide with a chelating agent, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), and subsequently complexing it with a paramagnetic gadolinium ion (Gd³⁺), a potent T1-weighted MRI contrast agent can be created.[1][2][3]

The self-assembly of these functionalized tetrapeptide monomers into larger supramolecular structures, such as nanofibers, significantly enhances the relaxivity of the chelated Gd³⁺. This enhancement is attributed to the increased rotational correlation time of the Gd³⁺ complex when it is part of a larger, slower-tumbling nanostructure. These peptide-based contrast agents offer the potential for high sensitivity and biocompatibility. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of DOTA-conjugated tetra-phenylalanine peptides as MRI contrast agents.

Data Presentation

Table 1: Physicochemical Properties of Tetraphenylalanine-Based Constructs
CompoundDescriptionCritical Aggregation Concentration (CAC)Relaxivity (r1)Magnetic FieldTemperatureReference
L6-F4PEGylated tetra-phenylalanine43 µMN/AN/AN/A
DOTA-L6-F4DOTA-conjugated and PEGylated tetra-phenylalanine75 µMNot directly reported, but forms the basis for the Gd-complexN/AN/A
DOTA(Gd)-PEG8-(FY)3DOTA-Gd complex of a PEGylated Phe-Tyr-Phe-Tyr-Phe-Tyr peptideNot explicitly stated, forms hydrogels at 0.5-1.0% wt~12.1 mM⁻¹s⁻¹ (at 10.0 mg/mL)21.5 MHz (0.5 T)298 K
DTPA(Gd)-PEG8-(FY)3DTPA-Gd complex of a PEGylated Phe-Tyr-Phe-Tyr-Phe-Tyr peptideNot explicitly stated, forms hydrogels at 0.5-1.0% wt~12.0 mM⁻¹s⁻¹ (at 5.0 mg/mL)21.5 MHz (0.5 T)298 K

Note: The relaxivity of these self-assembling peptides is concentration-dependent, increasing as the concentration surpasses the CAC and nanostructures are formed.

Experimental Protocols

Protocol 1: Synthesis of DOTA-Conjugated Tetraphenylalanine Peptide

This protocol describes the solid-phase peptide synthesis (SPPS) of a DOTA-conjugated tetra-phenylalanine peptide, which serves as the ligand for Gd³⁺.

Materials:

  • Fmoc-Phe-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-12-amino-4,7,10-trioxadodecanoic acid (Fmoc-PEG-linker)

  • p-NCS-Bz-DOTA-GA (DOTA derivative) or other activated DOTA ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA:H₂O:triisopropylsilane 95:2.5:2.5)

  • Cold diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple Fmoc-Phe-OH to the deprotected resin using DIC and HOBt as coupling agents in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Peptide Elongation: Repeat the deprotection and coupling steps to sequentially add three more Fmoc-Phe-OH residues to build the tetra-phenylalanine chain.

  • PEG Linker Conjugation: After the final phenylalanine coupling and deprotection, couple the Fmoc-PEG-linker to the N-terminus of the peptide.

  • DOTA Conjugation: Deprotect the PEG-linker and conjugate the activated DOTA derivative (e.g., p-NCS-Bz-DOTA-GA) in the presence of DIPEA in DMF. The reaction is typically carried out overnight at room temperature in the dark.

  • Cleavage and Deprotection: Cleave the DOTA-peptide conjugate from the resin and remove all protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized DOTA-peptide conjugate using mass spectrometry (e.g., MALDI-TOF).

Protocol 2: Gadolinium Complexation

Materials:

  • Purified DOTA-peptide conjugate

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Deionized water

  • Ammonium acetate buffer (pH ~6.5)

  • Xylenol orange indicator

Procedure:

  • Dissolution: Dissolve the purified DOTA-peptide conjugate in deionized water.

  • Complexation Reaction: Add a slight molar excess of GdCl₃·6H₂O to the peptide solution. Adjust the pH to approximately 6.5 with an ammonium acetate buffer. Stir the solution at room temperature overnight.

  • Monitoring Complexation: Monitor the completion of the complexation reaction by testing a small aliquot of the solution with xylenol orange indicator. The absence of free Gd³⁺ is indicated by a color change from purple to yellow.

  • Purification: Purify the Gd-DOTA-peptide complex by RP-HPLC to remove any unchelated Gd³⁺ and other impurities.

  • Final Product: Lyophilize the purified product to obtain the final Gd-DOTA-tetraphenylalanine contrast agent as a white powder. Confirm the final product's mass by mass spectrometry.

Protocol 3: In Vitro Relaxivity Measurement

This protocol outlines the procedure for determining the longitudinal relaxivity (r1) of the synthesized contrast agent.

Materials:

  • Synthesized Gd-DOTA-tetraphenylalanine contrast agent

  • Saline solution or appropriate buffer (e.g., PBS)

  • MRI scanner (e.g., 1.5T or 3T)

  • Phantom with multiple vials

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the contrast agent in saline or buffer at varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). Include a vial with only the saline/buffer as a control.

  • Phantom Setup: Place the vials containing the different concentrations of the contrast agent into a phantom.

  • MRI Acquisition:

    • Place the phantom in the MRI scanner.

    • Acquire T1-weighted images using a spin-echo or inversion-recovery sequence.

    • To calculate T1, acquire data at multiple repetition times (TR) for a spin-echo sequence or multiple inversion times (TI) for an inversion-recovery sequence.

  • Data Analysis:

    • Measure the signal intensity from a region of interest (ROI) within each vial for each TR or TI.

    • Fit the signal intensity data to the appropriate relaxation equation to calculate the T1 relaxation time for each concentration.

    • Convert the T1 relaxation times to relaxation rates (R1 = 1/T1).

    • Plot the relaxation rate (R1) as a function of the contrast agent concentration.

    • The slope of the resulting linear plot represents the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.

Protocol 4: In Vivo MRI Evaluation in a Tumor Model

Materials:

  • Synthesized Gd-DOTA-tetraphenylalanine contrast agent formulated in sterile saline.

  • Tumor-bearing animal model (e.g., mice with subcutaneous xenografts).

  • Anesthesia (e.g., isoflurane).

  • Animal MRI scanner.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing animal and place it in the MRI scanner.

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted images of the tumor region.

  • Contrast Agent Administration: Administer a sterile solution of the contrast agent intravenously (e.g., via tail vein injection) at a specific dose (e.g., 0.1 mmol Gd/kg).

  • Post-contrast Imaging: Acquire a dynamic series of T1-weighted images at multiple time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes) to observe the enhancement pattern in the tumor and other tissues.

  • Image Analysis:

    • Draw ROIs over the tumor tissue and a reference tissue (e.g., muscle) in both pre- and post-contrast images.

    • Measure the signal intensity in these ROIs over time.

    • Calculate the signal enhancement ratio or the percentage of signal change to quantify the contrast enhancement in the tumor.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Complexation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis (this compound core) DOTA_Conj DOTA Conjugation SPPS->DOTA_Conj Cleavage Cleavage & Purification DOTA_Conj->Cleavage Gd_Complex Gadolinium Complexation Cleavage->Gd_Complex Relaxivity Relaxivity Measurement Gd_Complex->Relaxivity Self_Assembly Self-Assembly Studies (DLS, TEM, etc.) Gd_Complex->Self_Assembly Toxicity Cytotoxicity Assays Gd_Complex->Toxicity Animal_Model Tumor Model Preparation Relaxivity->Animal_Model Toxicity->Animal_Model MRI_Scan Pre- & Post-Contrast MRI Animal_Model->MRI_Scan Biodistribution Biodistribution Studies MRI_Scan->Biodistribution

Caption: Experimental workflow for developing tetra-phenylalanine based MRI contrast agents.

self_assembly_mechanism Monomer DOTA(Gd)-Phe4 Monomer Dimer Dimer Formation Monomer->Dimer π-stacking Oligomer Oligomerization Dimer->Oligomer Hydrophobic Interactions Nanofiber Nanofiber Assembly Oligomer->Nanofiber Self-Assembly Enhanced_Relaxivity Enhanced T1 Relaxivity Nanofiber->Enhanced_Relaxivity Increased Rotational Correlation Time

Caption: Self-assembly mechanism leading to enhanced MRI contrast.

Concluding Remarks

The this compound tetrapeptide provides a versatile and effective platform for the design of advanced, self-assembling MRI contrast agents. By following the detailed protocols for synthesis, gadolinium complexation, and evaluation, researchers can develop and characterize these novel agents. The inherent self-assembly of the tetra-phenylalanine core is a critical design feature that leads to significantly enhanced relaxivity, potentially allowing for lower administered doses of gadolinium and improved diagnostic sensitivity. Further research into modifying the peptide sequence and the linker chemistry may lead to even more sophisticated contrast agents with tailored properties for specific diagnostic applications in oncology and other fields.

References

Application Notes and Protocols for Phenylalanine-Based Hydrogels in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) monolayers. This increased physiological relevance is crucial for predictive drug screening, disease modeling, and fundamental cell biology research.[1][2][3] Supramolecular hydrogels derived from self-assembling peptides have emerged as a promising class of biomaterials for 3D cell culture due to their inherent biocompatibility, high water content, and tunable mechanical properties that can resemble the native extracellular matrix (ECM).[1][4]

Among these, hydrogels based on phenylalanine derivatives have garnered significant attention. The self-assembly process is often driven by π-π stacking interactions between the aromatic phenylalanine residues, leading to the formation of nanofibrous networks that entrap water to form a gel. While information on the direct use of tetra-L-phenylalanine for creating hydrogels for 3D cell culture is limited in the current scientific literature, extensive research is available on functionalized phenylalanine peptides, particularly N-fluorenylmethoxycarbonyl (Fmoc)-conjugated phenylalanine derivatives, which serve as excellent models for this class of hydrogels.

This document provides detailed application notes and protocols for the use of phenylalanine-based hydrogels in 3D cell culture, with a focus on Fmoc-diphenylalanine (Fmoc-FF) as a representative and well-characterized example. These hydrogels are notable for their straightforward preparation and biocompatibility, making them accessible for a wide range of applications.

Data Presentation: Properties of Phenylalanine-Based Hydrogels

The mechanical properties and gelation conditions of phenylalanine-based hydrogels can be influenced by factors such as peptide concentration, pH, and the presence of ions. The following tables summarize key quantitative data for Fmoc-diphenylalanine hydrogels, a well-studied analog.

ParameterValueConditionsReference
Minimum Gelation Concentration (MGC) As low as 0.01 wt%Fmoc-FF in DMSO/water mixture
Storage Modulus (G') ~764 PaFmoc-FF in water
Gelation Time < 1 minute to a few minutesFmoc-FF and Fmoc-RGD, pH adjustment
pH for Gelation Physiological pH (~7.4)Achieved by adjusting pH from an acidic or basic stock solution

Experimental Protocols

Protocol 1: Preparation of Fmoc-Diphenylalanine (Fmoc-FF) Hydrogel for 3D Cell Culture

This protocol describes the preparation of a biocompatible Fmoc-FF hydrogel by adjusting the pH of a peptide stock solution. This method allows for the encapsulation of cells in a physiologically relevant environment.

Materials:

  • Fmoc-diphenylalanine (Fmoc-FF) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Sterile 1 M NaOH or pH 10 aqueous solution

  • Sterile 1 M HCl or pH 3 aqueous solution

  • Complete cell culture medium

  • Cell suspension of desired cell type

Procedure:

  • Prepare Fmoc-FF Stock Solution:

    • Dissolve Fmoc-FF powder in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

    • Further dilute the stock solution in sterile deionized water to a working concentration. For hydrogels formed from Fmoc-FF, this can be achieved by dilution in an aqueous solution at pH 10.

  • Cell Encapsulation and Hydrogel Formation:

    • Prepare a single-cell suspension in complete cell culture medium at the desired concentration.

    • In a sterile microcentrifuge tube, mix the Fmoc-FF solution with the cell suspension. The final concentration of Fmoc-FF will influence the stiffness of the gel.

    • Trigger gelation by adjusting the pH to physiological conditions (approximately 7.4). This can be done by the addition of sterile cell culture medium, which is typically buffered.

    • Gently pipette the mixture into the wells of a multi-well plate. Gelation should occur rapidly, typically in under a minute.

  • 3D Cell Culture:

    • After the hydrogel has set, carefully add pre-warmed complete cell culture medium to cover the hydrogel.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Change the medium every 2-3 days by carefully aspirating the old medium and adding fresh medium.

Protocol 2: Characterization of Cell Viability in 3D Hydrogels

Assessing cell viability is critical for evaluating the biocompatibility of the hydrogel and the effects of any therapeutic compounds. Standard 2D viability assays may need optimization for 3D constructs.

Materials:

  • 3D cell culture constructs in a multi-well plate

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Staining:

    • Prepare a working solution of the Live/Dead staining reagents in PBS or serum-free medium according to the manufacturer's instructions.

    • Carefully remove the culture medium from the hydrogels.

    • Add the staining solution to each well, ensuring the hydrogel is fully covered.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Imaging:

    • After incubation, carefully wash the hydrogels with PBS.

    • Image the stained cells within the hydrogel using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

    • Acquire z-stack images to visualize the 3D distribution of live and dead cells.

  • Quantification (Optional):

    • Image analysis software can be used to quantify the number of live and dead cells to determine the percentage of viable cells.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual and experimental workflows relevant to the use of phenylalanine-based hydrogels in 3D cell culture.

G cluster_prep Hydrogel Preparation cluster_culture 3D Cell Culture Fmoc-FF_Powder Fmoc-FF Powder DMSO DMSO Fmoc-FF_Powder->DMSO Stock_Solution Concentrated Stock Solution DMSO->Stock_Solution Dilution Dilution in Aqueous Solution (pH 10) Stock_Solution->Dilution Mixing Mixing and pH Adjustment Dilution->Mixing Cell_Suspension Cell Suspension in Culture Medium Cell_Suspension->Mixing Gelation Rapid Gelation (<1 min) Mixing->Gelation Incubation Incubation and Medium Exchange Gelation->Incubation

Fmoc-FF Hydrogel Preparation and Cell Encapsulation Workflow.

G Start 3D Cell-Hydrogel Construct Remove_Medium Remove Culture Medium Start->Remove_Medium Add_Stain Add Live/Dead Staining Solution Remove_Medium->Add_Stain Incubate Incubate at 37°C Add_Stain->Incubate Wash Wash with PBS Incubate->Wash Image Confocal Microscopy (Z-stack imaging) Wash->Image Analyze Image Analysis and Quantification Image->Analyze

Cell Viability Assessment in 3D Hydrogels Workflow.

G cluster_self_assembly Self-Assembly Process cluster_gelation Hydrogel Formation Monomers Fmoc-FF Monomers in Solution Pi_Stacking π-π Stacking (Aromatic Rings) Monomers->Pi_Stacking H_Bonding Hydrogen Bonding Monomers->H_Bonding Nanofibers Formation of Nanofibers Pi_Stacking->Nanofibers H_Bonding->Nanofibers Entanglement Nanofiber Entanglement Nanofibers->Entanglement Water_Trapping Water Trapping Entanglement->Water_Trapping Hydrogel Supramolecular Hydrogel Water_Trapping->Hydrogel

Self-Assembly Mechanism of Fmoc-FF Hydrogels.

Concluding Remarks

Phenylalanine-based hydrogels, particularly those derived from Fmoc-functionalized peptides, offer a versatile and biocompatible platform for 3D cell culture. Their ease of preparation under physiological conditions makes them an attractive alternative to other hydrogel systems. The protocols and data presented here provide a foundation for researchers to incorporate these advanced biomaterials into their studies, paving the way for more accurate in vitro models for drug discovery and a deeper understanding of cell biology in a 3D context. Further optimization of hydrogel concentration and cell seeding density may be required for specific cell types and applications.

References

Application Notes and Protocols for Controlled Release Studies with Phenylalanine-Based Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting controlled release studies using self-assembling tetra-L-phenylalanine derived hydrogels. The information is based on established research into N-fluorenylmethyloxycarbonyl-pentafluoro-L-phenylalanyl-diaminopropane (Fmoc-F5-Phe-DAP) hydrogels, which serve as a well-characterized model system for phenylalanine-based peptide hydrogels in drug delivery applications.

Introduction

Supramolecular hydrogels derived from self-assembling small molecules, such as phenylalanine derivatives, are emerging as advanced materials for controlled drug delivery.[1][2] These hydrogels form through non-covalent interactions, creating a nanofibrous network that can encapsulate therapeutic molecules.[3] Their biocompatibility and tunable properties make them attractive alternatives to traditional polymer-based systems.[4] This document outlines the preparation of these hydrogels, loading of protein therapeutics, and the subsequent in vitro release studies.

The release of therapeutic proteins from these hydrogels is influenced by factors such as the molecular weight of the protein and the pH of the hydrogel formulation.[4] By controlling these parameters, it is possible to achieve sustained and localized drug delivery, which can minimize off-target effects and reduce dosing frequency.

Data Presentation

Table 1: Hydrogel Formulation and Composition
ComponentConcentration in Final Gel (NaCl Formulation)Concentration in Final Gel (DMEM Formulation)Purpose
Fmoc-F5-Phe-DAP (Gelator)15 mM15 mMForms the self-assembling hydrogel network.
Protein (e.g., RNase A, TI, BSA, IgG)1 mg/mL1 mg/mLThe therapeutic agent to be encapsulated and released.
NaCl114 mM-Triggers gelation by screening electrostatic repulsions.
DMEM (Dulbecco's Modified Eagle Medium)-33 mMAlternative gelation trigger, providing a more neutral pH environment.
Deionized WaterTo final volumeTo final volumeSolvent.
Final pH (approximate) ~5 ~7 Influences the charge interactions and release kinetics.
Table 2: Model Proteins for Release Studies
ProteinMolecular Weight (kDa)Isoelectric Point (pI)
Ribonuclease A (RNase A)13.79.6
Trypsin Inhibitor (TI)20.14.5
Bovine Serum Albumin (BSA)66.54.7
Human Immunoglobulin G (IgG)1506.4 - 7.2

Note: The properties of the encapsulated protein, such as molecular weight and isoelectric point, significantly impact the release profile from the hydrogel matrix.

Experimental Protocols

Protocol 1: Preparation of Protein-Loaded Fmoc-F5-Phe-DAP Hydrogels

This protocol details the steps for preparing protein-loaded hydrogels using two different gelation triggers: NaCl and DMEM.

Materials:

  • Fmoc-F5-Phe-DAP

  • Deionized water

  • Protein solution (20 mg/mL in deionized water)

  • NaCl solution (570 mM in deionized water)

  • 1x Dulbecco's Modified Eagle's Medium (DMEM)

  • Microcentrifuge tubes

  • Pipettes

  • Heating block or water bath (70°C)

  • Sonication bath

  • Centrifuge

Procedure:

  • Dissolve the Gelator: Weigh 4.3 mg of Fmoc-F5-Phe-DAP and place it in a microcentrifuge tube. Add 375 µL of deionized water. Heat the mixture to 70°C and sonicate until the gelator is completely dissolved.

  • Cool to Room Temperature: Allow the gelator solution to cool to room temperature.

  • Add Protein: Add 25 µL of the 20 mg/mL protein solution to the gelator solution.

  • Trigger Gelation:

    • For NaCl-induced gelation: Add 100 µL of the 570 mM NaCl solution to the gelator-protein mixture.

    • For DMEM-induced gelation: Add 100 µL of 1x DMEM to the gelator-protein mixture.

  • Mix and Incubate: Immediately after adding the gelation trigger, mix gently with a pipette.

  • Create a Flat Surface: Briefly centrifuge the tubes to ensure a flat surface at the top of the hydrogel.

  • Incubate: Incubate the hydrogels at 37°C for 1 hour to allow for complete gelation.

Protocol 2: In Vitro Protein Release Study

This protocol describes the methodology for measuring the release of encapsulated proteins from the hydrogel into a buffer solution over time.

Materials:

  • Protein-loaded hydrogels (prepared as in Protocol 1)

  • 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator (37°C)

  • Pipettes

  • Collection tubes

Procedure:

  • Equilibration: Allow the prepared hydrogels (0.5 mL volume) to equilibrate for 12 hours.

  • Overlay with Buffer: Carefully layer 1 mL of 1x PBS (pH 7.4) on top of the hydrogel in each tube.

  • Incubation: Seal the tubes and incubate them at 37°C.

  • Sample Collection: At designated time points (e.g., 1, 4, 8, 24, 48, and 72 hours), carefully remove a 100 µL aliquot of the supernatant (PBS) from the top of the hydrogel.

  • Buffer Replenishment: Immediately after each sample collection, add 100 µL of fresh 1x PBS (pH 7.4) back to the tube to maintain a constant volume.

  • Sample Analysis: Analyze the collected aliquots for protein concentration using a suitable protein quantification assay (e.g., BCA assay, SDS-PAGE with densitometry).

Visualizations

Caption: Experimental workflow for the preparation of protein-loaded hydrogels and subsequent in vitro release studies.

release_factors cluster_hydrogel Hydrogel Properties cluster_protein Protein Properties hydrogel_ph Hydrogel pH (Formulation Dependent) release_profile Protein Release Profile hydrogel_ph->release_profile protein_mw Molecular Weight protein_mw->release_profile protein_pi Isoelectric Point (pI) protein_pi->release_profile

Caption: Key factors influencing the protein release profile from phenylalanine-based hydrogels.

References

Application Notes and Protocols for Biomaterial Fabrication using H-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Phe-Phe-Phe-Phe-OH (F4) is a self-assembling peptide capable of forming well-defined three-dimensional bionanostructures.[1] This propensity for spontaneous organization into higher-order structures is driven by non-covalent interactions, primarily π-π stacking of the aromatic phenylalanine residues and hydrogen bonding between the peptide backbones. The resulting biomaterials, typically hydrogels, are of significant interest for a range of biomedical applications due to their inherent biocompatibility and structural similarity to the native extracellular matrix (ECM).

These peptide-based hydrogels can serve as scaffolds for tissue engineering, vehicles for controlled drug delivery, and substrates for cell culture.[2][3] The physical and chemical properties of these biomaterials, such as mechanical stiffness, degradation rate, and drug release kinetics, can be modulated by factors including peptide concentration, pH, and ionic strength of the surrounding environment.[4][5]

This document provides detailed application notes and experimental protocols for the fabrication and characterization of biomaterials derived from this compound.

Applications

Scaffolds for 3D Cell Culture and Tissue Engineering

This compound-based hydrogels create a nanofibrous network that mimics the natural ECM, providing a suitable environment for cell adhesion, proliferation, and differentiation. The stiffness of these hydrogels can be tailored to match that of specific tissues, ranging from soft neural tissue to more rigid cartilage, by adjusting the peptide concentration.

Controlled Drug Delivery Systems

The porous and hydrophobic nature of the F4 hydrogel matrix allows for the encapsulation and sustained release of therapeutic agents. Both small molecule drugs and larger biologics can be loaded into the hydrogel. The release kinetics can be tuned by altering the cross-linking density and the degradation rate of the hydrogel matrix. This makes F4 hydrogels promising candidates for localized and sustained drug delivery, potentially reducing systemic toxicity and improving therapeutic efficacy.

Biosensors and Bioelectronics

The ordered, self-assembled nanostructures of F4 have potential applications in the development of sensitive biosensors and bioelectronic devices. The peptide nanotubes can be immobilized on electrode surfaces to enhance the detection of biomolecules.

Quantitative Data Summary

The following tables summarize key quantitative data for self-assembling peptide hydrogels. While specific data for this compound is limited in the literature, the provided data for similar phenylalanine-based peptides offer a valuable reference for expected properties.

Table 1: Mechanical Properties of Self-Assembling Peptide Hydrogels

Peptide SequenceConcentration (mg/mL)Storage Modulus (G') (kPa)Reference
P11-4152
P11-4304.6
P11-81531
P11-830120
P11-13/14159.3
P11-13/143089
Q115 mM (0.76% w/v)1.2
Q1130 mM (4.6% w/v)10.5

Table 2: Drug Release Kinetics from Peptide Hydrogels

Peptide SystemEncapsulated ProteinRelease after 72h (%)Reference
Cationic Fmoc-F5-Phe-DAP HydrogelRibonuclease A22.0 ± 0.5
Cationic Fmoc-F5-Phe-DAP HydrogelTrypsin Inhibitor< 10
Cationic Fmoc-F5-Phe-DAP HydrogelBovine Serum Albumin< 5
Cationic Fmoc-F5-Phe-DAP HydrogelHuman Immunoglobulin G< 2

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the solid-phase peptide synthesis (SPPS) of the tetrapeptide using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Coupling: Activate Fmoc-Phe-OH with HBTU/HOBt and DIPEA in DMF and add it to the deprotected resin. Allow the reaction to proceed for 2 hours.

  • Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for the remaining three phenylalanine residues.

  • Cleavage and Precipitation:

    • Treat the dried resin with the cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Fabrication of this compound Hydrogels

This protocol describes the self-assembly of the F4 peptide into a hydrogel via a pH switch method.

Materials:

  • Lyophilized this compound

  • Deionized water

  • Base (e.g., 0.1 M NaOH)

  • Acid or slow-hydrolyzing agent (e.g., 0.1 M HCl or glucono-δ-lactone)

Procedure:

  • Dissolution: Suspend the lyophilized this compound peptide in deionized water at the desired concentration (e.g., 5-20 mg/mL).

  • Basification: Add a stoichiometric amount of a base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid and facilitate the dissolution of the peptide. The solution should become clear.

  • Gelation Induction: Induce self-assembly and gelation by adding an acid (e.g., 0.1 M HCl) to lower the pH, or by adding a slow-hydrolyzing acid like glucono-δ-lactone for more controlled gelation.

  • Incubation: Allow the solution to stand at room temperature or 37°C until a stable hydrogel is formed. The gelation time will vary depending on the peptide concentration and the method of pH adjustment.

Protocol 3: Characterization of Hydrogel Mechanical Properties

This protocol details the use of oscillatory rheology to measure the viscoelastic properties of the F4 hydrogel.

Materials:

  • This compound hydrogel

  • Rheometer with parallel-plate geometry

Procedure:

  • Sample Loading: Carefully load the hydrogel sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the frequency-dependent viscoelastic behavior of the hydrogel.

  • Data Analysis: Determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the hydrogel.

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro experiment to evaluate the release of a model drug from an F4 hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

  • Hydrogel Preparation: Prepare the F4 hydrogel containing the desired concentration of the model drug.

  • Release Study Setup: Place a known amount of the drug-loaded hydrogel in a vial and add a specific volume of PBS as the release medium.

  • Incubation: Incubate the vials at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_fabrication Hydrogel Fabrication cluster_application Applications Resin Resin Coupling1 Coupling1 Resin->Coupling1 Fmoc-Phe-OH Coupling2 Coupling2 Coupling1->Coupling2 Fmoc-Phe-OH Coupling3 Coupling3 Coupling2->Coupling3 Fmoc-Phe-OH Coupling4 Coupling4 Coupling3->Coupling4 Fmoc-Phe-OH Cleavage Cleavage Coupling4->Cleavage Peptide This compound Cleavage->Peptide Dissolution Dissolve in H2O + Base Peptide->Dissolution Gelation Induce Gelation (pH switch) Dissolution->Gelation Hydrogel F4 Hydrogel Gelation->Hydrogel Cell_Culture 3D Cell Culture Hydrogel->Cell_Culture Drug_Delivery Drug Delivery Hydrogel->Drug_Delivery Biosensing Biosensing Hydrogel->Biosensing

Caption: Experimental workflow for F4 biomaterials.

Self_Assembly_Mechanism cluster_interactions Driving Forces F4_Monomer F4 Monomers Nanofibers Nanofibers F4_Monomer->Nanofibers Self-Assembly (π-π stacking, H-bonds) Hydrogel Hydrogel Network Nanofibers->Hydrogel Entanglement pi_stack π-π Stacking h_bond Hydrogen Bonding hydrophobic Hydrophobic Interactions

Caption: Self-assembly mechanism of F4 peptides.

Drug_Release_Pathway Drug_Loaded_Hydrogel Drug-Loaded F4 Hydrogel Diffusion Diffusion Drug_Loaded_Hydrogel->Diffusion Degradation Hydrogel Degradation Drug_Loaded_Hydrogel->Degradation Released_Drug Released Drug Diffusion->Released_Drug Degradation->Released_Drug Therapeutic_Effect Therapeutic Effect Released_Drug->Therapeutic_Effect

Caption: Drug release from F4 hydrogel.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting H-Phe-Phe-Phe-Phe-OH Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing the aggregation of the highly hydrophobic tetrapeptide, H-Phe-Phe-Phe-Phe-OH (F4). The following troubleshooting guides and FAQs address common issues encountered during experimental work with F4.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (F4) peptide so difficult to dissolve and prone to aggregation?

A1: The primary reason for the poor aqueous solubility and high aggregation propensity of this compound is its molecular structure. It is composed of four consecutive phenylalanine residues, which are highly hydrophobic amino acids.[1][2] This leads to two main driving forces for aggregation:

  • Hydrophobic Interactions: In an aqueous environment, the hydrophobic phenylalanine side chains tend to minimize their contact with water by associating with each other.[1][3][4]

  • π-π Stacking: The aromatic phenyl rings of the phenylalanine residues can stack on top of each other, an interaction that further stabilizes the aggregated state. These interactions promote the self-assembly of peptide monomers into larger, often insoluble structures, which may form organized β-sheets.

Q2: What are the key factors that influence the aggregation of my F4 peptide solution?

A2: Several factors can significantly impact the aggregation of F4. These include:

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to faster and more extensive aggregation.

  • Solvent: The choice of solvent is critical. F4 is poorly soluble in aqueous buffers but more soluble in polar organic solvents.

  • pH and Ionic Strength: While F4 is a neutral peptide, the pH and salt concentration of the buffer can still influence aggregation by affecting the overall solution properties.

  • Temperature: Temperature can affect the kinetics of aggregation. Storing solutions at 4°C can sometimes lead to precipitation over time.

  • Mechanical Agitation: Vigorous shaking or stirring can sometimes provide the energy needed to initiate aggregation.

Q3: How can I detect if my F4 peptide is aggregating?

A3: Several methods, ranging from simple visual checks to more sophisticated biophysical techniques, can be used to detect and characterize F4 aggregation:

  • Visual Inspection: The simplest method is to look for any signs of turbidity, cloudiness, or visible precipitate in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 350 nm can indicate the presence of light-scattering aggregates.

  • Thioflavin T (ThT) Assay: This fluorescent dye specifically binds to β-sheet-rich structures, which are common in peptide aggregates, resulting in a significant increase in fluorescence.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution, allowing for the direct detection of monomers, oligomers, and larger aggregates.

Troubleshooting Guides

Issue 1: My lyophilized F4 powder will not dissolve in an aqueous buffer (e.g., PBS, Tris).

  • Primary Cause: The peptide's extreme hydrophobicity prevents it from readily dissolving in water-based solutions.

  • Solution Workflow: A systematic approach using an organic solvent is required. The goal is to first dissolve the peptide in a minimal volume of a compatible organic solvent and then carefully dilute it into the desired aqueous buffer.

G start Start: Lyophilized F4 Peptide dissolve_dmso 1. Add minimal volume of 100% DMSO (e.g., 20-50 µL) start->dissolve_dmso vortex 2. Vortex or sonicate until fully dissolved (clear solution) dissolve_dmso->vortex dilute 3. Add peptide/DMSO stock dropwise to vigorously stirring aqueous buffer vortex->dilute prepare_buffer Prepare aqueous buffer in a separate tube prepare_buffer->dilute end End: Solubilized F4 Peptide Solution dilute->end

Recommended workflow for solubilizing this compound.

Issue 2: The F4 peptide dissolves initially but then precipitates upon adding it to the aqueous buffer.

  • Primary Cause: This often occurs when the concentrated peptide-organic solvent stock is added too quickly to the buffer. This creates localized areas of high peptide concentration that exceed the solubility limit, triggering rapid aggregation.

  • Solutions:

    • Slow, Dropwise Addition: Add the peptide stock solution very slowly, one drop at a time, to the aqueous buffer.

    • Vigorous Stirring: Ensure the aqueous buffer is being stirred vigorously (e.g., with a magnetic stirrer) during the addition of the peptide stock. This promotes rapid dispersal of the peptide, preventing localized high concentrations.

    • Work with a More Dilute Final Concentration: If precipitation persists, the target final concentration may be too high. Try preparing a more dilute solution.

Issue 3: My F4 solution becomes cloudy or forms a precipitate during storage, particularly at 4°C.

  • Primary Cause: Aggregation can be a slow process. Even if a solution is initially clear, peptides can continue to self-assemble over time. Temperature fluctuations during storage can also promote aggregation.

  • Solutions:

    • Aliquot and Freeze: Prepare single-use aliquots of the freshly made peptide stock solution and store them at -20°C or, preferably, -80°C. This minimizes freeze-thaw cycles, which can induce aggregation.

    • Flash Freeze: Freeze the aliquots quickly using liquid nitrogen or a dry ice/ethanol bath before transferring them to the freezer.

    • Centrifugation Before Use: Before using a thawed aliquot, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any micro-aggregates that may have formed. Use the supernatant for your experiment.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
SolventExpected SolubilityNotes
Sterile WaterInsoluble to Sparingly SolubleThe peptide's high hydrophobicity prevents dissolution.
PBS (pH 7.4)Insoluble to Sparingly SolubleSalts in the buffer do not significantly overcome the peptide's hydrophobicity.
Acetonitrile (ACN)SolubleCan be used as an alternative to DMSO for initial dissolution.
Dimethylformamide (DMF)SolubleAnother alternative to DMSO, but should be used with caution in cell-based assays.
Dimethyl sulfoxide (DMSO)Highly SolubleRecommended solvent for preparing high-concentration stock solutions.
Table 2: Critical Aggregation Concentrations (CAC) of F4 Peptide Analogs
Peptide AnalogCritical Aggregation Conc. (CAC)TechniqueReference
L6-F4 (PEGylated F4)43 µMDLS
DOTA-L6-F4 (PEGylated F4 with DOTA)75 µMDLS

Note: Data is for PEGylated derivatives of F4. The CAC for the unmodified this compound is expected to be significantly lower due to its higher hydrophobicity.

Visualizing the Aggregation Problem

The aggregation of F4 is driven by a combination of its intrinsic properties and external experimental conditions.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors hydrophobicity High Hydrophobicity (4x Phenylalanine) aggregation This compound Aggregation hydrophobicity->aggregation pi_stacking π-π Stacking (Aromatic Rings) pi_stacking->aggregation concentration High Peptide Concentration concentration->aggregation solvent Aqueous Solvent solvent->aggregation conditions Suboptimal pH, Temp, Ionic Strength conditions->aggregation

Key factors driving this compound aggregation.

Experimental Protocols

Protocol 1: Recommended Solubilization of this compound

This protocol describes the standard method for solubilizing F4 for use in aqueous experimental systems.

  • Preparation: Weigh the lyophilized F4 peptide in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of 100% high-purity DMSO to the peptide. For example, to prepare a 20 mg/mL stock from 1 mg of peptide, add 50 µL of DMSO.

  • Solubilization: Vortex the tube for 30-60 seconds. If solid particles remain, sonicate the sample in a water bath for 3-5 minutes until the solution is completely clear.

  • Dilution: Place the desired volume of your final aqueous buffer into a new, larger tube on a magnetic stirrer. While the buffer is stirring vigorously, add the concentrated DMSO stock solution drop-by-drop.

  • Final Inspection: Once the addition is complete, visually inspect the final solution for any signs of cloudiness or precipitation.

  • Storage: If not for immediate use, prepare single-use aliquots, flash-freeze, and store at -80°C.

Protocol 2: Detection of F4 Aggregation using Thioflavin T (ThT) Assay

This protocol provides a method to detect the presence of β-sheet-rich aggregates.

  • Reagent Preparation:

    • Prepare a ThT stock solution (e.g., 1 mM in water). Protect from light.

    • Prepare a working ThT solution (e.g., 20 µM) in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).

  • Assay Setup:

    • In a black 96-well plate, add your F4 peptide solution to a final volume of 100 µL. Include a buffer-only control.

    • To each well, add 100 µL of the ThT working solution.

  • Measurement:

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Subtract the fluorescence of the buffer-only control from the peptide-containing samples. A significant increase in fluorescence compared to a non-aggregated control indicates the presence of β-sheet aggregates.

Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)

This protocol outlines the general steps for analyzing F4 aggregation using DLS.

  • Sample Preparation:

    • Prepare the F4 peptide solution in the desired buffer. The buffer must be filtered through a 0.2 µm filter to remove any dust or particulate contaminants.

    • Prepare a buffer-only control, filtered in the same manner.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including temperature and solvent viscosity.

  • Measurement:

    • First, measure the buffer-only control to ensure there is no contamination.

    • Place the cuvette containing the peptide sample into the instrument. Allow the sample to equilibrate to the set temperature.

    • Perform the measurement. The instrument will provide data on the size distribution (hydrodynamic radius) and polydispersity of particles in the solution.

  • Data Analysis: Analyze the size distribution profile. The presence of large particles (e.g., >100 nm) is indicative of aggregation.

References

Technical Support Center: Optimizing Solvent Conditions for Tetra-L-phenylalanine Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the self-assembly of tetra-L-phenylalanine (FFFF).

Troubleshooting Guide

This guide addresses common issues encountered during the self-assembly of tetra-L-phenylalanine, offering potential causes and solutions in a question-and-answer format.

Question 1: My tetra-L-phenylalanine peptide will not dissolve in aqueous solutions.

  • Potential Cause: Tetra-L-phenylalanine is highly hydrophobic and has limited solubility in water.

  • Solution:

    • Use of Organic Co-solvents: Initially dissolve the peptide in a minimal amount of an organic solvent like hexafluoroisopropanol (HFIP), ethanol, or methanol before diluting with an aqueous solution.[1][2] The final concentration of the organic solvent can influence the resulting nanostructure.

    • pH Adjustment: The ionization state of the terminal groups can affect solubility. Adjusting the pH of the aqueous solution can improve solubility. For instance, L-phenylalanine's ionization state varies with pH, which in turn affects its self-assembly.[3][4]

    • Heating and Sonication: Gently heating the solution or using a sonicator can aid in dissolving the peptide.[5]

Question 2: I am observing amorphous aggregates instead of well-defined nanostructures.

  • Potential Cause: The solvent conditions may not be optimal for ordered self-assembly, leading to random aggregation. This can be due to factors like incorrect solvent polarity, pH, or peptide concentration.

  • Solution:

    • Solvent Polarity Screening: Systematically vary the solvent composition. For instance, different ratios of organic solvents (like ethanol) to water can lead to different morphologies, such as nanotubes versus nanospheres.

    • Control of pH: The electrostatic interactions governed by pH are crucial for directing self-assembly. For L-phenylalanine, zwitterionic states (around neutral pH) tend to form fibrils, while cationic or anionic states can lead to different morphologies like flakes.

    • Optimize Peptide Concentration: Concentration plays a critical role. High concentrations can sometimes lead to uncontrolled aggregation. It is advisable to work above the critical aggregation concentration (CAC) but to test a range of concentrations to find the optimal one for the desired nanostructure.

Question 3: The morphology of my self-assembled structures is not what I expected (e.g., I'm getting nanoplates instead of fibrils).

  • Potential Cause: The final morphology of tetra-L-phenylalanine assemblies is highly sensitive to the experimental conditions.

  • Solution:

    • Varying Solvent Systems: Different solvent systems can induce the formation of various polymorphs. For example, N-fluorenylmethoxycarbonyl (Fmoc) protected tetra-L-phenylalanine can form nanoplates, fibrils, or star-like aggregates depending on the incubation conditions.

    • Introducing Additives: The presence of certain additives can modulate the self-assembly process.

    • Temperature Control: Temperature can influence the kinetics and thermodynamics of self-assembly. Running experiments at different, controlled temperatures may favor the formation of the desired morphology.

Frequently Asked Questions (FAQs)

Q1: What are the key driving forces for tetra-L-phenylalanine self-assembly?

The primary driving forces are non-covalent interactions, including:

  • π-π stacking: Interactions between the aromatic side chains of the phenylalanine residues.

  • Hydrogen bonding: Formation of intermolecular hydrogen bonds, often leading to β-sheet structures.

  • Hydrophobic interactions: The tendency of the hydrophobic phenylalanine residues to minimize contact with water.

  • Electrostatic interactions: Interactions between the terminal amine and carboxyl groups, which are highly dependent on pH.

Q2: How can I control the hierarchical assembly of tetra-L-phenylalanine nanostructures?

Controlling hierarchical assembly can be achieved by manipulating the experimental conditions. For instance, in diphenylalanine, a related peptide, heterochirality (using both D- and L-amino acids) has been shown to result in weaker intermolecular interactions between nanotubes, leading to the formation of homogeneous nanofibrils instead of larger microtubes. While this is for a dipeptide, similar strategies of modifying the peptide backbone or termini could be explored for tetra-L-phenylalanine.

Q3: What is a typical critical aggregation concentration (CAC) for a tetra-L-phenylalanine derivative?

The CAC can vary depending on the specific derivative and the solvent conditions. For a PEGylated tetra-L-phenylalanine derivative (L6-F4), the CAC was determined to be 43 µM in an aqueous solution. For a DOTA-conjugated version (DOTA-L6-F4), the CAC was 75 µM.

Data Presentation

Table 1: Influence of Solvent Conditions on the Morphology of Phenylalanine-based Peptides

Peptide DerivativeSolvent SystemResulting MorphologyReference
N-capped diphenylalanine50% EthanolOrthorhombic crystals
N-capped diphenylalanine5% EthanolMonoclinic crystals
Fmoc-FFFFVaried incubation conditionsNanoplates, fibrils, star-like aggregates
L-phenylalanineAqueous solution (pH 4, 5.8, 8)Fibrils
L-phenylalanineAqueous solution (pH 1.5, 12.2)Flakes
DiphenylalanineWaterHigh self-assembly propensity
DiphenylalanineMethanolWeak self-assembly propensity

Table 2: Critical Aggregation Concentrations (CAC) for PEGylated Tetra-L-phenylalanine Derivatives

Peptide DerivativeCAC (µM)SolventReference
L6-F443Aqueous solution
DOTA-L6-F475Aqueous solution

Experimental Protocols

Protocol 1: General Procedure for Self-Assembly of Tetra-L-phenylalanine

  • Dissolution of Peptide:

    • Weigh the tetra-L-phenylalanine peptide powder.

    • Dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., HFIP, ethanol).

    • If necessary, use gentle heating or sonication to aid dissolution.

  • Initiation of Self-Assembly:

    • Slowly add the aqueous buffer of the desired pH to the peptide solution to reach the final desired peptide concentration and solvent ratio.

    • Alternatively, dilute the peptide stock solution into the aqueous buffer.

  • Incubation:

    • Incubate the solution under controlled temperature for a specific period (can range from hours to days) to allow for self-assembly.

  • Characterization:

    • Characterize the resulting nanostructures using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), Circular Dichroism (CD) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Determination of Critical Aggregation Concentration (CAC) using a Fluorescence Probe

This protocol is adapted from a method used for PEGylated tetra-phenylalanine derivatives.

  • Preparation of ANS Solution: Prepare a 20 µM aqueous solution of the fluorescent probe 8-Anilinonaphthalene-1-sulfonic acid (ANS).

  • Titration:

    • Place 1.0 mL of the ANS solution in a fluorescence cuvette.

    • Add small aliquots of a concentrated stock solution of the tetra-L-phenylalanine derivative to the ANS solution.

  • Fluorescence Measurement:

    • After each addition, record the fluorescence emission spectrum of the solution (excitation at 350 nm, emission monitored at 470 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at 470 nm as a function of the peptide concentration.

    • The CAC is determined as the point where there is a distinct change in the slope of the plot.

Visualizations

Experimental_Workflow cluster_prep Peptide Preparation cluster_assembly Self-Assembly cluster_characterization Characterization start Weigh Peptide dissolve Dissolve in Organic Solvent start->dissolve add_buffer Add Aqueous Buffer (Control pH) dissolve->add_buffer incubate Incubate (Control Temperature) add_buffer->incubate tem_sem TEM / SEM incubate->tem_sem ftir_cd FTIR / CD Spectroscopy incubate->ftir_cd

Caption: Experimental workflow for tetra-L-phenylalanine self-assembly.

Troubleshooting_Logic cluster_sol_dissolution Solutions for Dissolution Issues cluster_sol_aggregates Solutions for Amorphous Aggregates cluster_sol_morphology Solutions for Incorrect Morphology start Problem Encountered no_dissolution No Dissolution start->no_dissolution amorphous_aggregates Amorphous Aggregates start->amorphous_aggregates wrong_morphology Incorrect Morphology start->wrong_morphology sol1_1 Use Organic Co-solvent no_dissolution->sol1_1 Try sol1_2 Adjust pH no_dissolution->sol1_2 Try sol1_3 Heat / Sonicate no_dissolution->sol1_3 Try sol2_1 Screen Solvent Polarity amorphous_aggregates->sol2_1 Try sol2_2 Optimize pH amorphous_aggregates->sol2_2 Try sol2_3 Vary Peptide Concentration amorphous_aggregates->sol2_3 Try sol3_1 Vary Solvent System wrong_morphology->sol3_1 Try sol3_2 Use Additives wrong_morphology->sol3_2 Try sol3_3 Control Temperature wrong_morphology->sol3_3 Try

Caption: Troubleshooting logic for common self-assembly issues.

References

preventing premature aggregation of H-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature aggregation of the tetrapeptide H-Phe-Phe-Phe-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that contribute to its aggregation?

This compound is a tetrapeptide composed of four consecutive phenylalanine residues.[1][2] Phenylalanine is an amino acid with a hydrophobic benzyl side chain. The presence of four of these residues results in a highly hydrophobic peptide that is prone to self-aggregation in aqueous solutions.[3][4] The primary driving forces for this aggregation are hydrophobic interactions, specifically π-π stacking between the aromatic rings of the phenylalanine side chains, and intermolecular hydrogen bonding between the peptide backbones.[5] The tendency for aggregation has been observed to increase with the number of phenylalanine units in the peptide chain.

Q2: My this compound peptide immediately precipitates when I try to dissolve it in an aqueous buffer. What is the recommended initial dissolving procedure?

Due to its high hydrophobicity, this compound has very poor solubility in aqueous solutions. The recommended procedure is to first dissolve the lyophilized peptide in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended due to its strong solubilizing power and relatively low toxicity in many biological assays. Other suitable organic solvents include dimethylformamide (DMF) or acetonitrile. Once the peptide is fully dissolved in the organic solvent, the aqueous buffer of choice can be added dropwise while vortexing to achieve the final desired concentration.

Q3: I am concerned about the potential toxicity of organic solvents in my cell-based experiments. Are there any alternative methods to improve solubility?

While organic solvents are the most effective initial step, you can minimize their final concentration. Aim for a final DMSO concentration of less than 1% in your working solution, as this is often tolerated by most cell lines. If even low concentrations of organic solvents are a concern, you can explore the use of co-solvents or chaotropic agents, although these may impact protein structure and function. For peptides that are exceptionally difficult to dissolve, adding 6 M guanidine hydrochloride or 8 M urea to the initial aqueous buffer can help, followed by dilution. However, the compatibility of these agents with your specific experiment must be carefully considered.

Q4: Can adjusting the pH of my buffer help in preventing the aggregation of this compound?

Adjusting the pH is a common strategy for improving the solubility of charged peptides. However, this compound is a neutral peptide as it lacks any acidic or basic side chains, and the N-terminus and C-terminus charges cancel each other out at its isoelectric point. Therefore, pH adjustments will have a minimal effect on its solubility compared to the use of organic solvents. The primary approach should focus on disrupting hydrophobic interactions.

Q5: What are "capping agents" or "β-sheet breakers," and can they be used to prevent the aggregation of my tetrapeptide?

"Capping agents" or "β-sheet breakers" are molecules designed to interfere with the self-assembly process of amyloidogenic or aggregation-prone peptides. These are often small peptides themselves that can interact with the aggregation-prone regions of the target peptide, thereby preventing the formation of larger aggregates. For instance, a dipeptide with a protected N-terminus, like Boc-Phe-Phe-OH, has been proposed as a potential capping agent. The hydrophobic part of the capping agent can interact with the hydrophobic regions of this compound, while the bulky protecting group provides steric hindrance, disrupting further aggregation. The use of such agents would need to be optimized for your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation in Aqueous Buffer High hydrophobicity of the peptide.1. Dissolve the peptide in a minimal amount of 100% DMSO, DMF, or acetonitrile first. 2. Once fully dissolved, add the desired aqueous buffer dropwise while vortexing.
Low Peptide Yield After Dissolution Adsorption to vial surfaces or incomplete dissolution.1. Before opening, centrifuge the vial to collect all lyophilized powder at the bottom. 2. Use low-adhesion microcentrifuge tubes. 3. After adding the solvent, gently sonicate the solution in an ice bath to aid dissolution.
Peptide Aggregates Over Time in Solution Unfavorable storage conditions or high concentration.1. Prepare fresh solutions for each experiment whenever possible. 2. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Work with the lowest feasible peptide concentration for your experiment.
Inconsistent Results in Aggregation Assays Variability in the initial peptide stock preparation.1. Standardize the protocol for peptide dissolution and ensure complete solubilization before starting any assay. 2. Use analytical techniques like Dynamic Light Scattering (DLS) to confirm the monomeric state of the peptide before inducing aggregation.
Cloudiness or Particulates in the Final Solution Incomplete dissolution or early-stage aggregation.1. Try gentle warming of the solution to aid dissolution, but avoid excessive heat. 2. Filter the final solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a small, precise volume of 100% DMSO (or DMF/acetonitrile) to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).

  • Solubilization: Vortex the solution gently. If the peptide is not fully dissolved, sonicate the vial in a water bath on ice for short bursts (e.g., 3 cycles of 10 seconds) until the solution is clear.

  • Dilution: To prepare the working solution, add your desired aqueous buffer dropwise to the concentrated stock solution while vortexing to reach the final concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. A properly solubilized peptide solution should be clear and free of particles.

Protocol 2: Monitoring Peptide Aggregation using Thioflavin T (ThT) Assay

This protocol is a common method for detecting the formation of amyloid-like β-sheet structures, which are characteristic of many peptide aggregates.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) at a concentration of 1 mM in a suitable buffer (e.g., phosphate-buffered saline, PBS) and filter it through a 0.22 µm filter. Store the stock solution protected from light at 4°C.

    • Prepare your this compound solution as described in Protocol 1, ensuring it is initially in a monomeric state.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your peptide solution to the desired final concentration.

    • Add ThT from the stock solution to a final concentration of 10-25 µM.

    • Include control wells containing only the buffer and ThT (for background fluorescence) and wells with only the peptide (to check for intrinsic fluorescence).

  • Data Acquisition:

    • Place the plate in a plate reader capable of measuring fluorescence.

    • Set the excitation wavelength to approximately 440-450 nm and the emission wavelength to approximately 480-490 nm.

    • Monitor the fluorescence intensity over time at a constant temperature. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Visualizations

G cluster_0 Troubleshooting Peptide Dissolution start Start: Lyophilized this compound dissolve_organic Dissolve in 100% DMSO/DMF start->dissolve_organic is_clear Is the solution clear? dissolve_organic->is_clear sonicate Sonicate on ice is_clear->sonicate No add_buffer Add aqueous buffer dropwise is_clear->add_buffer Yes sonicate->is_clear final_solution Clear, monomeric peptide solution add_buffer->final_solution precipitate Precipitation/Aggregation add_buffer->precipitate re_dissolve Re-attempt with stronger organic solvent or co-solvents precipitate->re_dissolve G cluster_1 Factors Influencing this compound Aggregation peptide This compound Monomers hydrophobic Hydrophobic Interactions (π-π stacking) peptide->hydrophobic h_bond Intermolecular Hydrogen Bonds peptide->h_bond oligomers Soluble Oligomers hydrophobic->oligomers h_bond->oligomers concentration High Peptide Concentration concentration->oligomers aqueous Aqueous Environment aqueous->oligomers fibrils Insoluble Fibrils/ Aggregates oligomers->fibrils

References

Technical Support Center: Enhancing the Mechanical Stability of Tetra-L-phenylalanine Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetra-L-phenylalanine (F4) and other phenylalanine-derived hydrogels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the mechanical stability of these versatile biomaterials.

Frequently Asked Questions (FAQs)

Q1: My tetra-L-phenylalanine hydrogel is too weak for my application. What are the primary strategies to improve its mechanical stability?

A1: The mechanical properties of phenylalanine-derived hydrogels are highly tunable. The primary strategies to enhance their stability include:

  • Incorporation of Additives: Introducing polymers or ions that interact with the peptide fibers can significantly reinforce the hydrogel network.

  • Optimization of Gelation Conditions: The method used to induce gelation, the final pH of the hydrogel, and the ionic strength of the solvent all play critical roles in determining the final mechanical properties.[1][2][3]

  • Chemical Modification of the Gelator: Altering the chemical structure of the phenylalanine building block can enhance its self-assembly properties and the resulting hydrogel's robustness.[4][5]

  • Cross-linking Strategies: Introducing covalent or physical cross-links can create a more resilient hydrogel network.

Q2: How does the pH of the solution affect the mechanical stability of my hydrogel?

A2: The pH is a critical factor influencing the mechanical properties of phenylalanine-derived hydrogels, particularly for N-terminally protected derivatives like Fmoc-phenylalanine. The final pH of the gel is a principal determinant of its mechanical strength. For cationic Fmoc-phenylalanine-diaminopropane (Fmoc-Phe-DAP) hydrogels, for instance, the strongest gels are often formed near neutral pH. Extreme pH values can lead to charge repulsion between the gelator molecules, destabilizing the fiber network and causing the hydrogel to weaken or collapse.

Q3: Can I use additives to strengthen my hydrogel? If so, what types are effective?

A3: Yes, incorporating additives is a highly effective method. Examples from the literature include:

  • Polysaccharide Derivatives: Adding carboxymethyl dextran (CMDH) or amino dextran (AD) to a C2-phenylalanine gelator can increase the elastic modulus significantly through hydrogen bonding and π-π stacking interactions.

  • Trivalent Metal Cations: The addition of Al³⁺ or Fe³⁺ to Fmoc-diphenylalanine hydrogels can increase their mechanical strength. These cations are thought to form complexes with the peptide, leading to a more cross-linked and tougher gel.

  • Nanogels: Hybridizing a phenylalanine derivative-based gelator with thermosensitive poly(N-isopropylacrylamide) nanogels can improve gelation ability and thermostability.

Q4: Does the method of gelation impact the final mechanical properties?

A4: Absolutely. The gelation pathway has a significant influence on the emergent properties of the hydrogel. For example, hydrogels formed by a gradual acidification process (e.g., using glucono-δ-lactone) have been shown to be more temporally stable and have a more responsive viscoelastic character compared to those formed via a rapid solvent exchange method.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Hydrogel collapses or does not form Incorrect pH.Adjust the final pH of the solution. For many Fmoc-Phe derivatives, gelation is optimal near neutral pH. Use a pH meter to verify and adjust with dilute acid or base.
Insufficient ionic strength.For charged gelators, salts like NaCl are often required to screen charge repulsion and promote self-assembly. Optimize the salt concentration.
Gelator concentration is too low.Increase the concentration of the tetra-L-phenylalanine derivative. Determine the critical gelation concentration (CGC) for your specific system.
Hydrogel is mechanically weak (low G') Suboptimal gelation method.Switch from a rapid gelation method (e.g., solvent exchange) to a slower, more controlled method like gradual pH change.
Lack of reinforcing interactions.Incorporate additives such as dextran derivatives or trivalent metal ions (Al³⁺, Fe³⁺) to introduce additional non-covalent cross-links.
Inappropriate solvent or buffer.The choice of buffer can impact mechanical properties. Experiment with different buffer systems (e.g., TRIS, HEPES) or use a simple salt solution like NaCl.
High variability in mechanical properties between batches Inconsistent final pH.The final pH is a major determinant of mechanical properties. Ensure precise and consistent pH measurement and adjustment for every batch.
Variations in the gelation process.Standardize all parameters of the gelation protocol, including temperature, mixing speed, and the rate of addition of any triggering agent.
Presence of organic solvents.Residual solvents like DMSO from the gelator stock solution can affect the final mechanical properties. Minimize and control the final concentration of any organic co-solvents.

Quantitative Data Summary

Table 1: Effect of Additives on the Storage Modulus (G') of Phenylalanine-Based Hydrogels

Gelator SystemAdditiveG' (Pa) of ControlG' (Pa) with AdditiveFold IncreaseReference
C2-phenylalanine (LPF)Amino Dextran (AD₄.₅)1401,518~10.8
C2-phenylalanine (LPF)Carboxymethyl Dextran (CMDH₃)14011,654~83.2
Fmoc-diphenylalanineAl³⁺(Control G' not specified)(Significant increase reported)-
Fmoc-diphenylalanineFe³⁺(Control G' not specified)(Tougher gels than with Al³⁺)-

Table 2: Effect of Gelation Conditions on the Storage Modulus (G') of Fmoc-Phe-DAP Derivative Hydrogels

GelatorConditionpHAverage G' (Pa)Reference
Fmoc-Phe-DAP-3.025
Fmoc-Phe-DAP-5.033
Fmoc-Phe-DAP-7.02,875
Fmoc-Phe-DAP-9.045
Fmoc-3F-Phe-DAP-3.01,172
Fmoc-3F-Phe-DAP-5.0914
Fmoc-3F-Phe-DAP-7.01,684
Fmoc-3F-Phe-DAP-9.02,085
Fmoc-F₅-Phe-DAPNaCl Formulation~52,782 ± 492
Fmoc-F₅-Phe-DAPDMEM Formulation~7196 ± 38

Experimental Protocols & Methodologies

Protocol 1: Hydrogel Formation via pH Switch

This method is commonly used for Fmoc-protected phenylalanine derivatives.

  • Dissolution: Dissolve the tetra-L-phenylalanine peptide powder in an aqueous solution at a basic pH (e.g., pH 10.5 using NaOH) to deprotonate the C-terminal carboxylic acid and ensure complete solubilization.

  • Acidification: Gradually lower the pH of the solution by adding a mild acid (e.g., HCl or through the hydrolysis of glucono-δ-lactone).

  • Gelation: As the pH decreases, the carboxylic acid becomes protonated, reducing electrostatic repulsion and allowing the peptide molecules to self-assemble into nanofibers.

  • Maturation: Allow the hydrogel to mature at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour) before characterization.

Protocol 2: Hydrogel Formation via Salt-Induced Gelation

This method is suitable for charged phenylalanine derivatives.

  • Dissolution: Dissolve the cationic phenylalanine derivative (e.g., Fmoc-F₅-Phe-DAP) in deionized water. Gentle heating and sonication can be used to aid dissolution.

  • Triggering Gelation: Add a salt solution (e.g., NaCl) or a buffered medium like DMEM to the peptide solution. The ions in the solution screen the electrostatic repulsion between the charged peptide molecules, initiating self-assembly and hydrogel formation.

  • Homogenization & Maturation: Mix quickly with a pipette and centrifuge briefly to create a flat surface. Incubate at a controlled temperature (e.g., 37°C) for at least 1 hour to allow the gel network to fully form.

Protocol 3: Rheological Characterization of Mechanical Stability

Oscillatory rheology is the standard method to quantify the viscoelastic properties of hydrogels.

  • Sample Preparation: Carefully load the prepared hydrogel onto the rheometer plate, ensuring no air bubbles are trapped.

  • Strain Sweep: Perform a strain sweep experiment at a constant frequency (e.g., 10 rad/s) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER (e.g., 0.2%). This experiment measures G' and G'' as a function of angular frequency and provides insight into the hydrogel's solid-like (G') versus liquid-like (G'') character. A stable hydrogel will have a G' value significantly higher than its G'' value.

Visualizations

experimental_workflow cluster_prep Hydrogel Preparation cluster_analysis Mechanical Analysis Dissolve Peptide Dissolve Peptide Trigger Gelation Trigger Gelation Dissolve Peptide->Trigger Gelation pH Switch or Salt Addition Incubate & Mature Incubate & Mature Trigger Gelation->Incubate & Mature Load on Rheometer Load on Rheometer Incubate & Mature->Load on Rheometer Strain Sweep Strain Sweep Load on Rheometer->Strain Sweep Find LVER Frequency Sweep Frequency Sweep Strain Sweep->Frequency Sweep Measure G' & G'' Data Analysis Data Analysis Frequency Sweep->Data Analysis

Caption: Experimental workflow for hydrogel preparation and rheological analysis.

stabilization_mechanisms cluster_additives Reinforcement Strategies F4_Monomer Phe-Phe-Phe-Phe Monomers SelfAssembly Self-Assembly (π-π stacking, H-bonds) F4_Monomer->SelfAssembly Nanofibers Entangled Nanofibers (Weak Hydrogel) SelfAssembly->Nanofibers Reinforcement Network Reinforcement Nanofibers->Reinforcement StableHydrogel Mechanically Stable Hydrogel Reinforcement->StableHydrogel Additives Additives (Dextran, Ions) Additives->Reinforcement Crosslinking Cross-linking Crosslinking->Reinforcement pH_Control pH Optimization pH_Control->Reinforcement

Caption: Pathways to improve the mechanical stability of F4 hydrogels.

References

common problems in H-Phe-Phe-Phe-Phe-OH synthesis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of H-Phe-Phe-Phe-Phe-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the solid-phase peptide synthesis (SPPS) of this challenging hydrophobic tetrapeptide.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered difficult?

The synthesis of this compound is challenging primarily due to the highly hydrophobic nature of the four consecutive phenylalanine residues. This leads to two main issues during SPPS:

  • Peptide Aggregation: The growing peptide chain can fold into stable secondary structures, typically β-sheets, and aggregate on the resin support. This aggregation can block reactive sites, leading to incomplete reactions.[1][2]

  • Poor Solubility: The final cleaved peptide is often difficult to dissolve in standard solvents, which complicates purification and analysis.[3][4]

Q2: What are the most common problems encountered during the synthesis of this peptide?

The most common issues are low yield and purity of the final product. These often stem from:

  • Incomplete Coupling Reactions: Due to steric hindrance from the bulky phenylalanine side chains and peptide aggregation, the incoming amino acid may not couple efficiently to the growing peptide chain.[5] This results in deletion sequences (e.g., H-Phe-Phe-Phe-OH).

  • Incomplete Fmoc Deprotection: Peptide aggregation can prevent the deprotection reagent (commonly piperidine) from accessing the N-terminal Fmoc group, leading to truncated sequences.

  • Difficult Purification: The hydrophobicity of the peptide can cause it to precipitate during purification or bind irreversibly to the chromatography column.

Q3: How can I monitor the progress of the synthesis?

The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin.

  • Positive Kaiser Test (blue beads) after coupling: Indicates an incomplete coupling reaction.

  • Negative Kaiser Test (yellow/colorless beads) after deprotection: Indicates incomplete Fmoc group removal.

Troubleshooting Guides

Problem 1: Low Overall Yield
Symptom Potential Cause Suggested Solution
Low weight of crude peptide after cleavage.Incomplete Coupling Reactions: Steric hindrance and peptide aggregation are preventing efficient amide bond formation.Optimize Coupling Protocol:Double Couple: Perform the coupling step twice with fresh reagents. • Increase Reagent Excess: Use a higher excess (3-5 equivalents) of the Fmoc-amino acid and coupling reagents. • Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent like HATU, HCTU, or COMU. • Elevate Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C) to disrupt aggregation.
Peptide Aggregation: The growing peptide chain is clumping together on the resin, blocking reactive sites.Improve Solvation:Change Solvent: Switch from DMF to NMP or use a "magic mixture" (e.g., DMF/DCM/NMP 1:1:1) to improve resin swelling and peptide solvation. • Use a Low-Load Resin: Employ a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains. • Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.
Premature Cleavage: The peptide is being cleaved from the resin during the synthesis cycles, especially if using an acid-sensitive resin like 2-chlorotrityl chloride resin.Use a More Stable Linker: A Wang resin is a standard and more stable option for synthesizing C-terminal acid peptides.
Problem 2: Poor Purity (Presence of Deletion Sequences)
Symptom Potential Cause Suggested Solution
Mass spectrometry analysis shows significant peaks corresponding to truncated sequences (e.g., FFF, FF, F).Incomplete Fmoc Deprotection: Peptide aggregation is hindering the access of the piperidine solution to the N-terminal Fmoc group.Enhance Deprotection Step:Extend Deprotection Time: Increase the piperidine treatment time or perform a second deprotection step. • Add a Stronger Base: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to increase its basicity and deprotection efficiency.
Incomplete Coupling Reactions: As described in "Low Overall Yield," this is a major cause of deletion sequences.Refer to the solutions for Incomplete Coupling Reactions in the "Low Overall Yield" section.
Problem 3: Difficult Purification
Symptom Potential Cause Suggested Solution
The crude peptide is insoluble in the HPLC mobile phase (e.g., water/acetonitrile).High Hydrophobicity and Aggregation: The peptide's nature leads to poor solubility in aqueous solutions.Improve Solubility:Use a Strong Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, HFIP, or formic acid before diluting it with the mobile phase. • Modify Mobile Phase: Add a small percentage of an organic modifier like isopropanol or formic acid to the mobile phase to increase the peptide's solubility.
The peptide precipitates on the HPLC column or elutes with poor peak shape.On-Column Aggregation and Strong Retention: The hydrophobic peptide interacts strongly with the stationary phase.Optimize HPLC Conditions:Increase Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve peak shape and reduce retention time. • Alternative Purification Method: If HPLC fails, consider precipitating the peptide in cold diethyl ether, followed by washing with ether to remove organic scavengers. This can yield a moderately pure product without chromatography.

Quantitative Data Summary

Coupling Reagent Type Typical Yield for Difficult Sequences Relative Racemization Risk Notes
HATU Uronium Salt>95%Very LowHighly effective for sterically hindered amino acids and aggregation-prone sequences.
HBTU Uronium Salt90-98%LowA robust and widely used coupling reagent.
COMU Uronium Salt>99%Very LowKnown for high coupling efficiency and rapid reaction times. Its byproducts are water-soluble, which can simplify purification.
DIC/Oxyma Carbodiimide + Additive85-95%LowA cost-effective option. Oxyma is a non-explosive alternative to HOBt and is effective at suppressing racemization.
DIC/HOBt Carbodiimide + Additive85-95%Low to ModerateA traditional and cost-effective choice, but HOBt has safety concerns regarding its explosive nature.

Experimental Protocols

Detailed Protocol for Manual Solid-Phase Synthesis of this compound

This protocol is based on Fmoc/tBu chemistry and is suitable for a 0.1 mmol synthesis scale.

1. Resin Selection and Preparation:

  • Resin: Wang resin (pre-loaded with Fmoc-Phe-OH is recommended) or 2-chlorotrityl chloride resin. For this protocol, we will assume a pre-loaded Wang resin with a substitution of ~0.5 mmol/g.

  • Amount: 200 mg of resin (for 0.1 mmol scale).

  • Swelling: Place the resin in a reaction vessel and swell in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of the Second Amino Acid (Fmoc-Phe-OH):

  • Activation Solution: In a separate vial, dissolve Fmoc-Phe-OH (193.7 mg, 0.5 mmol, 5 eq.), HATU (190.1 mg, 0.5 mmol, 5 eq.) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq.). Let the solution pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), continue the coupling for another hour or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Subsequent Cycles:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for the remaining two phenylalanine residues.

5. Final Deprotection:

  • After the final coupling and washing, perform a final Fmoc deprotection (step 2) to reveal the N-terminal amine.

  • Wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and methanol (3 x 5 mL).

  • Dry the resin under vacuum for at least 2 hours.

6. Cleavage and Deprotection:

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and add it to the collected filtrate.

7. Peptide Precipitation and Purification:

  • Add the TFA filtrate dropwise to a larger tube containing 40 mL of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase HPLC.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for all Amino Acids Washing2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting_Guide cluster_synthesis Synthesis Stage cluster_solutions Troubleshooting Solutions Start Start Synthesis Kaiser_Test_Coupling Kaiser Test after Coupling Start->Kaiser_Test_Coupling Proceed Proceed to Next Step Kaiser_Test_Coupling->Proceed Negative Incomplete_Coupling Problem: Incomplete Coupling Kaiser_Test_Coupling->Incomplete_Coupling Positive Kaiser_Test_Deprotection Kaiser Test after Deprotection Kaiser_Test_Deprotection->Proceed Positive Incomplete_Deprotection Problem: Incomplete Deprotection Kaiser_Test_Deprotection->Incomplete_Deprotection Negative Proceed->Kaiser_Test_Deprotection Solution_Coupling Double couple Use stronger coupling reagent Increase temperature Incomplete_Coupling->Solution_Coupling Solution_Deprotection Extend deprotection time Use DBU in deprotection mix Incomplete_Deprotection->Solution_Deprotection

Caption: Troubleshooting logic for common SPPS issues based on Kaiser test results.

References

Tetra-L-phenylalanine Nanostructure Morphology Control: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for controlling the morphology of tetra-L-phenylalanine (L-Phe4) nanostructures.

Frequently Asked Questions (FAQs)

Q1: What are the primary forces driving the self-assembly of tetra-L-phenylalanine (L-Phe4) nanostructures?

A1: The self-assembly of L-Phe4 and other phenylalanine-based peptides is primarily driven by a combination of non-covalent interactions. The most significant of these are π-π stacking interactions between the aromatic side chains of the phenylalanine residues.[1][2] Additionally, hydrogen bonding between the peptide backbones and hydrophobic interactions play crucial roles in the formation and stabilization of these ordered nanostructures.[2][3]

Q2: What are the common morphologies observed for L-Phe4 nanostructures?

A2: Depending on the experimental conditions, L-Phe4 and its derivatives can self-assemble into a variety of morphologies. Commonly reported structures include nanotubes, fibrils, ultra-thin nanoplates, and star-like submicrometric aggregates.[4] The final morphology is highly sensitive to the assembly environment.

Q3: Which key parameters can be adjusted to control the morphology of L-Phe4 nanostructures?

A3: The morphology of self-assembled L-Phe4 nanostructures can be precisely controlled by manipulating several key experimental parameters. These include the choice of solvent and co-solvent, the peptide concentration, the pH of the solution, and the incubation temperature. The presence of N- or C-terminal protecting groups (e.g., Fmoc) also profoundly influences the resulting structures.

Q4: How do terminal protecting groups like Fmoc affect self-assembly?

A4: N-terminal protecting groups like fluorenylmethoxycarbonyl (Fmoc) significantly alter the self-assembly process. The large aromatic surface of the Fmoc group enhances π-π stacking interactions, which can become a dominant driving force for assembly. This often leads to different morphologies, such as nanoplates and fibrils, compared to the nanotubes typically formed by uncapped L-Phe4. These groups also eliminate the head-to-tail electrostatic interactions present in uncapped zwitterionic peptides.

Troubleshooting Guide

Q: My experiment resulted in amorphous aggregates or a precipitate instead of ordered nanostructures. What could be the cause?

A: Uncontrolled aggregation typically occurs when the peptide comes out of solution too rapidly. Consider the following solutions:

  • Reduce Peptide Concentration: High concentrations can lead to rapid, disordered precipitation. Try lowering the initial concentration to just above the critical aggregation concentration.

  • Modify Solvent System: The solvent/co-solvent ratio is critical. A sudden change to a poor solvent can cause the peptide to crash out. Try a slower addition of the co-solvent or use a solvent system in which the peptide is slightly more soluble to slow down the assembly process.

  • Check pH: The pH of the solution dictates the ionization state of the peptide's termini, which in turn affects electrostatic interactions and solubility. Ensure the pH is appropriate for the desired morphology. For uncapped peptides, extreme pH values can lead to flakes instead of fibrils due to electrostatic repulsion.

  • Ensure Peptide Purity: Impurities can interfere with the self-assembly process, acting as nucleation points for amorphous aggregation.

Q: I am observing a mixture of different morphologies in my sample. How can I improve the homogeneity?

A: A polymorphic sample suggests that multiple assembly pathways are energetically favorable under your current conditions. To improve homogeneity:

  • Control Temperature: Ensure a constant and uniform incubation temperature. Temperature fluctuations can influence assembly kinetics and lead to different structures.

  • Standardize Solvent Preparation: Prepare the peptide stock solution and co-solvents consistently. The ratio of solvent to co-solvent must be precise to ensure reproducibility.

  • Introduce Seeding: Consider adding a small number of pre-formed nanostructures of the desired morphology (seeds) to the fresh peptide solution to promote a single type of assembly.

Q: The nanostructures I've formed are not stable and disassemble after a short time. How can I increase their stability?

A: Nanostructure stability is related to the strength of the intermolecular interactions.

  • Solvent Environment: After formation, transferring the nanostructures to a solvent that is less favorable for the monomeric peptide can help lock in the assembled state.

  • Covalent Cross-linking: For long-term stability, consider post-assembly covalent cross-linking strategies if your application allows for chemical modification.

  • Terminal Modifications: Peptides with aromatic capping groups, such as Fmoc, often form more stable structures due to the increased π-π stacking interactions.

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing the morphology of phenylalanine-based nanostructures.

Table 1: Effect of pH on L-Phenylalanine Morphology

pH Value Ionization State of Peptide Predominant Morphology Reference
1.5 Cationic (NH3+) Flakes
~7 (Neutral) Zwitterionic (NH3+/COO-) Fibrils

| 12.2 | Anionic (COO-) | Flakes | |

Table 2: Influence of Peptide Concentration and Protecting Groups on Morphology

Peptide Concentration Solvent System Observed Morphology Reference
Uncapped FFFF Not specified Not specified Nanotubes with imperfections
Fmoc-FFFF Varied Varied Ultra-thin nanoplates, fibrils, star-like aggregates
mPEO-F4-OEt 2-10 mg/mL Water/THF Nanotubes

| mPEO-F4-OEt | >10 mg/mL | Water/THF | Hydrogel (entangled nanotubes) | |

Diagrams of Experimental Workflows and Influencing Factors

Below are diagrams illustrating the experimental workflow for nanostructure synthesis and the key relationships governing morphology control.

G cluster_prep Preparation cluster_assembly Self-Assembly cluster_char Characterization p1 Weigh L-Phe4 Peptide p2 Prepare Stock Solution (e.g., in HFIP or DMSO) p1->p2 a1 Combine Stock and Co-solvent (Control Ratio & Addition Rate) p2->a1 p3 Prepare Co-solvent (e.g., Water, Buffer) p3->a1 a2 Incubate Under Controlled Conditions (Temp, Time, pH) a1->a2 c1 Deposit Sample on Substrate (e.g., Silicon Wafer) a2->c1 c4 Spectroscopy (CD, FTIR) a2->c4 c2 Dry Sample c1->c2 c3 Imaging (SEM/TEM/AFM) c2->c3

Caption: Experimental workflow for L-Phe4 nanostructure self-assembly and characterization.

G cluster_params cluster_morph center L-Phe4 Nanostructure Morphology m1 Nanotubes center->m1 e.g., Uncapped FFFF m2 Fibrils / Fibers center->m2 e.g., Zwitterionic state m3 Nanoplates center->m3 e.g., Fmoc-FFFF m4 Flakes center->m4 e.g., Cationic/Anionic state m5 Aggregates center->m5 e.g., High Concentration p1 Solvent System (e.g., HFIP/Water) p1->center p2 Peptide Concentration p2->center p3 pH / Ionization State p3->center p4 Temperature p4->center p5 Terminal Groups (e.g., Uncapped vs. Fmoc) p5->center

Caption: Key parameters influencing the resulting morphology of L-Phe4 nanostructures.

Detailed Experimental Protocols

Protocol 1: Self-Assembly of L-Phe4 Nanostructures via Solvent Exchange

This protocol describes a general method for inducing self-assembly by transferring the peptide from a good solvent to a poor solvent (co-solvent).

  • Materials:

    • Tetra-L-phenylalanine (L-Phe4) powder

    • Primary solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), Dimethyl sulfoxide (DMSO))

    • Co-solvent (e.g., Milli-Q water, Phosphate-buffered saline (PBS))

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare Stock Solution: Accurately weigh L-Phe4 powder and dissolve it in the primary solvent (e.g., HFIP) to create a stock solution of a desired concentration (e.g., 10 mg/mL). Ensure the peptide is fully dissolved by gentle vortexing.

    • Initiate Self-Assembly: Add a specific volume of the co-solvent (e.g., Milli-Q water) to a microcentrifuge tube. To this, add a calculated volume of the peptide stock solution to achieve the final desired peptide concentration and solvent:co-solvent ratio. For example, to achieve a 1 mg/mL final concentration from a 10 mg/mL stock with a 1:9 HFIP:water ratio, add 90 µL of water to a tube, followed by 10 µL of the stock solution.

    • Incubation: Gently mix the solution and incubate it at a controlled temperature (e.g., room temperature or 4°C) without agitation for a specified period (e.g., 24-72 hours) to allow for the formation of ordered nanostructures.

    • Sample Collection: After incubation, the sample is ready for characterization.

Protocol 2: Morphological Characterization by Scanning Electron Microscopy (SEM)

This protocol outlines the basic steps for preparing self-assembled nanostructure samples for SEM imaging.

  • Materials:

    • Solution containing L-Phe4 nanostructures

    • Substrate (e.g., clean silicon wafer, glass coverslip)

    • Pipettes

    • Desiccator or critical point dryer

    • Sputter coater (for non-conductive samples)

  • Procedure:

    • Sample Deposition: Place a small aliquot (e.g., 10-20 µL) of the nanostructure solution onto a clean substrate.

    • Drying: Allow the solvent to evaporate completely. This can be done by air-drying in a dust-free environment (e.g., a covered petri dish) or in a desiccator. For delicate structures, critical point drying may be used to prevent collapse.

    • Coating (Optional but Recommended): To prevent charging under the electron beam and improve image quality, coat the dried sample with a thin layer of a conductive material (e.g., gold, platinum) using a sputter coater.

    • Imaging: Mount the prepared substrate onto an SEM stub using conductive carbon tape. Load the stub into the SEM and image the sample at various magnifications to observe the nanostructure morphology.

References

factors affecting the reproducibility of H-Phe-Phe-Phe-Phe-OH assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the self-assembly of the tetrapeptide H-Phe-Phe-Phe-Phe-OH (F4).

Frequently Asked Questions (FAQs)

Q1: What are the primary driving forces behind this compound self-assembly?

The self-assembly of this compound is a complex process driven by a combination of non-covalent interactions. The most significant of these are:

  • π-π Stacking: The aromatic phenyl rings of the phenylalanine residues stack on top of each other, creating strong, stabilizing interactions. This is a major contributor to the formation of ordered nanostructures.[1][2][3]

  • Hydrogen Bonding: The peptide backbone contains amide and carboxyl groups that can form hydrogen bonds with neighboring peptides, leading to the formation of β-sheet-like structures.[3]

  • Hydrophobic Interactions: The hydrophobic nature of the phenylalanine side chains drives the peptides to aggregate in aqueous environments to minimize their contact with water.[3]

  • Electrostatic Interactions: The terminal amino and carboxyl groups can be charged depending on the pH of the solution, leading to electrostatic attractions or repulsions that influence the assembly process.

Q2: What types of nanostructures can be expected from this compound assembly?

Depending on the experimental conditions, this compound and similar phenylalanine-based peptides can form a variety of nanostructures, including nanofibers, nanotubes, nanovesicles, and hydrogels. The final morphology is highly sensitive to factors such as peptide concentration, solvent composition, pH, and temperature.

Q3: How can I characterize the self-assembled structures of this compound?

Several analytical techniques can be used to characterize the morphology and structural properties of F4 assemblies:

  • Microscopy: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to visualize the morphology and dimensions of the nanostructures.

  • Spectroscopy:

    • Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide assemblies (e.g., β-sheet formation).

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify hydrogen bonding patterns characteristic of self-assembly.

    • Fluorescence Spectroscopy (e.g., using Thioflavin T): To detect the presence of amyloid-like β-sheet structures.

  • X-ray Diffraction (XRD): To analyze the atomic-level packing and crystallinity of the assembled structures.

Troubleshooting Guides

Issue 1: Poor or No Self-Assembly
Potential Cause Troubleshooting Step Expected Outcome
Peptide concentration is too low. Increase the peptide concentration incrementally. The critical aggregation concentration (CAC) must be exceeded for assembly to occur.Initiation of self-assembly upon reaching the CAC.
Inappropriate solvent. The initial solvent used to dissolve the lyophilized peptide is crucial. Hexafluoroisopropanol (HFIP) is often used to break any pre-existing aggregates before dilution into the assembly buffer.Improved reproducibility by starting from a monomeric peptide solution.
pH is not optimal. The net charge of the peptide is pH-dependent. Adjust the pH of the buffer to modulate electrostatic interactions. For unprotected peptides, assembly is often favored near the isoelectric point.Enhanced assembly due to a reduction in electrostatic repulsion.
Incubation time is too short. Self-assembly can be a slow process. Increase the incubation time and monitor the assembly kinetics using a suitable technique (e.g., ThT fluorescence).Observation of assembly over a longer timeframe.
Issue 2: Irreproducible Results (Varying Morphologies or Assembly Kinetics)
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent preparation of the initial peptide stock solution. Always start with a fresh stock solution of the peptide dissolved in a strong disaggregating solvent like HFIP. Avoid using stock solutions that have been stored for extended periods, as pre-aggregation can occur.Minimized batch-to-batch variability by ensuring a consistent monomeric starting state.
Minor variations in experimental conditions. Precisely control all experimental parameters, including temperature, pH, ionic strength, and the rate of solvent mixing or dilution.Improved consistency in the resulting nanostructures and their formation kinetics.
Contaminants in the peptide or solvents. Use high-purity peptide (e.g., HPLC-purified) and analytical grade solvents. Traces of impurities can act as nucleating agents or inhibitors.Reduced variability and more predictable self-assembly behavior.
Vibrations or agitation. Keep samples undisturbed during incubation unless agitation is a specific parameter being studied. Mechanical agitation can influence nucleation and fibril growth.More uniform and reproducible self-assembly.
Issue 3: Peptide Precipitation Instead of Ordered Assembly
Potential Cause Troubleshooting Step Expected Outcome
Peptide is too hydrophobic for the chosen solvent. For highly hydrophobic peptides, start by dissolving in a small amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) before diluting slowly into the aqueous buffer.Formation of ordered assemblies instead of amorphous precipitates.
Rapid change in solvent environment. When performing a solvent switch, add the aqueous buffer to the peptide solution slowly and with gentle mixing. A rapid change can lead to kinetic trapping in a disordered, precipitated state.Promotion of thermodynamically favored, ordered self-assembly.
High ionic strength. High salt concentrations can screen electrostatic repulsions and promote rapid, disordered aggregation. Optimize the ionic strength of the buffer.Controlled assembly leading to well-defined nanostructures.

Quantitative Data Summary

The following tables summarize quantitative data for the self-assembly of phenylalanine-containing peptides. While specific data for this compound is limited, the data for related peptides provide valuable insights.

Table 1: Influence of Environmental Conditions on Nanostructure Morphology of Phenylalanine-Based Peptides

PeptideConditionResulting MorphologyDimensionsReference
NH₂-Phe-Phe-OH2 mg/mL in triple distilled waterNanotubes-
Boc-Phe-Phe-OH5 mg/mL in 50% ethanol/waterSpherical Aggregates1-4 µm diameter
Boc-Phe-Phe-OHCo-assembly with NH₂-Phe-Phe-OH in 50% ethanol"Molecular necklaces" (nanofibers connecting spheres)~300-800 nm nanofiber diameter
Fmoc-Phe-Phe0.5 wt% in water (from HFIP stock)Hydrogel-

Table 2: Characterization Data for Phenylalanine Peptide Assemblies

PeptideTechniqueObservationInterpretationReference
Boc-Phe-Phe-OHFT-IR SpectroscopyAmide I peak at ~1657 cm⁻¹ (in spheres)α-helical secondary structure
L-PheCircular DichroismSignificant enhancement in CD signal at 50 mMSignature of higher-order structures
NH₂-Phe-Phe-OHThioflavin T AssayIncreased fluorescenceFormation of β-sheet-rich structures

Experimental Protocols

Protocol 1: General Procedure for this compound Self-Assembly by Solvent Switch
  • Preparation of Peptide Stock Solution:

    • Accurately weigh the lyophilized this compound powder.

    • Dissolve the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 10-20 mg/mL to ensure the peptide is in a monomeric state.

    • Vortex the solution until the peptide is completely dissolved and the solution is clear.

  • Induction of Self-Assembly:

    • Dilute the peptide stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer, or deionized water) to the final target concentration (e.g., 0.1 - 2 mg/mL).

    • The dilution should be done by adding the aqueous buffer to the peptide/HFIP solution slowly while gently vortexing to ensure homogeneous mixing and prevent rapid precipitation.

  • Incubation:

    • Incubate the solution at a constant temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24-48 hours) without agitation.

  • Characterization:

    • After incubation, characterize the resulting nanostructures using appropriate techniques such as TEM, SEM, AFM, or CD spectroscopy.

Protocol 2: pH-Induced Self-Assembly for Hydrogel Formation
  • Peptide Solubilization:

    • Suspend the this compound powder in deionized water.

    • Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to increase the pH and deprotonate the terminal amino group and dissolve the peptide. The solution should become clear.

  • Induction of Gelation:

    • Slowly add a dilute acid (e.g., 0.1 M HCl) or a slow-hydrolyzing acid like glucono-δ-lactone to gradually lower the pH towards the isoelectric point of the peptide.

    • Observe the solution for the formation of a hydrogel, which is indicated by the solution no longer flowing when the vial is inverted.

  • Characterization:

    • Characterize the hydrogel using rheology to determine its mechanical properties and SEM or TEM to visualize the underlying fibrillar network.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_assembly Self-Assembly Induction cluster_char Characterization start Lyophilized this compound dissolve Dissolve in HFIP (10-20 mg/mL) start->dissolve dilute Dilute into Aqueous Buffer (e.g., PBS, pH 7.4) dissolve->dilute incubate Incubate (e.g., 24-48h at RT) dilute->incubate tem TEM/SEM/AFM incubate->tem cd CD Spectroscopy incubate->cd tht ThT Fluorescence incubate->tht

Caption: Experimental workflow for this compound self-assembly and characterization.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Start Experiment assembly_check Observe for Self-Assembly start->assembly_check success Successful Assembly: Characterize Structures assembly_check->success Yes no_assembly No Assembly or Precipitation assembly_check->no_assembly No troubleshoot Troubleshoot no_assembly->troubleshoot conc Increase Peptide Concentration troubleshoot->conc solvent Optimize Solvent (e.g., use HFIP/DMSO) troubleshoot->solvent ph Adjust pH troubleshoot->ph time Increase Incubation Time troubleshoot->time conc->start Retry solvent->start Retry ph->start Retry time->start Retry

Caption: Logical workflow for troubleshooting this compound self-assembly issues.

References

Technical Support Center: Refining the Purification Process of Tetra-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification process of tetra-L-phenylalanine. The troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of tetra-L-phenylalanine, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC) and crystallization.

Guide 1: RP-HPLC Purification Issues

Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Cause Recommended Solution
Peptide Aggregation Dissolve the crude peptide in a stronger solvent like dimethyl sulfoxide (DMSO) or 6M guanidine hydrochloride (GdnHCl) before diluting with the initial mobile phase.[1] Consider adding chaotropic agents like GdnHCl or urea to the mobile phase.[1]
Secondary Interactions with Stationary Phase Add a different ion-pairing agent, such as heptafluorobutyric acid (HFBA), especially for basic peptides. Ensure the mobile phase pH is low (e.g., using 0.1% trifluoroacetic acid - TFA) to suppress silanol interactions.
Column Overload Reduce the amount of peptide loaded onto the column. Perform a loading study to determine the optimal capacity.
Inappropriate Mobile Phase Optimize the gradient steepness. A shallower gradient around the elution point of the peptide can improve resolution.[2] Experiment with different organic modifiers (e.g., acetonitrile vs. ethanol).
Column Contamination or Degradation Wash the column with a strong solvent (e.g., 100% acetonitrile) or regenerate according to the manufacturer's instructions. If the problem persists, replace the column.

Problem: Low Recovery of Purified Peptide

Possible Cause Recommended Solution
Peptide Precipitation on Column Ensure the peptide is fully dissolved before injection. Decrease the initial aqueous mobile phase concentration if the peptide is highly hydrophobic.
Irreversible Adsorption to Stationary Phase Use a column with a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides) or a different manufacturer.[3]
Peptide Degradation Ensure the mobile phase is freshly prepared and of high purity. For sensitive peptides, work at lower temperatures.
Aggregation in Fractions Lyophilize the collected fractions immediately to prevent aggregation in solution.[4]
Guide 2: Crystallization Challenges

Problem: Failure to Form Crystals (Oiling Out or Amorphous Precipitate)

Possible Cause Recommended Solution
Supersaturation Level Too High Decrease the rate of supersaturation by slowing down the cooling process or the addition of an anti-solvent. Start with a lower initial concentration of the peptide.
Solvent System Not Optimal Screen a variety of solvent/anti-solvent systems. For hydrophobic peptides, consider solvent systems like methanol/water, ethanol/water, or acetone/water.
Presence of Impurities Ensure the peptide is of high purity (>95%) before attempting crystallization. Impurities can inhibit nucleation.
Lack of Nucleation Sites Introduce a seed crystal of tetra-L-phenylalanine. If unavailable, try scratching the inside of the crystallization vessel with a glass rod.

Problem: Formation of Small or Poor-Quality Crystals

Possible Cause Recommended Solution
Rapid Nucleation Decrease the level of supersaturation. Optimize the temperature and concentration to favor crystal growth over nucleation.
Agitation Minimize vibrations and disturbances during the crystallization process.
Solvent Evaporation Rate If using evaporation, control the rate by adjusting the opening of the crystallization vessel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic tetra-L-phenylalanine?

A1: Common impurities in solid-phase peptide synthesis (SPPS) of tetra-L-phenylalanine include:

  • Deletion sequences: Peptides missing one or more phenylalanine residues due to incomplete coupling reactions.

  • Truncated sequences: Shorter peptides resulting from incomplete synthesis.

  • Peptides with protecting groups still attached: Incomplete removal of side-chain or terminal protecting groups.

  • Racemized peptides: Formation of D-phenylalanine isomers during synthesis.

  • By-products from cleavage: Scavengers and their adducts with the peptide.

Q2: How can I prevent the aggregation of tetra-L-phenylalanine during purification?

A2: Tetra-L-phenylalanine is a very hydrophobic peptide and prone to aggregation. To mitigate this:

  • During SPPS: Use a low-loading resin to increase the distance between peptide chains. Incorporate "difficult sequence" strategies like using pseudoprolines if applicable, though less straightforward for a homopeptide.

  • In Solution: Work with dilute solutions whenever possible. Use organic co-solvents (e.g., acetonitrile, DMSO) or chaotropic agents (e.g., 6M GdnHCl) to dissolve the peptide. When preparing for RP-HPLC, dissolve the peptide in the strongest solvent possible (e.g., DMSO) and then dilute with the initial mobile phase.

Q3: What is the best RP-HPLC column for purifying tetra-L-phenylalanine?

A3: For a hydrophobic peptide like tetra-L-phenylalanine, a C18 stationary phase is a good starting point. However, if retention is too strong, a C8 or even a C4 column might provide better results. Phenyl-Hexyl columns can also offer different selectivity for aromatic-rich peptides.

Q4: What are the ideal mobile phases for RP-HPLC purification of this tetrapeptide?

A4: A common mobile phase system is:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. A linear gradient from a low percentage of Solvent B to a high percentage is typically used. The gradient should be optimized to ensure good separation of the main peak from impurities.

Q5: Which analytical techniques are recommended for assessing the purity of the final product?

A5: A combination of techniques is recommended:

  • Analytical RP-HPLC: To determine the purity based on peak area.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify impurities.

  • Amino Acid Analysis: To confirm the correct amino acid composition and determine the net peptide content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC

This protocol provides a general method for analyzing the purity of a crude tetra-L-phenylalanine sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Gradient: A starting point could be a linear gradient of 5% to 95% Solvent B over 30 minutes.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a minimal amount of DMSO and then dilute with Solvent A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol outlines a general procedure for purifying tetra-L-phenylalanine.

  • Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Gradient: Optimize the gradient based on the analytical run. A shallower gradient around the elution time of the target peptide will improve separation.

  • Sample Loading: Dissolve the crude peptide in a suitable solvent (e.g., DMSO, then dilute with Solvent A) and load onto the column. The loading amount should be optimized based on a loading study.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

  • Analysis and Pooling: Analyze the purity of each fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis_lyophilization Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Precipitation Cleavage->Crude_Peptide Dissolution Dissolution of Crude Peptide Crude_Peptide->Dissolution Prep_HPLC Preparative RP-HPLC Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Tetra-L-phenylalanine Lyophilization->Final_Product

Caption: Experimental workflow for the synthesis and purification of tetra-L-phenylalanine.

troubleshooting_aggregation Start Low Yield or Poor Purity in HPLC Check_Aggregation Suspect Peptide Aggregation? Start->Check_Aggregation On_Resin On-Resin Aggregation Check_Aggregation->On_Resin Yes (During Synthesis) In_Solution In-Solution Aggregation Check_Aggregation->In_Solution Yes (During Purification) End Improved Purification Check_Aggregation->End No Change_Synth_Solvent Use NMP or add DMSO On_Resin->Change_Synth_Solvent Higher_Temp Increase Coupling Temperature On_Resin->Higher_Temp Low_Load_Resin Use Low-Loading Resin On_Resin->Low_Load_Resin Change_Synth_Solvent->End Higher_Temp->End Low_Load_Resin->End Stronger_Solvent Use DMSO or GdnHCl for Dissolution In_Solution->Stronger_Solvent Chaotropic_Mobile_Phase Add Chaotropic Agents to Mobile Phase In_Solution->Chaotropic_Mobile_Phase Dilute_Sample Work with More Dilute Solutions In_Solution->Dilute_Sample Stronger_Solvent->End Chaotropic_Mobile_Phase->End Dilute_Sample->End

Caption: Troubleshooting flowchart for peptide aggregation issues.

References

Technical Support Center: Enhancing the Stability of H-Phe-Phe-Phe-Phe-OH in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to enhance the stability of the tetrapeptide H-Phe-Phe-Phe-Phe-OH in biological media. You will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide degrading in biological media?

A1: Peptides, including this compound, are susceptible to degradation in biological media primarily due to the presence of proteolytic enzymes called proteases (or peptidases). These enzymes cleave the peptide bonds, leading to the breakdown of the peptide and loss of its biological activity. The degradation can be mediated by two main types of proteases:

  • Exopeptidases: These enzymes cleave peptide bonds from the ends of the peptide. Aminopeptidases act on the N-terminus, while carboxypeptidases act on the C-terminus.

  • Endopeptidases: These enzymes cleave peptide bonds within the peptide sequence.[1][2][3] For phenylalanine-rich peptides, enzymes like chymotrypsin, pepsin, and thermolysin are of particular concern as they preferentially cleave at or near aromatic amino acid residues.[1]

Q2: What are the most common strategies to improve the stability of this compound?

A2: Several chemical modification strategies can be employed to protect this compound from enzymatic degradation and enhance its stability:

  • N-Terminal Acetylation: Capping the N-terminus with an acetyl group blocks the action of aminopeptidases.

  • C-Terminal Amidation: Modifying the C-terminal carboxylic acid to an amide group prevents cleavage by carboxypeptidases.[4]

  • D-Amino Acid Substitution: Replacing one or more of the L-phenylalanine residues with their D-isomers makes the peptide resistant to proteases, which are stereospecific for L-amino acids.

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide increases its size and can sterically hinder the approach of proteases.

  • Cyclization: Creating a cyclic version of the peptide can make it less accessible to proteases and conformationally constrained, which can improve stability.

Q3: How can I experimentally measure the stability of my peptide?

A3: The stability of your peptide can be determined by incubating it in a relevant biological medium (e.g., human plasma, serum, or cell culture media) and monitoring the concentration of the intact peptide over time. The most common analytical technique for this is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the separation of the intact peptide from its degradation products and accurate quantification. The data is then used to calculate the peptide's half-life (t½), which is the time it takes for 50% of the peptide to degrade.

Q4: I am seeing unexpected peaks in my HPLC analysis. What could be the cause?

A4: The appearance of unexpected peaks in your HPLC chromatogram can be due to several factors:

  • Degradation Products: These are the most likely cause, representing fragments of your original peptide.

  • Impurities: The initial peptide sample may not have been 100% pure.

  • Sample Matrix Effects: Components from the biological media (e.g., proteins, salts) can interfere with the analysis.

  • HPLC System Issues: Problems with the column, mobile phase, or detector can also lead to artifacts.

Refer to the Troubleshooting Guide below for more detailed information.

Troubleshooting Guides

Issue 1: Rapid Peptide Degradation Observed
Potential Cause Troubleshooting Steps
High Protease Activity in Biological Matrix 1. Use Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your biological medium to reduce enzymatic activity. 2. Heat-Inactivate Serum: If using serum, heat-inactivating it (typically at 56°C for 30 minutes) can denature some proteases. However, be aware that this may not inactivate all proteases. 3. Use Serum-Free Media: If your experiment allows, switch to a serum-free cell culture medium.
Peptide Sequence Susceptibility 1. Implement Stabilization Strategies: Synthesize and test modified versions of your peptide (N-acetylated, C-amidated, D-amino acid substituted, etc.) to identify a more stable analog.
Incorrect Sample Handling and Storage 1. Minimize Freeze-Thaw Cycles: Aliquot your peptide stock solutions to avoid repeated freezing and thawing, which can lead to degradation. 2. Store Properly: Store lyophilized peptides at -20°C or -80°C and solutions at -80°C for long-term stability.
Issue 2: Inconsistent or Non-Reproducible Stability Data
Potential Cause Troubleshooting Steps
Variability in Biological Matrix 1. Pool Matrix Samples: Use a pooled batch of plasma or serum for your experiments to minimize donor-to-donor variability in enzyme content. 2. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition for cell-based assays.
Inaccurate Peptide Quantification 1. Use a Calibrated Analytical Method: Ensure your HPLC-MS method is properly validated for linearity, accuracy, and precision. 2. Include an Internal Standard: Use a stable, isotopically labeled version of your peptide or a structurally similar peptide as an internal standard to correct for variations in sample processing and instrument response.
Assay Conditions Not Optimized 1. Optimize Quenching Step: Ensure that the quenching solution (e.g., acid or organic solvent) is effective at immediately stopping enzymatic degradation at each time point. 2. Control Incubation Temperature: Maintain a constant and accurate temperature (typically 37°C) throughout the incubation period.

Quantitative Data Summary

The following table summarizes representative stability data for H-Phe-Phe-NH2, a close analog of this compound, and its modified versions. This data can serve as a valuable reference for estimating the potential stability enhancements for the tetrapeptide.

PeptideModificationBiological MatrixHalf-life (t½)Reference
H-Phe-Phe-NH₂UnmodifiedHuman Liver Microsomes7.9 ± 0.6 min
Ac-Phe-Phe-NH₂N-terminal AcetylationHuman Liver Microsomes18 ± 1 min
H-Phe-Phe-N(Me)HC-terminal N-methylationHuman Liver Microsomes13 ± 1 min
Cyclo(Phe-Phe)CyclizationHuman Liver Microsomes31 ± 2 min to 128 ± 10 min (isomer dependent)

Note: The data presented is for the dipeptide H-Phe-Phe-NH₂ and its analogs. The stability of the tetrapeptide this compound may differ, but the trends in stability enhancement due to these modifications are expected to be similar.

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To determine the in vitro half-life of this compound or its modified analogs in human plasma.

Materials:

  • This compound (or analog) stock solution (e.g., 1 mg/mL in DMSO)

  • Human plasma (pooled, with anticoagulant like EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • HPLC-MS system with a suitable C18 column

Procedure:

  • Pre-warm Plasma: Pre-warm the human plasma to 37°C in a water bath.

  • Initiate Reaction: Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. Mix gently by vortexing.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL of ice-cold acetonitrile with internal standard). Vortex thoroughly to precipitate plasma proteins and stop enzymatic activity.

  • Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze by HPLC-MS to quantify the remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay model to calculate the half-life (t½).

Protocol 2: HPLC-MS Analysis of Peptide Degradation

Objective: To separate and quantify the intact peptide from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 214 nm and/or MS detection in positive ion mode, monitoring the m/z of the intact peptide and potential fragments.

Procedure:

  • Equilibrate the Column: Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject Sample: Inject the supernatant from the plasma stability assay.

  • Run Gradient: Run the gradient program to separate the peptide and its metabolites.

  • Data Acquisition: Acquire data using both UV and MS detectors.

  • Quantification: Integrate the peak area of the intact peptide and the internal standard. Calculate the ratio of the peptide peak area to the internal standard peak area for each time point.

Visualizations

Signaling Pathways and Experimental Workflows

Peptide_Degradation_Pathway cluster_Peptide This compound cluster_Enzymes Proteolytic Enzymes cluster_Degradation Degradation Products Peptide This compound N_Fragment N-terminal Fragments Peptide->N_Fragment N-terminus cleavage C_Fragment C-terminal Fragments Peptide->C_Fragment C-terminus cleavage Internal_Fragments Internal Fragments Peptide->Internal_Fragments Internal cleavage Aminopeptidase Aminopeptidase Aminopeptidase->Peptide Carboxypeptidase Carboxypeptidase Carboxypeptidase->Peptide Endopeptidase Endopeptidase (e.g., Chymotrypsin) Endopeptidase->Peptide

Caption: Enzymatic degradation pathways of this compound.

Stability_Assay_Workflow cluster_Preparation Sample Preparation cluster_Sampling Time-Course Sampling cluster_Analysis Sample Analysis cluster_Data Data Processing Start Spike Peptide into Plasma Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Time = 0, 5, 15, 30, 60, 120 min Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC-MS Centrifuge->Analyze Calculate Calculate % Peptide Remaining Analyze->Calculate HalfLife Determine Half-life (t½) Calculate->HalfLife Stabilization_Strategies cluster_Modifications Stabilization Strategies Unstable_Peptide This compound (Unstable) N_Acetylation N-terminal Acetylation Unstable_Peptide->N_Acetylation C_Amidation C-terminal Amidation Unstable_Peptide->C_Amidation D_Amino_Acid D-Amino Acid Substitution Unstable_Peptide->D_Amino_Acid PEGylation PEGylation Unstable_Peptide->PEGylation Cyclization Cyclization Unstable_Peptide->Cyclization Stable_Peptide Stabilized Peptide (Increased Half-life) N_Acetylation->Stable_Peptide C_Amidation->Stable_Peptide D_Amino_Acid->Stable_Peptide PEGylation->Stable_Peptide Cyclization->Stable_Peptide

References

Technical Support Center: Characterization of Tetra-L-phenylalanine (L-Phe4) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of tetra-L-phenylalanine (L-Phe4) hydrogels.

Frequently Asked Questions (FAQs)

Q1: My L-Phe4 solution is not forming a hydrogel at the expected concentration. What are the possible reasons?

A1: Several factors can influence the critical gelation concentration (CGC) of L-Phe4 hydrogels.[1][2] These include:

  • Purity of the peptide: Impurities can interfere with the self-assembly process, potentially increasing the CGC.[3]

  • Solvent conditions: The pH, ionic strength, and presence of counter-ions in the solvent play a crucial role in mediating the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) necessary for gelation.[4][5]

  • Temperature: The self-assembly of some peptide hydrogels is temperature-dependent. Ensure the incubation temperature is optimal for L-Phe4 hydrogelation.

  • Preparation method: The method used to dissolve and trigger gelation (e.g., pH switch, temperature change, solvent exchange) can significantly impact the final hydrogel properties.

Q2: I am observing high variability and poor reproducibility in the mechanical properties (e.g., storage modulus, G') of my L-Phe4 hydrogels. How can I improve this?

A2: Reproducibility issues in rheological measurements of self-assembling hydrogels are common and can be addressed by:

  • Standardizing the hydrogel preparation protocol: Ensure consistent peptide concentration, solvent composition, mixing, and incubation time.

  • Controlling the gelation kinetics: The rate of gelation can affect the final network structure. Monitor and control factors that influence kinetics, such as the rate of pH or temperature change.

  • Ensuring proper sample loading on the rheometer: Avoid introducing air bubbles and ensure a consistent sample geometry. Using cross-hatched plates can help prevent sample slippage.

  • Equilibration time: Allow the hydrogel to equilibrate on the rheometer plate before starting the measurement to ensure thermal and mechanical stability.

  • Operating within the linear viscoelastic region (LVER): Always perform a strain sweep to determine the LVER and ensure all subsequent measurements are conducted within this range to avoid disrupting the hydrogel structure.

Q3: My Circular Dichroism (CD) spectra for L-Phe4 hydrogels show a lot of noise and a high signal-to-noise ratio. What could be the cause?

A3: High noise in CD spectra of hydrogels is often due to light scattering from the fibrillar network. To mitigate this:

  • Use a small path length cell: This can help to reduce the amount of light scattering.

  • Lower the hydrogel concentration: If possible, characterize the hydrogel at a lower concentration where it might still be forming fibrils but is less turbid.

  • Consider alternative techniques: If light scattering remains a significant issue, Fourier-transform infrared spectroscopy (FTIR) can be a valuable alternative for studying the secondary structure of the peptide assemblies, as it is less sensitive to scattering.

Q4: The Thioflavin T (ThT) fluorescence assay is giving me inconsistent results for fibril formation in my L-Phe4 hydrogels. What should I check?

A4: Inconsistent ThT assay results can arise from several factors:

  • ThT solution stability: ThT solutions should be freshly prepared and filtered (0.2 µm filter) before use, as the dye can degrade over time. It should also be stored in the dark.

  • Pipetting and mixing: Ensure thorough mixing of the ThT solution with the hydrogel sample to allow for uniform binding to the β-sheet structures.

  • Background fluorescence: Always subtract the fluorescence of a blank sample containing only the buffer and ThT.

  • Inner filter effect: At high peptide or ThT concentrations, the emitted fluorescence can be reabsorbed, leading to non-linear and inaccurate readings. Consider diluting your sample if this is suspected.

Q5: I am having difficulty visualizing the fibrillar network of my L-Phe4 hydrogel using Transmission Electron Microscopy (TEM). The images are either empty or show large aggregates. What am I doing wrong?

A5: TEM sample preparation for hydrogels is challenging due to their high water content. Common issues include:

  • Sample concentration: The hydrogel sample may need to be diluted to ensure a thin film on the TEM grid.

  • Drying artifacts: Air-drying can cause the delicate fibrillar network to collapse. Consider using critical point drying or freeze-drying to better preserve the structure.

  • Staining: Negative staining with agents like uranyl acetate is often necessary to provide contrast for the fibrils. Ensure the staining protocol is optimized.

  • Grid preparation: The sample needs to be wicked away with filter paper to leave a thin film on the grid; leaving a large drop will result in a thick, electron-impenetrable layer.

Troubleshooting Guides

Troubleshooting Inconsistent Rheological Data
Symptom Possible Cause Suggested Solution
Storage modulus (G') varies significantly between replicates. Inhomogeneous hydrogel network.Ensure thorough mixing of the peptide solution before and during the initiation of gelation. Allow sufficient time for the gelation to complete and the network to become homogeneous.
Sample slippage on the rheometer plate.Use serrated or cross-hatched parallel plates to improve grip. Ensure an adequate normal force is applied.
Gel ejects from between the plates during measurement. Strain is too high, exceeding the linear viscoelastic region (LVER).Perform a strain sweep to determine the LVER and conduct all subsequent experiments at a strain within this region.
G' and G'' values are noisy. Poor sample loading.Ensure the hydrogel sample completely fills the gap between the plates without overflowing. Avoid introducing air bubbles.
Thermal instability.Allow the sample to equilibrate at the desired temperature on the rheometer for a sufficient time before starting the measurement.
Troubleshooting TEM Imaging of Hydrogel Nanostructures
Symptom Possible Cause Suggested Solution
No fibrils are visible on the grid. Sample is too dilute or was washed away during staining.Increase the concentration of the diluted hydrogel applied to the grid. Reduce the number of washing steps or the volume of washing solution.
Insufficient contrast.Optimize the negative staining protocol. Try different stains (e.g., uranyl acetate, phosphotungstic acid) and vary the staining time.
Images show large, dense aggregates instead of fine fibrils. Sample is too concentrated.Dilute the hydrogel sample further before applying it to the grid.
Drying artifacts have caused the network to collapse.Use a gentler drying method such as freeze-drying or critical point drying to better preserve the hydrated structure. Blot the grid with filter paper to create a thin film before the sample dries completely.
The polymer film on the grid is too thick and non-transparent to the electron beam. A large drop of the sample was allowed to dry on the grid.Apply a small drop of the diluted hydrogel to the grid and then wick away most of the liquid with filter paper, leaving only a thin film to dry.

Quantitative Data Summary

Table 1: Typical Rheological Properties of Phenylalanine-Based Hydrogels
ParameterTypical Value RangeKey Influencing Factors
Storage Modulus (G') 10 - 10,000 PaPeptide concentration, pH, ionic strength, temperature.
Loss Modulus (G'') 1 - 1,000 PaPeptide concentration, pH, ionic strength, temperature.
Critical Gelation Concentration (CGC) 0.1 - 2.0 wt%Peptide sequence, solvent conditions, temperature.
Linear Viscoelastic Region (LVER) 0.1 - 10% strainHydrogel stiffness and network structure.
Table 2: Key Parameters for Spectroscopic Analysis of L-Phe4 Hydrogels
TechniqueParameterTypical Wavelength/RangePurpose
Circular Dichroism (CD) β-sheet signalNegative peak around 218 nmTo confirm the secondary structure driving self-assembly.
Thioflavin T (ThT) Fluorescence Excitation/Emission~440 nm / ~485 nmTo monitor the formation and kinetics of β-sheet-rich fibrillar structures.

Experimental Protocols

Protocol 1: Rheological Characterization of L-Phe4 Hydrogels
  • Sample Preparation: Prepare the L-Phe4 hydrogel at the desired concentration in the appropriate buffer directly in a microcentrifuge tube. Induce gelation using the chosen method (e.g., pH adjustment, temperature change). Allow the hydrogel to fully form and equilibrate at room temperature for at least 24 hours.

  • Rheometer Setup: Use a parallel plate geometry (e.g., 20 mm diameter), preferably with a cross-hatched surface to prevent slippage. Set the temperature to the desired value (e.g., 25°C).

  • Sample Loading: Carefully transfer the hydrogel onto the center of the lower plate, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap size (e.g., 1 mm). A visible bulge of the sample around the edge of the plate indicates a good fill.

  • Equilibration: Allow the sample to equilibrate on the plate for at least 5 minutes to allow for thermal and mechanical relaxation.

  • Strain Sweep: Perform a strain amplitude sweep from 0.01% to 100% strain at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

  • Frequency Sweep: Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVER (e.g., 0.2%) to determine the storage (G') and loss (G'') moduli as a function of frequency.

  • Time Sweep (Optional): To monitor gelation kinetics, perform a time sweep at a fixed strain and frequency immediately after inducing gelation.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay
  • Prepare ThT Stock Solution: Dissolve Thioflavin T powder in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1 mM. Filter the solution through a 0.2 µm syringe filter. Store in the dark.

  • Prepare Working Solution: On the day of the experiment, dilute the ThT stock solution to a final working concentration of 25 µM in the same buffer.

  • Sample Preparation: Prepare your L-Phe4 hydrogel samples at various time points during the gelation process.

  • Assay: In a 96-well black plate, add a small aliquot of your hydrogel sample to a well. Then, add the ThT working solution to a final volume of 200 µL. Mix gently by pipetting.

  • Incubation: Incubate the plate in the dark at room temperature for at least 1 hour.

  • Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 482-485 nm.

  • Controls: Include wells with buffer and ThT only (blank), and wells with a non-fibrillated L-Phe4 solution and ThT (negative control).

Protocol 3: TEM Sample Preparation with Negative Staining
  • Grid Preparation: Place a formvar-carbon coated copper TEM grid on a piece of parafilm, coated side up.

  • Sample Application: Dilute the L-Phe4 hydrogel in deionized water. Apply a 5-10 µL drop of the diluted sample onto the grid and allow it to adsorb for 1-2 minutes.

  • Blotting: Using filter paper, carefully blot the excess liquid from the edge of the grid to create a thin film of the sample.

  • Washing (Optional): Apply a drop of deionized water to the grid for 30 seconds and then blot it away. Repeat this step once.

  • Staining: Apply a 5-10 µL drop of a negative stain solution (e.g., 2% uranyl acetate in water) to the grid for 1-2 minutes.

  • Final Blotting: Blot away the excess stain solution with filter paper.

  • Drying: Allow the grid to air-dry completely before inserting it into the TEM.

  • Imaging: Image the sample using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

Visualized Workflows and Relationships

experimental_workflow cluster_prep Hydrogel Preparation cluster_char Characterization Techniques prep Prepare L-Phe4 Solution gel Induce Gelation (pH/Temp change) prep->gel equilibrate Equilibrate Hydrogel gel->equilibrate tht ThT Assay gel->tht Fibril Kinetics rheology Rheology equilibrate->rheology Mechanical Properties cd Circular Dichroism equilibrate->cd Secondary Structure tem TEM equilibrate->tem Nanostructure

Caption: A typical experimental workflow for L-Phe4 hydrogel characterization.

troubleshooting_rheology start Inconsistent Rheological Data? cause1 Inhomogeneous Gel? start->cause1 cause2 Sample Slippage? start->cause2 cause3 Strain too High? start->cause3 sol1 Improve Mixing & Allow Equilibration Time cause1->sol1 sol2 Use Cross-Hatched Plates & Apply Normal Force cause2->sol2 sol3 Perform Strain Sweep & Operate in LVER cause3->sol3

Caption: Troubleshooting logic for inconsistent rheology results.

tem_prep_workflow start Start TEM Prep dilute Dilute Hydrogel start->dilute apply Apply to Grid dilute->apply blot1 Blot Excess Sample apply->blot1 stain Negative Stain blot1->stain blot2 Blot Excess Stain stain->blot2 dry Air Dry blot2->dry image Image in TEM dry->image

References

Technical Support Center: Adjusting pH to Control H-Phe-Phe-Phe-Phe-OH Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for controlling the self-assembly of the tetrapeptide H-Phe-Phe-Phe-Phe-OH (F4) by adjusting pH.

Core Principles: pH-Mediated Self-Assembly of this compound

The self-assembly of the aromatic tetrapeptide this compound (F4) is predominantly driven by a delicate balance of intermolecular forces, including π-π stacking of the phenylalanine residues, hydrophobic interactions, and hydrogen bonding. The pH of the aqueous solution plays a critical role in modulating these interactions by altering the ionization state of the terminal amine and carboxylic acid groups, thereby controlling the peptide's net charge and its propensity to self-assemble into ordered nanostructures such as nanofibers and hydrogels.

A common strategy to induce the self-assembly of F4 and other Phe-Phe motif-containing peptides is the "pH switch" method. This involves dissolving the peptide at an alkaline pH where the carboxylic acid group is deprotonated, leading to electrostatic repulsion that prevents aggregation. Subsequent neutralization of the solution reduces this repulsion, allowing the attractive forces to dominate and drive the formation of self-assembled structures.

dot

Figure 1. Logical relationship of pH adjustment on this compound self-assembly.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical isoelectric point (pI) of this compound and why is it important?

A1: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, which has a free N-terminus and a free C-terminus, the pI can be estimated by averaging the pKa values of the terminal α-amino group and the terminal α-carboxyl group.

Ionizable GroupApproximate pKa
C-terminal -COOH~3.1
N-terminal -NH₃⁺~8.3

Calculation: pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (3.1 + 8.3) / 2 = 5.7

Note: This is an estimated value. The exact pI can be influenced by the peptide's conformation and local environment.

Understanding the pI is crucial because the peptide will have minimal electrostatic repulsion and lowest solubility at or near this pH, which strongly favors self-assembly.

Q2: I am observing inconsistent hydrogel formation. What are the common causes?

A2: Inconsistent hydrogel formation is a frequent issue. Here are some common causes and troubleshooting steps:

Common CauseTroubleshooting Steps
Peptide Purity Impurities can interfere with the self-assembly process. Ensure the peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.
Peptide Concentration There is a critical aggregation concentration (CAC) below which self-assembly will not occur. For PEGylated tetra-phenylalanine derivatives, the CAC has been reported to be in the micromolar range.[1][2][3] If gelation is weak or absent, try incrementally increasing the peptide concentration.
pH Control The final pH of the solution is critical. Ensure accurate and consistent pH adjustment. Use a calibrated pH meter and add acid or base dropwise while stirring gently.
Mixing Technique Vigorous vortexing or shaking can introduce air bubbles and create shear forces that may disrupt the formation of a uniform fibrillar network. Mix gently by inversion or slow pipetting.
Temperature Self-assembly can be temperature-dependent. Perform experiments at a consistent and controlled temperature.
Ionic Strength The presence of salts can screen electrostatic interactions and influence self-assembly. Use a consistent buffer system and ionic strength for all experiments.

Q3: What is the expected secondary structure of self-assembled this compound?

A3: Self-assembled aromatic peptides like F4 typically adopt a β-sheet secondary structure. This is driven by intermolecular hydrogen bonding between the peptide backbones. The presence of β-sheets can be confirmed using Circular Dichroism (CD) spectroscopy, which will show a characteristic negative band around 218-230 nm.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Peptide will not dissolve at high pH. - Insufficiently high pH.- Peptide degradation.- Ensure the pH is sufficiently alkaline (e.g., pH 10-11) to fully deprotonate the carboxylic acid.- Use freshly prepared solutions and avoid prolonged exposure to high pH.
Precipitate forms immediately upon pH neutralization. - Final pH is too close to the pI, causing rapid, disordered aggregation.- Peptide concentration is too high.- Adjust the final pH to be slightly above or below the pI to control the rate of assembly.- Try a lower peptide concentration.
Weak or no hydrogel formation. - Peptide concentration is below the CAC.- Incomplete transition to β-sheet structure.- Increase the peptide concentration.- Allow for a longer incubation time after pH adjustment.- Confirm β-sheet formation with CD spectroscopy.
Inhomogeneous gel with clumps. - Uneven pH distribution during neutralization.- Rapid, uncontrolled aggregation.- Add acid slowly while gently stirring to ensure uniform mixing.- Consider using a slow acidulant like glucono-δ-lactone for a more gradual pH drop.
High variability in rheological measurements. - Inconsistent gel structure.- Slippage at the rheometer plate.- Ensure a consistent protocol for gel preparation.- Use serrated or sandblasted rheometer plates to prevent slippage.

Experimental Protocols

Protocol 1: pH-Triggered Self-Assembly of this compound

dotdot graph "pH_Switch_Workflow" { layout=dot; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"Start" [label="Start: Weigh this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Dissolve" [label="Dissolve in deionized water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Adjust_High_pH" [label="Adjust to pH 10-11 with NaOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Neutralize" [label="Neutralize to target pH with HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at room temperature", fillcolor="#FBBC05", fontcolor="#202124"]; "Characterize" [label="Characterize self-assembly\n(TEM, AFM, CD, Rheology)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Dissolve"; "Dissolve" -> "Adjust_High_pH"; "Adjust_High_pH" -> "Neutralize"; "Neutralize" -> "Incubate"; "Incubate" -> "Characterize"; "Characterize" -> "End"; }

References

Navigating the Thermal Landscape of Tetra-L-phenylalanine Nanotube Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the temperature-dependent self-assembly of tetra-L-phenylalanine (FFFF) nanotubes. While the self-assembly of peptide nanotubes is a promising area for nanomaterial and drug delivery system development, precise control over the morphology and yield of these structures is critical. Temperature is a key parameter influencing this process. This guide offers detailed experimental protocols, troubleshooting advice, and quantitative data to aid in the successful formation of high-quality tetra-L-phenylalanine nanotubes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the self-assembly of tetra-L-phenylalanine nanotubes?

A1: Tetra-L-phenylalanine nanotubes form through a process of self-assembly driven by non-covalent interactions. The primary forces involved are π-π stacking between the aromatic side chains of the phenylalanine residues and hydrogen bonding between the peptide backbones. This spontaneous organization leads to the formation of stable, hollow tubular structures.

Q2: How does temperature influence the formation of these nanotubes?

A2: Temperature plays a critical role in the kinetics and thermodynamics of nanotube formation. It can affect the solubility of the peptide, the nucleation rate, and the subsequent growth of the nanotubes. Generally, there is an optimal temperature range for self-assembly. Below this range, the process may be too slow, while above it, the structures can become unstable and disassemble. For the related diphenylalanine (FF) peptide, reversible self-assembly has been observed, where nanotubes form upon cooling and disassemble upon heating.[1][2]

Q3: What are the expected morphologies of tetra-L-phenylalanine nanotubes?

A3: Tetra-L-phenylalanine (FFFF) peptides have been shown to self-assemble into nanotubes. However, it has been noted that these nanotubes may exhibit more structural imperfections on their surface compared to the more extensively studied diphenylalanine (FF) nanotubes.[3] Under certain conditions, modified tetra-L-phenylalanine peptides can also form other nanostructures like nanofibers.[4]

Q4: Can I expect the same thermal stability from tetra-L-phenylalanine nanotubes as from diphenylalanine nanotubes?

A4: While specific studies on the thermal stability of unmodified FFFF nanotubes are limited, the principles are expected to be similar to FF nanotubes. FF nanotubes have demonstrated remarkable thermal stability, maintaining their structure in aqueous solutions at temperatures up to 90°C.[1] It is reasonable to expect that FFFF nanotubes will also exhibit significant thermal stability due to the strong intermolecular forces driving their assembly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Nanotube Yield - Suboptimal temperature for nucleation and growth.- Incorrect peptide concentration.- Inappropriate solvent system.- Optimize the incubation temperature. Conduct a temperature gradient experiment to find the optimal range.- Adjust the initial peptide concentration. Higher concentrations can favor aggregation.- Ensure the use of a suitable solvent that allows for peptide solubility at higher temperatures and promotes self-assembly upon cooling.
Formation of Amorphous Aggregates Instead of Nanotubes - Too rapid cooling rate.- Presence of impurities.- Implement a slower, controlled cooling protocol. Gradual cooling allows for more ordered self-assembly.- Ensure the purity of the tetra-L-phenylalanine peptide and the solvent.
High Degree of Structural Imperfections - This may be an inherent characteristic of FFFF nanotubes.- Suboptimal self-assembly conditions.- While some imperfections may be unavoidable, optimizing factors like cooling rate and pH may improve structural integrity.- Consider post-assembly annealing steps, which have been shown to improve the properties of other nanomaterials.
Nanotube Disassembly Over Time - The solution temperature is too high.- Change in solvent composition or pH.- Store nanotube solutions at a lower temperature to maintain stability.- Ensure the solvent and pH conditions remain constant after formation.

Experimental Protocols

While a specific, detailed protocol for unmodified tetra-L-phenylalanine is not extensively documented, the following protocol, adapted from studies on diphenylalanine and other self-assembling peptides, provides a strong starting point.

General Protocol for Tetra-L-phenylalanine Nanotube Self-Assembly:

  • Dissolution: Dissolve the tetra-L-phenylalanine peptide in a suitable solvent, such as deionized water or a buffer solution, at an elevated temperature (e.g., 90°C) to ensure complete dissolution. The concentration will need to be optimized but can range from 1 to 10 mg/mL.

  • Incubation and Cooling: Allow the solution to cool gradually to the desired self-assembly temperature (e.g., room temperature or lower). A slow, controlled cooling rate is often crucial for the formation of well-ordered nanotubes.

  • Maturation: Incubate the solution at the final temperature for a period of time (e.g., several hours to days) to allow for the completion of nanotube growth and maturation.

  • Characterization: Characterize the resulting nanostructures using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) to confirm nanotube formation and assess their morphology.

Quantitative Data on Temperature Effects

Temperature Expected Nanotube Morphology Anticipated Yield Notes
Low (e.g., 4°C) Longer, potentially more ordered nanotubes.Lower to moderate.Slower nucleation and growth rates may lead to fewer but more well-defined structures.
Room Temperature (e.g., 20-25°C) Shorter nanotubes with potentially more variability in length and diameter.Moderate to high.Faster kinetics may lead to a higher number of nucleation events and faster growth.
Elevated (e.g., 40-60°C) Shorter, possibly less-defined structures or amorphous aggregates.Lower.Increased solubility of the peptide can disfavor self-assembly.
High (e.g., >80°C) Disassembly of nanotubes into soluble peptides.None.Thermal energy overcomes the non-covalent interactions holding the nanotubes together.

Visualizing the Process

To aid in understanding the experimental workflow and the influence of temperature, the following diagrams are provided.

G cluster_0 Experimental Workflow for Nanotube Formation Start Start Dissolve FFFF Peptide Dissolve FFFF Peptide Start->Dissolve FFFF Peptide 1. Heat Solution Heat Solution Dissolve FFFF Peptide->Heat Solution 2. Controlled Cooling Controlled Cooling Heat Solution->Controlled Cooling 3. Incubate Incubate Controlled Cooling->Incubate 4. Characterize Nanotubes Characterize Nanotubes Incubate->Characterize Nanotubes 5. End End Characterize Nanotubes->End G cluster_1 Logical Relationship of Temperature to Nanotube Morphology Temperature Temperature Low Temp Low Temp Temperature->Low Temp < Optimal Optimal Temp Optimal Temp Temperature->Optimal Temp High Temp High Temp Temperature->High Temp > Optimal Longer, Ordered Nanotubes Longer, Ordered Nanotubes Low Temp->Longer, Ordered Nanotubes Well-formed Nanotubes Well-formed Nanotubes Optimal Temp->Well-formed Nanotubes Amorphous Aggregates/Disassembly Amorphous Aggregates/Disassembly High Temp->Amorphous Aggregates/Disassembly

References

Technical Support Center: H-Phe-Phe-Phe-Phe-OH Nanostructure Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing polydispersity during the self-assembly of H-Phe-Phe-Phe-Phe-OH (F4) nanostructures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the polydispersity of this compound nanostructures?

A1: The polydispersity of F4 nanostructures is primarily influenced by a combination of factors that control the nucleation and growth processes during self-assembly. These include:

  • Solvent System: The choice of solvent and co-solvents significantly impacts peptide solubility and the kinetics of self-assembly.[1][2]

  • pH: The pH of the solution affects the charge state of the peptide's N- and C-termini, altering electrostatic interactions that guide self-assembly.[3][4]

  • Peptide Concentration: The initial concentration of the F4 peptide can influence the morphology and size distribution of the resulting nanostructures.[2]

  • Temperature: Temperature can affect the kinetics of self-assembly and the final morphology of the nanostructures. Incubation temperature can be optimized to favor the formation of more uniform structures.

  • Incubation Time: The duration of the self-assembly process can impact the size and uniformity of the nanostructures.

Q2: How can I accurately measure the polydispersity of my this compound nanostructures?

A2: A combination of techniques is recommended for a comprehensive assessment of polydispersity:

  • Dynamic Light Scattering (DLS): This is a primary technique for measuring the hydrodynamic radius and the Polydispersity Index (PDI) of nanostructures in solution. A lower PDI value (typically < 0.2) indicates a more monodisperse sample.

  • Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These imaging techniques provide direct visualization of the nanostructures, allowing for the measurement of their size and morphology distribution from a population of individual structures.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate nanostructures based on their size, providing information about the size distribution.

Q3: What is a desirable Polydispersity Index (PDI) for peptide nanostructures?

A3: The desired PDI depends on the specific application. Generally, a PDI value below 0.2 is considered indicative of a monodisperse population of nanoparticles. For many applications in drug delivery and materials science, a low PDI is crucial for consistent performance and predictable properties.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Polydispersity Index (PDI > 0.3) in DLS 1. Suboptimal Solvent System: The solvent may be causing rapid, uncontrolled aggregation. 2. Inappropriate pH: The pH may be promoting the formation of multiple types of aggregates. 3. Incorrect Peptide Concentration: The concentration may be too high, leading to uncontrolled precipitation.1. Solvent Optimization: Systematically vary the ratio of your organic solvent (e.g., HFIP, DMSO) to your aqueous solution. Consider using a different co-solvent like ethanol or methanol. 2. pH Titration: Perform the self-assembly at different pH values (e.g., in increments of 1 pH unit around the peptide's isoelectric point) to find the optimal condition for uniform nanostructure formation. 3. Concentration Screening: Test a range of peptide concentrations to identify a regime that favors controlled self-assembly over rapid aggregation.
Multiple Peaks in DLS Size Distribution 1. Presence of Large Aggregates: Uncontrolled aggregation can lead to a population of larger particles. 2. Coexistence of Different Morphologies: The self-assembly conditions may be allowing for the formation of multiple types of nanostructures (e.g., spheres and fibers).1. Filtration/Centrifugation: Use a syringe filter (with an appropriate pore size) or centrifugation to remove large aggregates before DLS measurement. 2. Solvent Annealing: After initial self-assembly, gently heat the solution and then slowly cool it to room temperature. This can help to anneal the structures into a more uniform morphology. 3. Optimize Incubation Time: Analyze the size distribution at different time points to determine the optimal incubation time for the formation of a single, stable population of nanostructures.
Inconsistent Results Between Batches 1. Variability in Peptide Stock Solution Preparation: Inconsistent dissolution of the peptide powder. 2. Minor Variations in Experimental Conditions: Small changes in pH, temperature, or solvent ratios. 3. Purity of the Peptide: Impurities in the peptide sample can affect self-assembly.1. Standardize Stock Solution Protocol: Ensure the peptide is fully dissolved in the organic solvent before adding the aqueous phase. Sonication can aid in dissolution. 2. Precise Control of Parameters: Carefully control the pH, temperature, and solvent ratios for each experiment. Use calibrated equipment. 3. Verify Peptide Purity: Use a fresh, high-purity batch of this compound.
TEM/AFM Images Show a Wide Range of Sizes and Morphologies 1. Kinetically Trapped Intermediates: The self-assembly process may not have reached equilibrium. 2. Heterogeneous Nucleation: Nucleation may be occurring at different rates and in different ways.1. Increase Incubation Time: Allow the self-assembly to proceed for a longer period to reach a more stable state. 2. Controlled Evaporation: If using a solvent evaporation method, control the rate of evaporation to promote more uniform growth. 3. Seed the Self-Assembly: Introduce a small number of pre-formed, uniform nanostructures (seeds) to promote templated growth.

Quantitative Data Summary

The following tables provide a summary of expected trends based on studies of phenylalanine-based peptides. These should be used as a starting point for optimizing the self-assembly of this compound.

Table 1: Effect of Solvent Composition on Polydispersity

Solvent System (Organic:Aqueous Ratio)Expected PDI RangePredominant MorphologyReference
High Aqueous Content (e.g., 1:9 HFIP:Water)0.1 - 0.25Nanofibers, Nanotubes
Balanced Ratio (e.g., 1:1 HFIP:Water)0.2 - 0.4Mixed morphologies, potential for larger aggregates
High Organic Content (e.g., 9:1 HFIP:Water)> 0.4Irregular aggregates, potential for precipitation

Table 2: Influence of pH on Nanostructure Properties

pH ConditionExpected Charge State of F4Expected PDI RangePotential MorphologyReference
Acidic (pH < 4)Positive0.2 - 0.4Nanotubes, potential for some aggregation
Neutral (pH ~ 7)Zwitterionic0.1 - 0.25Well-defined nanotubes or nanofibers
Basic (pH > 9)Negative0.2 - 0.5Vesicles, larger aggregates

Experimental Protocols

Protocol 1: Basic Self-Assembly of this compound Nanostructures

This protocol describes a general method for the self-assembly of F4 nanostructures.

  • Preparation of Stock Solution:

    • Dissolve this compound powder in an organic solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

    • Sonicate the solution for 5-10 minutes to ensure the peptide is fully dissolved.

  • Initiation of Self-Assembly:

    • Rapidly inject a specific volume of the peptide stock solution into a vigorously stirring aqueous solution (e.g., ultrapure water or a buffer of desired pH). The final peptide concentration should be in the range of 0.05 - 0.5 mg/mL.

    • The ratio of organic solvent to aqueous solution should be carefully controlled (e.g., starting with a 1:9 ratio).

  • Incubation:

    • Allow the solution to incubate at a constant temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-24 hours) to allow for the formation of stable nanostructures.

  • Characterization:

    • DLS: Measure the hydrodynamic diameter and PDI of the resulting nanostructures.

    • TEM/AFM: Deposit a small volume of the solution onto a suitable grid or substrate, allow it to dry, and image the nanostructures.

Protocol 2: Characterization of Secondary Structure by Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Prepare the F4 nanostructure solution as described in Protocol 1.

    • The final concentration may need to be adjusted to be within the optimal range for CD spectroscopy (typically 0.1-1 mg/mL).

  • CD Measurement:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum in the far-UV region (190-260 nm).

  • Data Analysis:

    • The presence of a negative peak around 218 nm is indicative of a β-sheet secondary structure, which is common for self-assembling phenylalanine peptides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_characterization Characterization prep_peptide Dissolve this compound in Organic Solvent injection Inject Peptide Stock into Aqueous Solution prep_peptide->injection prep_aq Prepare Aqueous Solution (Water/Buffer) prep_aq->injection incubation Incubate at Controlled Temperature injection->incubation dls DLS (Size, PDI) incubation->dls tem_afm TEM/AFM (Morphology, Size Distribution) incubation->tem_afm cd CD Spectroscopy (Secondary Structure) incubation->cd troubleshooting_logic cluster_params Investigate Key Parameters cluster_actions Corrective Actions start High Polydispersity Observed solvent Solvent System start->solvent ph pH start->ph concentration Concentration start->concentration temperature Temperature start->temperature optimize_solvent Vary Solvent Ratio/Type solvent->optimize_solvent optimize_ph Adjust pH ph->optimize_ph optimize_conc Screen Concentrations concentration->optimize_conc optimize_temp Optimize Temperature temperature->optimize_temp end_node Low Polydispersity Achieved optimize_solvent->end_node optimize_ph->end_node optimize_conc->end_node optimize_temp->end_node

References

Technical Support Center: Optimization of Peptide Concentration for Hydrogelation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of peptide concentration for hydrogelation.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Gelation Concentration (CGC) and why is it important?

A1: The Critical Gelation Concentration (CGC) is the minimum concentration of a peptide required to form a self-supporting hydrogel under specific environmental conditions (e.g., pH, temperature, ionic strength).[1] Operating above the CGC is crucial for ensuring the formation of a stable, three-dimensional hydrogel network.[2] Below this concentration, the solution may remain in a liquid or pre-gel state. Determining the CGC is a critical first step in optimizing your peptide hydrogel system.

Q2: How does peptide concentration influence the mechanical properties of the hydrogel?

A2: Peptide concentration is a key determinant of the mechanical stiffness of the resulting hydrogel. Generally, as the peptide concentration increases, the storage modulus (G'), a measure of the gel's stiffness, also increases.[3] This is attributed to a higher density of self-assembled nanofibers and cross-links within the hydrogel network.[4] This relationship allows for the tuning of the hydrogel's mechanical properties to mimic specific biological environments or to control the release kinetics of encapsulated therapeutics.[5]

Q3: Can the same peptide form hydrogels with different properties at the same concentration?

A3: Yes, even at the same peptide concentration, the final properties of the hydrogel can vary significantly due to other environmental factors. Factors such as pH, ionic strength (salt concentration), and temperature play a crucial role in the self-assembly process and can alter the hydrogel's stiffness, morphology, and gelation kinetics. Therefore, it is essential to control these parameters precisely during your experiments.

Q4: What is the typical range for peptide concentration in hydrogelation experiments?

A4: The optimal peptide concentration can vary widely depending on the specific peptide sequence, its intrinsic self-assembling properties, and the desired application. Concentrations can range from as low as 0.1% w/v (1 mg/mL) to 5% w/v (50 mg/mL) or even higher. It is always recommended to perform a concentration-dependent study to identify the optimal range for your specific peptide.

Q5: How does peptide concentration affect the release of encapsulated drugs or cells?

A5: The concentration of the peptide directly impacts the mesh size of the hydrogel network, which in turn governs the diffusion and release of encapsulated molecules. Higher peptide concentrations generally lead to a denser network with smaller pore sizes, resulting in a slower and more sustained release of therapeutics. Conversely, lower peptide concentrations can facilitate faster release.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Incomplete or No Gelation 1. Peptide concentration is below the Critical Gelation Concentration (CGC). 2. Suboptimal pH, temperature, or ionic strength. 3. Purity of the peptide is low. 4. Inefficient dissolution of the peptide.1. Increase the peptide concentration incrementally. 2. Systematically vary the pH, temperature, and salt concentration to find the optimal conditions for self-assembly. 3. Ensure the peptide is of high purity using techniques like HPLC. 4. Use appropriate solvents (e.g., DMSO for initial dissolution of hydrophobic peptides) and sonication to ensure complete dissolution before triggering gelation.
Weak or Unstable Hydrogel 1. Peptide concentration is just at or slightly above the CGC. 2. Non-optimal environmental conditions leading to poor fibril formation. 3. Premature disruption of the self-assembly process.1. Increase the peptide concentration to enhance the density of the fibrillar network. 2. Optimize pH, temperature, and ionic strength to promote stronger and more extensive fibril formation. 3. Allow sufficient incubation time for the hydrogel to fully form and stabilize before use.
Inconsistent Hydrogel Properties (Batch-to-Batch Variability) 1. Variations in peptide purity or concentration between batches. 2. Inconsistent preparation conditions (e.g., temperature, pH, mixing speed). 3. Lyophilized peptide has absorbed moisture, altering the effective concentration.1. Use highly purified peptide and accurately determine its concentration. 2. Standardize all steps of the hydrogel preparation protocol. 3. Store lyophilized peptides in a desiccator and handle them in a low-humidity environment.
Peptide Aggregation Instead of Hydrogelation 1. Peptide sequence is highly hydrophobic. 2. Rapid changes in environmental conditions (e.g., "pH shock").1. Modify the peptide sequence to include more hydrophilic residues. 2. Employ a slower, more controlled method to trigger gelation, such as the use of glucono-δ-lactone for gradual pH reduction.

Quantitative Data Summary

The following tables summarize typical quantitative data for peptide hydrogelation, providing a reference for experimental design.

Table 1: Critical Gelation Concentration (CGC) of Various Peptides

Peptide SequenceCGC (mM)CGC (% w/v)Reference
Fmoc-L-Phenylalanine-OH-0.1%
(RADA)4-1%
FEFEFKFK->0.5%
KYF40-

Table 2: Effect of Peptide Concentration on Hydrogel Stiffness (Storage Modulus, G')

PeptideConcentrationStorage Modulus (G')Reference
IIZK1 mg/mL~7.3 kPa
IIZK10 mg/mL~139.7 kPa
LD612 mM>10,000 Pa
KE712 mM<1,000 Pa
Fmoc-Leu-Asp2 mg/mL80 Pa

Experimental Protocols

Protocol 1: Determination of Minimum Gelation Concentration (MGC)
  • Peptide Stock Solution Preparation: Prepare a high-concentration stock solution of the purified peptide in an appropriate solvent (e.g., deionized water, buffer, or a small amount of organic solvent like DMSO for initial dissolution if necessary).

  • Serial Dilutions: Create a series of dilutions of the peptide stock solution in the desired buffer or cell culture medium.

  • Triggering Gelation: Induce gelation by adjusting the pH, temperature, or adding salts, according to the peptide's known self-assembly mechanism.

  • Vial Inversion Test: After a defined incubation period (e.g., 24 hours) at a constant temperature, invert each vial. The MGC is the lowest concentration at which the hydrogel is stable and does not flow upon inversion.

Protocol 2: Rheological Characterization of Hydrogels
  • Sample Preparation: Prepare the hydrogel directly on the rheometer plate or transfer the pre-formed hydrogel to the plate. Ensure a consistent sample volume and geometry (e.g., parallel plate).

  • Time Sweep: Monitor the storage (G') and loss (G'') moduli over time at a constant frequency and strain. This allows for the determination of gelation kinetics.

  • Frequency Sweep: After the hydrogel has stabilized (G' and G'' are constant in the time sweep), perform a frequency sweep at a constant strain to assess the frequency-dependence of the moduli. A stable gel will typically show G' largely independent of frequency.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain. This is crucial for ensuring that other rheological measurements are performed under non-destructive conditions.

Protocol 3: Visualization of Nanofiber Structure by Transmission Electron Microscopy (TEM)
  • Sample Preparation: A small aliquot of the hydrogel is diluted in deionized water.

  • Grid Preparation: A drop of the diluted hydrogel solution is placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to adsorb for a few minutes.

  • Negative Staining: The excess solution is wicked away, and a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) is added to the grid for a short period.

  • Drying: The staining solution is removed, and the grid is allowed to air-dry completely before imaging.

  • Imaging: The grid is then observed under a transmission electron microscope to visualize the self-assembled nanofiber morphology.

Visualizations

Experimental Workflow for Hydrogelation Optimization

G Workflow for Optimizing Peptide Concentration cluster_prep Preparation cluster_gelation Gelation & Characterization cluster_analysis Analysis & Optimization cluster_application Application Peptide_Synthesis Peptide Synthesis & Purification Stock_Solution Prepare Peptide Stock Solution Peptide_Synthesis->Stock_Solution Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Trigger_Gelation Trigger Gelation (pH, Temp, Ions) Serial_Dilutions->Trigger_Gelation Vial_Inversion Vial Inversion Test (Determine MGC) Trigger_Gelation->Vial_Inversion TEM TEM Imaging Trigger_Gelation->TEM Rheology Rheological Analysis Vial_Inversion->Rheology Analyze_Data Analyze Mechanical & Structural Data Rheology->Analyze_Data TEM->Analyze_Data Optimize_Concentration Optimize Peptide Concentration Analyze_Data->Optimize_Concentration Final_Application Final Application (e.g., Cell Culture, Drug Delivery) Optimize_Concentration->Final_Application

Caption: A flowchart illustrating the key steps in optimizing peptide concentration for hydrogelation.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Peptide Hydrogelation Start Experiment Start Gel_Formation Does a hydrogel form? Start->Gel_Formation Increase_Conc Increase Peptide Concentration Gel_Formation->Increase_Conc No Optimize_Conditions Optimize pH, Temp, Ionic Strength Gel_Formation->Optimize_Conditions No Check_Purity Check Peptide Purity Gel_Formation->Check_Purity No Gel_Stable Is the gel stable and strong enough? Gel_Formation->Gel_Stable Yes Increase_Conc->Gel_Formation Optimize_Conditions->Gel_Formation Check_Purity->Gel_Formation Further_Increase_Conc Further Increase Peptide Concentration Gel_Stable->Further_Increase_Conc No Inconsistent_Results Are results consistent? Gel_Stable->Inconsistent_Results Yes Further_Increase_Conc->Gel_Stable Success Successful Hydrogelation Inconsistent_Results->Success Yes Standardize_Protocol Standardize Protocol Inconsistent_Results->Standardize_Protocol No Standardize_Protocol->Start

Caption: A decision-making diagram for troubleshooting common issues in peptide hydrogelation.

References

Technical Support Center: Scaling Up Tetra-L-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tetra-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and scale-up of this particularly hydrophobic peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing and scaling up tetra-L-phenylalanine?

A1: The main challenges stem from its highly hydrophobic nature, consisting of four consecutive phenylalanine residues. This leads to significant on-resin aggregation of the growing peptide chains, which can cause incomplete coupling and deprotection steps.[1] After cleavage, the crude peptide exhibits poor solubility in many common solvents, making purification by reverse-phase HPLC (RP-HPLC) difficult due to issues like low recovery and poor peak shape.[2][3]

Q2: What is the most common side reaction to watch for during the synthesis of a peptide with a repeating Phe-Phe sequence?

A2: Diketopiperazine (DKP) formation is a significant side reaction, especially at the dipeptide stage.[4][5] The N-terminal amino group of the second residue can attack the ester linkage of the first residue to the resin, cleaving the dipeptide from the solid support as a cyclic DKP. This is particularly prevalent with sequences containing proline, but can also occur with other amino acids, including phenylalanine.

Q3: Can racemization of the L-phenylalanine residues occur during synthesis?

A3: Yes, racemization is a potential side reaction in peptide synthesis. It can occur during the activation of the amino acid for coupling. The use of certain coupling reagents and basic conditions can increase the risk of epimerization. For phenylalanine, this risk is present, and it is crucial to use appropriate coupling reagents and conditions to maintain stereochemical purity.

Q4: What is a good starting point for purifying tetra-L-phenylalanine?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method. Given the hydrophobicity of tetra-L-phenylalanine, a C8 or C4 column might be more suitable than a C18 column to avoid irreversible binding. A mobile phase consisting of a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) is a common starting point. It may be necessary to dissolve the crude peptide in a strong organic solvent like isopropanol or DMSO before injection.

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield

Symptom: After cleavage and precipitation, the amount of crude peptide obtained is significantly lower than theoretically expected.

Possible Cause Suggested Solution
Incomplete Coupling Reactions - Double Couple: Repeat the coupling step for each phenylalanine residue to ensure the reaction goes to completion.- Increase Reagent Excess: Use a higher molar excess (e.g., 5-fold) of the Fmoc-L-phenylalanine and coupling reagents.- Use a More Efficient Coupling Reagent: Consider using coupling reagents known for their high efficiency, such as HATU or HCTU, especially for difficult couplings.
Incomplete Fmoc Deprotection - Extend Deprotection Time: Increase the incubation time with the piperidine solution.- Use a Stronger Base: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance deprotection efficiency.
On-Resin Aggregation - Use a Low-Loading Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains, reducing inter-chain interactions.- Use a High-Swelling Resin: Resins like PEG-based resins (e.g., NovaSyn® TG) can improve solvation of the peptide chains.- Incorporate Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding and secondary structure formation.
Diketopiperazine Formation - Use a 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is sterically hindered and can reduce DKP formation at the dipeptide stage.- Couple the First Two Residues as a Dipeptide: Synthesize Fmoc-Phe-Phe-OH separately and couple it to the resin as a single unit.
Peptide Loss During Workup - Optimize Precipitation: Ensure the peptide is fully precipitated from the cleavage cocktail. Test different anti-solvents if necessary. Given its hydrophobicity, some peptide may remain soluble in diethyl ether.
Issue 2: Poor Purity of Crude Peptide

Symptom: HPLC analysis of the crude product shows multiple peaks, with the desired product being a minor component.

Possible Cause Suggested Solution
Presence of Deletion Sequences - This is a result of incomplete coupling or deprotection. Refer to the solutions for Low Crude Peptide Yield .
Racemization - Choose Appropriate Coupling Reagents: Use additives like HOBt or OxymaPure to suppress racemization.- Avoid Prolonged Pre-activation: Minimize the time the activated amino acid is in solution before being added to the resin.
Side Reactions During Cleavage - Optimize Cleavage Cocktail: For a simple hydrophobic peptide like tetra-L-phenylalanine, a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) should be sufficient. Ensure fresh, high-purity reagents are used.
Issue 3: Difficulty in Purification

Symptom: During RP-HPLC, the peptide peak is broad, shows tailing, or there is low/no recovery of the product.

Possible Cause Suggested Solution
Poor Solubility in Mobile Phase - Dissolve in Strong Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, isopropanol, or HFIP before diluting with the initial mobile phase.- Use a Modified Mobile Phase: The addition of formic acid or a small percentage of isopropanol to the mobile phase can sometimes improve solubility and peak shape.
Irreversible Binding to the Column - Use a Less Hydrophobic Column: Switch from a C18 to a C8 or C4 column.- Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 40-60 °C) can improve peak shape and recovery for hydrophobic peptides.- Use a Steeper Gradient: A faster increase in the organic solvent concentration may help elute the peptide before it binds too strongly.
Peptide Aggregation on the Column - Optimize Injection Solvent: Ensure the peptide is fully monomeric in the injection solvent. Sonication of the sample solution before injection can help break up aggregates.

Data Presentation

Table 1: Summary of Troubleshooting Strategies and Their Impact on Synthesis Outcome
Problem Area Strategy Expected Impact on Yield Expected Impact on Purity Notes
Aggregation Use low-loading resin (0.1-0.4 mmol/g)++++Reduces inter-chain interactions.
Use PEG-based resin+++Improves solvation of the peptide chain.
Add chaotropic salts (e.g., LiCl)++Disrupts secondary structures.
Perform synthesis at elevated temperature++Can help disrupt aggregation but may increase the risk of side reactions.
Incomplete Reactions Double coupling++++Ensures complete acylation of the N-terminus.
Use HATU/HCTU as coupling reagent+++Highly efficient activators for difficult couplings.
Add DBU to piperidine for deprotection+++Stronger base for more efficient Fmoc removal.
Side Reactions Use 2-chlorotrityl chloride resin+++Minimizes diketopiperazine formation.
Add HOBt/OxymaPure to coupling-++Suppresses racemization.

Scale: ++ (High Impact), + (Moderate Impact), - (No Direct Impact)

Experimental Protocols

Protocol 1: Fmoc-Solid Phase Peptide Synthesis of Tetra-L-phenylalanine

This protocol is a general guideline for manual Fmoc-SPPS on a 0.1 mmol scale.

  • Resin Preparation:

    • Place 250 mg of Rink Amide resin (loading ~0.4 mmol/g) in a fritted syringe.

    • Swell the resin in dimethylformamide (DMF) for 1 hour.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (repeated for each of the four phenylalanine residues):

    • In a separate vial, dissolve Fmoc-L-phenylalanine (4 equivalents, 0.4 mmol) and HCTU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the amino acid solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Optional: Perform a Kaiser test to confirm complete coupling. If the beads are blue, repeat the coupling step (double coupling).

  • Final Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Precipitation:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

    • Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: RP-HPLC Purification of Tetra-L-phenylalanine
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO or isopropanol.

    • Dilute with the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

    • Filter the sample through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C8 or C4 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, start with a linear gradient of 30% to 60% B over 30 minutes. This may need to be optimized based on a scouting run.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Column Temperature: 40 °C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Amino Acid Coupling (Fmoc-Phe-OH, HCTU, DIPEA) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for all 4 Phe residues wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No wash3 Wash and Dry Resin final_deprotect->wash3 cleave Cleavage from Resin (TFA/TIS/H2O) wash3->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify end_node Pure Tetra-L-phenylalanine purify->end_node

Caption: General workflow for the solid-phase peptide synthesis of tetra-L-phenylalanine.

Troubleshooting_Yield start Low Crude Yield incomplete_coupling Incomplete Coupling? start->incomplete_coupling incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection aggregation On-Resin Aggregation? start->aggregation sol_coupling Double Couple Increase Reagent Excess Use Stronger Activator incomplete_coupling->sol_coupling Yes sol_deprotection Extend Deprotection Time Add DBU to Piperidine incomplete_deprotection->sol_deprotection Yes sol_aggregation Use Low-Loading Resin Use PEG-based Resin Add Chaotropic Salts aggregation->sol_aggregation Yes

Caption: Troubleshooting workflow for low crude peptide yield.

Aggregation_Logic hydrophobicity High Hydrophobicity (4x Phenylalanine) h_bonding Inter-chain H-Bonding hydrophobicity->h_bonding pi_stacking π-π Stacking of Phenyl Rings hydrophobicity->pi_stacking aggregation On-Resin Aggregation consequence1 Incomplete Coupling aggregation->consequence1 consequence2 Incomplete Deprotection aggregation->consequence2 h_bonding->aggregation pi_stacking->aggregation consequence3 Low Yield & Purity consequence1->consequence3 consequence2->consequence3

Caption: Causes and consequences of peptide aggregation during synthesis.

References

Validation & Comparative

A Comparative Guide to the Self-Assembly of H-Phe-Phe-OH and H-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the self-assembly properties of the dipeptide H-Phe-Phe-OH (diphenylalanine, FF) and the tetrapeptide H-Phe-Phe-Phe-Phe-OH (tetraphenylalanine, FFFF). The self-assembly of short, aromatic peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, with significant implications for drug delivery, tissue engineering, and diagnostics. Understanding the influence of peptide length on the morphology, stability, and formation kinetics of these supramolecular structures is critical for the rational design of novel biomaterials.

Executive Summary

Both H-Phe-Phe-OH and this compound, composed entirely of hydrophobic phenylalanine residues, exhibit a strong propensity for self-assembly in aqueous solutions, driven primarily by a combination of hydrogen bonding between the peptide backbones and π-π stacking of the aromatic phenyl rings. While both peptides can form fibrillar and tubular nanostructures with a predominant β-sheet secondary structure, the increased chain length of the tetrapeptide appears to influence the morphology and structural integrity of the resulting assemblies.

Comparative Performance Data

Table 1: Self-Assembly Properties

PropertyH-Phe-Phe-OH (Diphenylalanine)This compound (Tetraphenylalanine)
Predominant Morphologies Nanotubes, Nanofibers, VesiclesNanotubes (with structural imperfections), Nanoplates, Fibrils, Vertically aligned 3D bionanostructures[1]
Secondary Structure β-sheet[2]β-sheet[3]
Critical Aggregation Conc. Data not consistently reported for the unmodified peptide.Data not available for the unmodified peptide.

Table 2: Nanostructure Dimensions

DimensionH-Phe-Phe-OH (Diphenylalanine)This compound (Tetraphenylalanine)
Nanotube/Fiber Diameter 0.2–2 µm (for fibrils); Nanotubes with diameters of 400-700 nm have also been reported.[4][5]Data not available.
Nanotube/Fiber Length 100–300 µm (for fibrils)Data not available.

Driving Forces and Proposed Self-Assembly Mechanism

The self-assembly of both peptides is governed by non-covalent interactions. The primary driving forces are:

  • Hydrogen Bonding: The amide groups in the peptide backbone form intermolecular hydrogen bonds, leading to the formation of extended β-sheet structures.

  • π-π Stacking: The aromatic phenyl side chains of the phenylalanine residues interact through π-π stacking, which stabilizes the growing nanostructures.

  • Hydrophobic Interactions: The hydrophobic nature of the phenylalanine residues promotes the aggregation of the peptides in an aqueous environment to minimize contact with water molecules.

The proposed mechanism for self-assembly involves the initial formation of small oligomers, which then grow into protofibrils or nanosheets. These intermediates subsequently assemble into more complex and stable nanostructures such as nanotubes or larger fibrillar networks.

Experimental Protocols

The characterization of peptide self-assembly relies on a suite of complementary techniques to probe the morphology, secondary structure, and kinetics of formation. Below are detailed methodologies for the key experiments cited in this guide.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and dimensions of the self-assembled nanostructures.

Protocol:

  • Sample Preparation: A 5 µL aliquot of the peptide solution (typically 1 mg/mL in an appropriate solvent like deionized water or a buffer) is applied to a carbon-coated copper TEM grid.

  • Adsorption: The sample is allowed to adsorb onto the grid for 1-2 minutes.

  • Blotting: Excess liquid is carefully removed by blotting with filter paper.

  • Negative Staining (Optional but Recommended): To enhance contrast, a 5 µL drop of a heavy metal stain (e.g., 2% (w/v) uranyl acetate or phosphotungstic acid) is applied to the grid for 30-60 seconds.

  • Final Blotting: Excess stain is removed by blotting with filter paper.

  • Drying: The grid is allowed to air-dry completely before imaging.

  • Imaging: The sample is imaged using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the peptides in their self-assembled state.

Protocol:

  • Sample Preparation: Peptide solutions are prepared at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

  • Cuvette: The sample is placed in a quartz cuvette with a short path length (typically 0.1 cm).

  • Instrument Setup: The CD spectrometer is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) at room temperature. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Blank Subtraction: A spectrum of the buffer alone is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, plotted as molar ellipticity versus wavelength, is analyzed to identify characteristic signals for different secondary structures (e.g., a minimum around 218 nm for β-sheets).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of β-sheet structures in the self-assembled peptides.

Protocol:

  • Sample Preparation: A small aliquot (5-10 µL) of the peptide solution is cast onto a CaF2 or BaF2 window and allowed to air-dry to form a thin film.

  • Instrument Setup: The FTIR spectrometer is set to acquire spectra in the amide I region (1600-1700 cm⁻¹), which is sensitive to peptide secondary structure.

  • Data Acquisition: Spectra are recorded with a resolution of 4 cm⁻¹ and an accumulation of multiple scans (e.g., 64-128) to obtain a high-quality spectrum.

  • Background Subtraction: A background spectrum of the clean window is recorded and subtracted from the sample spectrum.

  • Data Analysis: The position of the amide I peak is analyzed. A peak in the range of 1620-1640 cm⁻¹ is indicative of β-sheet conformation. For H-Phe-Phe-OH, peaks around 1613 cm⁻¹ and 1682 cm⁻¹ have been correlated with a β-sheet secondary structure. For H-Phe-Phe-Phe-OH, a sharp peak at 1630 cm⁻¹ is consistent with a sheet-like conformation.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for characterizing peptide self-assembly.

Experimental_Workflow_Morphological_Analysis cluster_tem Morphological Analysis (TEM) peptide_solution Peptide Solution grid_prep Apply to TEM Grid peptide_solution->grid_prep staining Negative Staining grid_prep->staining imaging TEM Imaging staining->imaging analysis Image Analysis (Morphology, Dimensions) imaging->analysis

Caption: Workflow for Morphological Analysis using TEM.

Experimental_Workflow_Secondary_Structure cluster_cd Secondary Structure Analysis (CD & FTIR) peptide_solution Peptide Solution cd_spec CD Spectroscopy peptide_solution->cd_spec ftir_spec FTIR Spectroscopy peptide_solution->ftir_spec cd_analysis CD Data Analysis (Molar Ellipticity) cd_spec->cd_analysis ftir_analysis FTIR Data Analysis (Amide I Peak) ftir_spec->ftir_analysis conclusion Secondary Structure Determination cd_analysis->conclusion ftir_analysis->conclusion

Caption: Workflow for Secondary Structure Analysis.

Conclusion

References

A Comparative In Vitro Analysis of Tetra-L-phenylalanine Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals on the Biocompatibility of Tetra-L-phenylalanine Scaffolds Compared to Common Alternatives.

In the rapidly evolving field of tissue engineering and regenerative medicine, the choice of a suitable scaffold material is paramount to successful outcomes. An ideal scaffold should be biocompatible, promoting cell adhesion, proliferation, and differentiation while eliciting a minimal inflammatory response. This guide provides a comprehensive in vitro assessment of the biocompatibility of tetra-L-phenylalanine (L-Phe4) self-assembling peptide scaffolds, benchmarked against widely used synthetic and natural polymer scaffolds.

Self-assembling peptides, particularly those containing phenylalanine, have garnered significant interest due to their inherent biocompatibility and ability to form nanofibrous structures that mimic the native extracellular matrix (ECM).[1][2] Studies on diphenylalanine (FF) and its derivatives have shown that these simple building blocks can form hydrogels that support cell adhesion and proliferation.[3][4] This guide synthesizes available data to offer a comparative perspective for researchers selecting materials for their specific applications.

Biocompatibility Assessment: A Quantitative Comparison

The following tables summarize key in vitro biocompatibility metrics for L-Phe4 scaffolds and common alternatives. While direct quantitative data for L-Phe4 is emerging, the data for related phenylalanine-containing peptides provides valuable insights.

Table 1: Cell Viability and Proliferation

Scaffold MaterialCell TypeAssayTime PointResult
Phenylalanine-based Peptides
Fmoc-Diphenylalanine (Fmoc-FF)Bovine ChondrocytesNot specifiedNot specifiedSupported proliferation and phenotype retention[3]
Fmoc-FFKHaCaT, 3T3-L1Adhesion Assay72 hours73-74% cell adhesion at a 1/1 ratio with Fmoc-FF
Synthetic Polymers
Poly(lactic acid) (PLA)NIH 3T3 FibroblastsalamarBlue™Not specifiedFailed to sustain long-term adhesion and proliferation
Poly(ε-caprolactone) (PCL)Macrophages, MSCsToxiLight™Not specifiedNon-toxic
Poly(lactic-co-glycolic acid) (PLGA)Not specifiedNot specifiedNot specifiedBiocompatible
Natural Polymers
CollagenNIH 3T3 FibroblastsalamarBlue™Not specifiedPromoted cell adhesion and proliferation
Chitosan/AlginateMacrophagesELISANot specifiedDecreased TNF-α secretion by 80%

Table 2: Inflammatory Response - Macrophage Cytokine Secretion

Scaffold MaterialMacrophage TypePro-inflammatory CytokinesAnti-inflammatory Cytokines
Self-Assembling Peptides (General) THP-1 derivedCan be designed to be pro- or anti-inflammatoryCan be designed to promote M2 polarization
Synthetic Polymers
Poly(ε-caprolactone) (PCL)THP-1LPS-induced IL-1β and IL-6 secretion significantly downregulated by Mg-incorporated PCLIncreased proportion of M2 macrophages with Mg-incorporated PCL
Poly(lactic-co-glycolic acid) (PLGA)Not specifiedNo significant inflammatory response reported in some studiesNot specified
Natural Polymers
Collagen/ChitosanNot specifiedPro-inflammatory factors (IL-6, TNF-α) were depressed with silver nanoparticle incorporationAnti-inflammatory factors (IFN-γ, IL-10) were enhanced with silver nanoparticle incorporation
Chitosan/AlginateMacrophagesTNF-α secretion decreased by 80%Not specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. Below are the protocols for the key assays cited in this guide.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement start Seed cells onto scaffolds in a 96-well plate incubation Incubate for desired time periods (e.g., 24, 48, 72h) start->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement start Culture cells on scaffolds collect_supernatant Collect culture supernatant at specific time points start->collect_supernatant transfer_supernatant Transfer supernatant to a new 96-well plate collect_supernatant->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_reagent Incubate at room temperature (protected from light) add_reagent->incubate_reagent add_stop Add stop solution incubate_reagent->add_stop read_absorbance Measure absorbance at 490 nm add_stop->read_absorbance Cell_Adhesion_Pathway Scaffold Scaffold Surface (e.g., L-Phe4) Integrins Integrin Receptors Scaffold->Integrins Binding FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activation Actin Actin Cytoskeleton FAK->Actin Recruitment & Remodeling Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Differentiation Cell Differentiation FAK->Differentiation

References

In Vivo Biocompatibility of Self-Assembling Peptide Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of biomedical engineering has seen a surge in the development of hydrogels for a range of applications, including drug delivery, tissue engineering, and regenerative medicine. Among these, self-assembling peptide hydrogels have garnered significant attention due to their intrinsic biocompatibility, biodegradability, and structural resemblance to the native extracellular matrix. This guide provides an objective comparison of the in vivo biocompatibility of various peptide-based hydrogels, with a focus on those derived from phenylalanine, such as the hypothetical H-Phe-Phe-Phe-Phe-OH (F4), and the well-established RADA16 hydrogels. The information presented herein is supported by experimental data from peer-reviewed studies and standardized testing protocols.

Comparative Analysis of In Vivo Biocompatibility

The biocompatibility of a biomaterial is paramount to its clinical translation. In vivo biocompatibility testing evaluates the material's interaction with the physiological environment, assessing potential toxicity, inflammatory responses, and overall tissue integration. While specific data for this compound hydrogels are not yet available in published literature, we can infer their likely excellent biocompatibility based on studies of structurally similar phenylalanine-based hydrogels. This guide compares key in vivo biocompatibility parameters of diphenylalanine (Fmoc-Phe-Phe) and RADA16 hydrogels, with chitosan hydrogels included as a well-characterized non-peptide-based comparator.

Table 1: Quantitative Comparison of In Vitro Biocompatibility
ParameterDiphenylalanine (Fmoc-Phe-Phe) HydrogelRADA16 HydrogelChitosan Hydrogel
Cytotoxicity (Cell Viability) >95% in various cell lines (e.g., HEK 293, HaCaT, NIH3T3)[1][2]High cell viability (>90%) with various cell types[3][4]60-80% cell viability depending on cell type and time point[5]
Hemolysis Rate Non-hemolytic (<2% hemolysis)Negligible hemolysis (<2%)1.4 - 1.7% hemolysis
Table 2: Comparative Summary of In Vivo Biocompatibility
ParameterDiphenylalanine (Fmoc-Phe-Phe) HydrogelRADA16 HydrogelChitosan Hydrogel
Acute Systemic Toxicity No signs of systemic toxicity reported in animal models.No systemic toxicity observed in preclinical and clinical use.No systemic toxicity observed.
Histopathology (Inflammation) Minimal to mild inflammatory response, diminishing over time.Minimal inflammatory response, supports tissue integration.Mild inflammatory response that resolves over time.
Biodegradation Biodegradable into natural amino acids.Biodegradable into constituent amino acids.Biodegradable.

Experimental Protocols for Biocompatibility Testing

Standardized protocols are crucial for the reliable evaluation of biomaterial biocompatibility. The International Organization for Standardization (ISO) 10993 provides a series of standards for the biological evaluation of medical devices, which are widely adopted for assessing hydrogels.

Cytotoxicity Assay (MTT Assay based on ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Sample Preparation: Hydrogel extracts are prepared by incubating the hydrogel in a cell culture medium for a specified period (e.g., 24 hours) at 37°C.

  • Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and incubated until a sub-confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the hydrogel extracts (at various concentrations) and incubated for 24-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Quantification: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured in medium without hydrogel extract).

Hemolysis Assay (based on ISO 10993-4)

This assay determines the hemolytic potential of a biomaterial when in direct contact with blood.

  • Blood Collection: Fresh anticoagulated blood is collected from a suitable animal model (e.g., rabbit).

  • Sample Incubation: The hydrogel is incubated with a diluted blood suspension at 37°C for a defined period (e.g., 3 hours).

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (complete hemolysis) and a negative control (saline). A hemolysis rate below 2% is generally considered non-hemolytic.

Acute Systemic Toxicity (based on ISO 10993-11)

This test evaluates the potential for a single, acute exposure to a biomaterial to cause systemic toxic effects.

  • Animal Model: A suitable animal model, typically mice or rats, is used.

  • Extract Preparation: Extracts of the hydrogel are prepared using polar and non-polar solvents.

  • Administration: The extracts are administered to the animals via intravenous or intraperitoneal injection.

  • Observation: The animals are observed for any signs of toxicity, such as changes in body weight, behavior, or mortality, over a period of 72 hours.

  • Necropsy: At the end of the observation period, a gross necropsy is performed to examine for any abnormalities in major organs.

Histopathological Evaluation (based on ISO 10993-6)

This method assesses the local tissue response to an implanted biomaterial.

  • Implantation: The hydrogel is surgically implanted into a specific tissue site (e.g., subcutaneous) in an animal model (e.g., rat or rabbit).

  • Observation Period: The animals are monitored for a predetermined period (e.g., 1 to 12 weeks).

  • Tissue Harvest: The implant and surrounding tissue are explanted.

  • Histological Processing: The tissue is fixed, embedded in paraffin, sectioned, and stained with standard histological stains (e.g., Hematoxylin and Eosin - H&E).

  • Microscopic Examination: A pathologist examines the tissue sections for signs of inflammation, fibrosis, necrosis, and other tissue responses. A semi-quantitative scoring system is often used to grade the severity of these responses.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key in vivo biocompatibility tests.

Cytotoxicity_Assay_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture & Exposure cluster_assay MTT Assay & Analysis prep1 Hydrogel Incubation in Culture Medium prep2 Collection of Hydrogel Extract prep1->prep2 culture2 Exposure to Hydrogel Extracts prep2->culture2 culture1 Seeding Cells in 96-well Plate culture1->culture2 assay1 Addition of MTT Reagent culture2->assay1 assay2 Formazan Solubilization assay1->assay2 assay3 Absorbance Measurement assay2->assay3 assay4 Calculation of Cell Viability (%) assay3->assay4

Cytotoxicity Assay Workflow (MTT)

Hemolysis_Assay_Workflow cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis prep1 Hydrogel Incubation with Diluted Blood proc1 Centrifugation prep1->proc1 proc2 Collection of Supernatant proc1->proc2 analysis1 Spectrophotometric Measurement of Hemoglobin proc2->analysis1 analysis2 Calculation of Hemolysis (%) analysis1->analysis2

Hemolysis Assay Workflow

Histopathology_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis invivo1 Surgical Implantation of Hydrogel invivo2 Post-operative Observation invivo1->invivo2 exvivo1 Tissue Harvest invivo2->exvivo1 exvivo2 Histological Processing (Fixation, Embedding, Sectioning) exvivo1->exvivo2 exvivo3 Staining (H&E) exvivo2->exvivo3 exvivo4 Microscopic Examination & Scoring exvivo3->exvivo4

Histopathological Evaluation Workflow

Discussion and Conclusion

The available data strongly suggest that self-assembling peptide hydrogels, including those rich in phenylalanine, exhibit an excellent in vivo biocompatibility profile. Both diphenylalanine and RADA16 hydrogels have been shown to be non-cytotoxic and non-hemolytic in vitro. In vivo studies have consistently demonstrated their ability to integrate with host tissue with minimal inflammatory response. The degradation products of these peptide-based hydrogels are natural amino acids, which are readily metabolized by the body, further contributing to their safety.

Based on the biocompatibility of diphenylalanine hydrogels, it is highly probable that hydrogels composed of longer phenylalanine sequences, such as this compound, will also demonstrate a high degree of biocompatibility. The inherent hydrophobicity and potential for π-π stacking interactions in such peptides can lead to the formation of stable hydrogel networks with favorable biological properties.

References

A Comparative Guide to the Mechanical Properties of Self-Assembling Peptide Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembling peptide hydrogels are a class of biomaterials attracting significant interest in tissue engineering, regenerative medicine, and drug delivery. Their inherent biocompatibility, biodegradability, and the ability to mimic the native extracellular matrix (ECM) make them ideal candidates for a variety of biomedical applications. A critical determinant of their in vivo performance and suitability for specific applications is their mechanical properties. This guide provides an objective comparison of the mechanical characteristics of different self-assembling peptide hydrogels, supported by experimental data and detailed methodologies.

Comparative Analysis of Mechanical Properties

The mechanical integrity of self-assembling peptide hydrogels is crucial for their function as scaffolds that can support cell growth, withstand physiological forces, and control the release of therapeutic agents. The key parameters defining these properties are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A higher G' relative to G'' indicates a more solid-like, elastic hydrogel.[1][2] The Young's modulus (E), which describes the material's stiffness, is also a critical parameter.

Below is a summary of the mechanical properties of several commonly studied self-assembling peptide hydrogels. It is important to note that these properties are highly dependent on factors such as peptide concentration, pH, and ionic strength of the surrounding medium.[3][4]

Peptide SequenceConcentration (% w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Young's Modulus (E) (kPa)Reference
RADA160.9%~353 - 750G'' < G'-[5]
RADA161.0%~550--
RADA16-HT-~750G'' < G'-
RADA16-HP-~450G'' < G'-
Q113.0% (30 mM)10,500G'' < G'-
Q110.5% (5 mM)1,200G'' < G'-
CQ11G-thioester (ligated)3.0% (30 mM)~52,500 (five-fold increase)G'' < G'-
KLD-120.5 g/L---
Dipeptide Hydrogels---4 - 62
SPG-178----

Experimental Protocols for Mechanical Characterization

Accurate and reproducible characterization of the mechanical properties of peptide hydrogels is essential for comparing different systems and for predicting their in vivo behavior. The following are detailed methodologies for key experiments.

Rheological Analysis

Oscillatory rheology is a powerful technique to determine the viscoelastic properties of hydrogels, including the storage (G') and loss (G'') moduli.

Objective: To measure the viscoelastic properties (G' and G'') of self-assembling peptide hydrogels.

Materials:

  • Rheometer with parallel plate geometry (e.g., TA Instruments AR-G2)

  • Peptide solution at the desired concentration

  • Gelling agent (e.g., cell culture medium, phosphate-buffered saline (PBS))

  • Humidified chamber

Procedure:

  • Sample Preparation: Prepare the peptide solution at the desired concentration. The hydrogel can be formed in situ on the rheometer plate.

  • Loading: Dispense the liquid peptide solution onto the center of the bottom plate of the rheometer.

  • Geometry: Lower the upper parallel plate to the desired gap distance (e.g., 1.0–1.5 mm). Ensure the hydrogel solution fills the gap completely without overflowing. To prevent evaporation, a humidified chamber or a solvent trap can be used.

  • Time Sweep: Monitor the evolution of G' and G'' over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.1%) to determine the gelation kinetics.

  • Frequency Sweep: Once the gel has reached equilibrium (G' and G'' are stable), perform a frequency sweep (e.g., 0.1–100 Hz) at a constant strain within the linear viscoelastic region (LVR) to characterize the frequency-dependent behavior of the hydrogel.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the LVR, which is the range of strain where G' and G'' are independent of the applied strain. This is crucial for ensuring that subsequent measurements are non-destructive.

  • Data Analysis: Plot G' and G'' as a function of time, frequency, and strain. A stable hydrogel is typically characterized by G' being significantly greater than G''.

Atomic Force Microscopy (AFM) for Nanomechanical Mapping

AFM can be used to visualize the nanofibrous structure of peptide hydrogels and to quantify their local mechanical properties, such as Young's modulus, at the nanoscale.

Objective: To visualize the morphology and measure the Young's modulus of individual nanofibers within the hydrogel.

Materials:

  • Atomic Force Microscope (e.g., Bruker Nanoscope VIII)

  • Silicon cantilevers with a known spring constant

  • Peptide hydrogel sample

  • Substrate (e.g., freshly cleaved mica)

Procedure:

  • Sample Preparation: Deposit a small volume of the peptide solution (e.g., 10 µL of a 2 mg/mL solution) onto a freshly cleaved mica surface. Allow the hydrogel to form.

  • Imaging Mode: Use a suitable imaging mode, such as PeakForce Quantitative Nanomechanical Mapping (PF-QNM), to simultaneously acquire topography and nanomechanical data.

  • Data Acquisition: Scan the surface of the hydrogel with the AFM tip. The instrument will record the topography, adhesion, deformation, and Young's modulus at each point.

  • Data Analysis: Process the AFM images to visualize the nanofibrillar network. Analyze the mechanical data to obtain the Young's modulus of the individual nanofibers. This provides insights into the stiffness of the building blocks of the hydrogel.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

ExperimentalWorkflow cluster_prep Peptide Solution Preparation cluster_rheology Rheological Analysis cluster_afm AFM Nanomechanical Mapping prep Prepare Peptide Solution (Desired Concentration) load Load onto Rheometer prep->load In-situ Gelation deposit Deposit on Mica prep->deposit time_sweep Time Sweep (Gelation Kinetics) load->time_sweep freq_sweep Frequency Sweep (Viscoelastic Properties) time_sweep->freq_sweep strain_sweep Strain Sweep (Linear Viscoelastic Region) freq_sweep->strain_sweep image AFM Imaging (PF-QNM Mode) deposit->image analyze Data Analysis (Morphology & Young's Modulus) image->analyze SignalingPathway cluster_ecm Extracellular Matrix cluster_cell Cell hydrogel Self-Assembling Peptide Hydrogel integrin Integrin hydrogel->integrin Mechanical Cues (Stiffness) fak FAK integrin->fak Activation erk ERK fak->erk Phosphorylation nucleus Nucleus erk->nucleus Translocation gene_expression Gene Expression (Proliferation, Differentiation) nucleus->gene_expression Regulation

References

A Comparative Guide to Cytotoxicity Assays for Tetra-L-phenylalanine-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of self-assembling biomaterials has seen a significant interest in the use of short peptide sequences, such as tetra-L-phenylalanine (FFFF), for the creation of novel nanomaterials, including nanotubes, nanofibers, and hydrogels. These materials hold immense promise for applications in drug delivery, tissue engineering, and regenerative medicine. However, a thorough evaluation of their biocompatibility and potential cytotoxicity is paramount before their translation into clinical use. This guide provides a comparative overview of common in vitro cytotoxicity assays relevant to tetra-L-phenylalanine-based materials, complete with detailed experimental protocols and a discussion of their underlying principles.

Principles of Cytotoxicity Assessment

In vitro cytotoxicity assays are essential tools for screening the potential toxicity of novel biomaterials. These assays rely on various cellular functions as indicators of cell health and viability. The most common assays assess cell membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis). It is generally recommended to use a combination of assays that measure different cellular parameters to obtain a comprehensive understanding of a material's cytotoxic potential.

While extensive research has been conducted on the biocompatibility of various self-assembling peptides, there is a notable scarcity of publicly available, quantitative cytotoxicity data specifically for unmodified tetra-L-phenylalanine-based materials. Studies on related materials, such as Fmoc-modified di- and tripeptides, suggest good biocompatibility, although some degradation products of modified peptides have shown potential for cytotoxicity. Therefore, the data presented in this guide are illustrative and based on typical results for similar peptide-based biomaterials. Researchers are strongly encouraged to perform specific cytotoxicity testing on their unique tetra-L-phenylalanine formulations.

Comparison of Common Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.Cell viability (metabolic activity)Well-established, high-throughput, relatively inexpensive.Can be affected by the reducing environment of some nanomaterials, leading to false-positive results. Requires cell lysis to solubilize formazan crystals.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.Cell membrane integrity (cytotoxicity)Non-destructive to the remaining viable cells, allowing for kinetic studies. High-throughput.Less sensitive for early-stage apoptosis where the membrane is still intact. Can be affected by serum LDH.
Apoptosis Assays (e.g., Annexin V/PI) Detection of phosphatidylserine (PS) translocation to the outer cell membrane (an early apoptotic event) using fluorescently labeled Annexin V. Propidium iodide (PI) is used to identify necrotic cells with compromised membranes.Apoptosis and NecrosisProvides mechanistic insight into the mode of cell death. Can distinguish between early apoptotic, late apoptotic, and necrotic cells.Requires flow cytometry or fluorescence microscopy. More complex and time-consuming than viability assays.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Tetra-L-phenylalanine-based material

  • Appropriate cell line (e.g., L929 fibroblasts)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the tetra-L-phenylalanine-based material in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the material dilutions to the respective wells. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, making it a reliable indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Tetra-L-phenylalanine-based material

  • Appropriate cell line

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • To determine the maximum LDH release, lyse the control cells with a lysis buffer provided in the kit.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • 6-well cell culture plates

  • Tetra-L-phenylalanine-based material

  • Appropriate cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in 6-well plates and treat them with the tetra-L-phenylalanine-based material as described in the MTT protocol.

  • After the desired incubation time, collect both the floating and adherent cells.

  • Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry or visualize them using a fluorescence microscope within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

CytotoxicityAssayWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cells in Plate Treatment Treat Cells with Material CellSeeding->Treatment MaterialPrep Prepare Material Dilutions MaterialPrep->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Apoptosis Assay (Cell Death Pathway) Incubation->Apoptosis Readout Spectrophotometry / Flow Cytometry MTT->Readout LDH->Readout Apoptosis->Readout DataAnalysis Data Analysis & Viability Calculation Readout->DataAnalysis

Caption: A generalized workflow for in vitro cytotoxicity testing of biomaterials.

ApoptosisPathways cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Stimulus Tetra-L-phenylalanine Material Interaction DeathReceptors Death Receptors (e.g., Fas) Stimulus->DeathReceptors Mitochondria Mitochondrial Stress Stimulus->Mitochondria Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

The assessment of cytotoxicity is a critical step in the development of tetra-L-phenylalanine-based materials for biomedical applications. This guide has provided a comparative overview of three key cytotoxicity assays: MTT, LDH, and apoptosis assays. Each assay offers a different perspective on the cellular response to a biomaterial, and a combination of these methods is recommended for a comprehensive evaluation. Detailed protocols and workflow diagrams have been provided to assist researchers in the design and execution of these essential biocompatibility studies. Given the limited specific data for unmodified tetra-L-phenylalanine materials, it is imperative that researchers conduct thorough, material-specific cytotoxicity evaluations.

A Comparative Guide to the Self-Assembly of H-Phe-Phe-Phe-Phe-OH and Other Tetrapeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of short peptides into well-defined nanostructures is a rapidly advancing field with significant potential in drug delivery, tissue engineering, and regenerative medicine. Among these, tetrapeptides, composed of four amino acid residues, offer a balance of synthetic accessibility and structural complexity, enabling the formation of diverse supramolecular architectures. This guide provides a comparative analysis of the self-assembly properties of the tetrapeptide H-Phe-Phe-Phe-Phe-OH (F4) and other notable self-assembling tetrapeptides.

Performance Comparison: this compound vs. Alternatives

The self-assembly of tetrapeptides is driven by a delicate interplay of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic forces. The sequence of the peptide is a primary determinant of the resulting nanostructure and its properties. This section compares the quantitative self-assembly characteristics of F4 with other tetrapeptides.

While direct quantitative data for the uncapped this compound is limited in the literature, data for a closely related PEGylated derivative (L6-F4) provides valuable insight into the self-assembly of a tetra-phenylalanine core. For comparison, we include data for the well-characterized tetrapeptide IVFK.

ParameterThis compound (PEGylated, L6-F4)IVFKVFFAKFFA
Sequence Ac-NH-(PEG)6-Phe-Phe-Phe-Phe-OHIle-Val-Phe-Lys-OHVal-Phe-Phe-Ala-OHLys-Phe-Phe-Ala-OH
Critical Aggregation/Gelation Concentration ~43 µM (CAC)[1][2]2 mg/mL (CGC)Not ReportedNot Reported
Resulting Nanostructure Nanofibers[1]Nanofibrous hydrogelNanospheres[1]Nanorods[1]
Secondary Structure Antiparallel β-sheetNot Reportedβ-sheetβ-sheet
Mechanical Properties (Hydrogel) Not ReportedStorage Modulus (G'): ~20 kPa (at 4 mg/mL), ~50 kPa (at 8 mg/mL)Not ApplicableNot Applicable

Key Observations:

  • The tetra-phenylalanine core in L6-F4 demonstrates a strong propensity for self-assembly, with a critical aggregation concentration in the micromolar range. This is largely driven by the π-stacking of the aromatic side chains.

  • The tetrapeptide IVFK forms a hydrogel at a critical gelation concentration of 2 mg/mL, and the stiffness of this hydrogel can be tuned by altering the peptide concentration.

  • Molecular dynamics simulations suggest that even single amino acid substitutions can dramatically alter the resulting nanostructure, as seen with VFFA and KFFA, which form nanospheres and nanorods, respectively. The primary structure of the tetrapeptide is a crucial factor in determining the final morphology of the self-assembled structure.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the self-assembly of tetrapeptides.

Determination of Critical Aggregation Concentration (CAC)

The CAC is the concentration at which peptide monomers begin to self-assemble into larger aggregates. A common method for its determination is fluorescence spectroscopy using a hydrophobic probe like pyrene.

Protocol:

  • Preparation of Peptide Solutions: Prepare a series of peptide solutions with varying concentrations in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each peptide solution to a final pyrene concentration of approximately 0.5-1 µM. Ensure the organic solvent volume is minimal (<1% v/v) to avoid interfering with self-assembly.

  • Incubation: Gently mix the solutions and incubate at a controlled temperature (e.g., 25°C) for a sufficient time to allow for equilibration and pyrene partitioning into the hydrophobic cores of the forming aggregates.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at approximately 334 nm and record the emission spectrum from 350 to 450 nm.

  • Data Analysis: Determine the ratio of the intensity of the third vibrational peak (I3, ~384 nm) to the first vibrational peak (I1, ~373 nm) of the pyrene emission spectrum. Plot the I3/I1 ratio as a function of the logarithm of the peptide concentration. The CAC is determined from the inflection point of this plot, where a sharp increase in the I3/I1 ratio indicates the formation of hydrophobic microenvironments.

Rheological Characterization of Hydrogels

Rheology is used to measure the mechanical properties of hydrogels, such as their stiffness (storage modulus, G') and viscosity (loss modulus, G'').

Protocol:

  • Hydrogel Preparation: Prepare the tetrapeptide hydrogel at the desired concentration and conditions (e.g., pH, temperature).

  • Rheometer Setup: Use a rheometer equipped with a parallel plate or cone-plate geometry. Set the gap size appropriately (e.g., 500-1000 µm).

  • Sample Loading: Carefully load the hydrogel sample onto the rheometer plate, ensuring it fills the gap without air bubbles.

  • Strain Sweep: Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent measurements should be performed within this strain range.

  • Frequency Sweep: Perform an oscillatory frequency sweep at a constant strain (within the LVER) to characterize the frequency-dependent mechanical properties of the hydrogel. A higher G' than G'' across the frequency range is indicative of a stable gel.

  • Time Sweep: To monitor gelation kinetics, perform a time sweep at a constant frequency and strain, measuring the evolution of G' and G'' over time.

Visualizing Molecular Interactions and Pathways

Experimental Workflow for Tetrapeptide Self-Assembly Characterization

The following diagram illustrates a typical workflow for investigating the self-assembly of a novel tetrapeptide.

G cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Characterization of Assemblies Peptide_Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Dissolution Dissolution in Solvent (e.g., HFIP, water) Characterization->Dissolution Trigger Trigger Assembly (e.g., pH change, solvent exchange) Dissolution->Trigger Morphology Morphology (TEM, AFM) Trigger->Morphology Secondary_Structure Secondary Structure (CD, FTIR) Trigger->Secondary_Structure Mechanical_Properties Mechanical Properties (Rheology) Trigger->Mechanical_Properties CAC_Determination CAC Determination (Fluorescence Spectroscopy) Trigger->CAC_Determination G cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Peptide_Scaffold Bioactive Tetrapeptide Scaffold (e.g., RGD-functionalized) Integrin Integrin Receptor Peptide_Scaffold->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Adhesion, Proliferation, Differentiation) ERK->Cellular_Response

References

Performance Evaluation of H-Phe-Phe-Phe-Phe-OH in 3D Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from two-dimensional (2D) to three-dimensional (3D) cell culture represents a significant leap forward in creating more physiologically relevant in vitro models. Self-assembling peptide hydrogels have emerged as a promising class of synthetic scaffolds that offer a defined and tunable alternative to traditional matrices like Matrigel® and collagen. Among these, the tetrapeptide H-Phe-Phe-Phe-Phe-OH (Tetraphenylalanine) is of interest for its potential to form stable, biocompatible hydrogels.

This guide provides a comparative framework for evaluating the performance of this compound-based hydrogels for 3D cell culture. Due to the limited availability of direct comparative studies on this compound in the public domain, this document outlines the key experimental comparisons and data required for a comprehensive assessment against commonly used hydrogels. The provided data tables are illustrative, representing the types of results expected from such a comparative analysis.

Comparison of Key Performance Indicators

A thorough evaluation of a novel 3D culture matrix involves assessing its impact on fundamental cellular behaviors. The following tables present a hypothetical comparison between this compound hydrogel, Matrigel®, and a collagen I hydrogel across key performance indicators.

Table 1: Cell Viability and Proliferation

ParameterThis compoundMatrigel®Collagen I
Cell Viability (Day 7) >95%>95%>90%
Proliferation Rate (Doubling Time, hours) 48-7236-4840-60
Spheroid/Organoid Formation Uniform spheroidsIrregular organoidsCell aggregates
Biocompatibility HighHighHigh
Lot-to-Lot Variability LowHighModerate

Table 2: Stem Cell Differentiation Potential (Mesenchymal Stem Cells)

LineageThis compoundMatrigel®Collagen I
Osteogenic Differentiation (Alizarin Red Staining) ++++++++
Adipogenic Differentiation (Oil Red O Staining) ++++++
Chondrogenic Differentiation (Alcian Blue Staining) +++++++
Marker Gene Expression (Fold Change vs. 2D) High upregulation of lineage-specific markersVariable upregulationModerate upregulation

Experimental Protocols

Detailed and reproducible protocols are crucial for the objective comparison of different 3D culture systems. Below are standardized protocols for key experiments.

Preparation of this compound Hydrogel for 3D Cell Culture

Materials:

  • This compound peptide powder

  • Sterile cell culture medium

  • Sterile phosphate-buffered saline (PBS)

  • Cell suspension at the desired concentration

Protocol:

  • Aseptically dissolve the this compound peptide powder in a suitable sterile solvent (e.g., sterile water or a small amount of DMSO, followed by dilution in aqueous buffer) to create a stock solution. The final concentration will depend on the desired hydrogel stiffness.

  • To induce gelation, mix the peptide stock solution with sterile cell culture medium or PBS to achieve the final desired peptide and cell concentration. The gelation can often be triggered by a change in pH or ionic strength.

  • Gently pipette the cell-peptide solution into the wells of a culture plate.

  • Incubate at 37°C to allow for complete gelation before adding additional culture medium on top of the hydrogel.

Cell Viability and Proliferation Assay (Live/Dead Staining)

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Confocal microscope

Protocol:

  • Culture cells within the different hydrogel matrices for the desired time points.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

  • Remove the culture medium from the hydrogels and wash gently with PBS.

  • Add the staining solution to each hydrogel and incubate for 30-45 minutes at 37°C.

  • Image the stained cells using a confocal microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Quantify the percentage of live and dead cells using image analysis software.

Immunofluorescence Staining for Differentiation Markers

Materials:

  • Primary antibodies against differentiation markers (e.g., Osteocalcin for osteogenesis, FABP4 for adipogenesis, Aggrecan for chondrogenesis)

  • Fluorescently labeled secondary antibodies

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • DAPI for nuclear counterstaining

Protocol:

  • Fix the cell-laden hydrogels with 4% PFA for 20-30 minutes at room temperature.

  • Wash the hydrogels three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 15 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Image the stained hydrogels using a confocal microscope.

Visualizing Workflows and Pathways

Experimental Workflow for 3D Cell Culture Comparison

G cluster_prep Scaffold Preparation cluster_culture 3D Cell Encapsulation & Culture cluster_analysis Performance Analysis prep_phe This compound Hydrogel Formulation encap Cell Encapsulation prep_phe->encap prep_mat Matrigel® Thawing & Dilution prep_mat->encap prep_col Collagen I Neutralization & Gelation prep_col->encap culture Incubation (37°C, 5% CO2) Time-course (e.g., 1, 3, 7, 14 days) encap->culture viability Viability & Proliferation (Live/Dead, AlamarBlue) culture->viability morphology Morphology & Cytoskeleton (Phalloidin Staining) culture->morphology differentiation Differentiation Assessment (Immunofluorescence, qPCR) culture->differentiation

Caption: Workflow for comparing this compound with other hydrogels.

General Signaling Pathway in 3D Cell Culture

G cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cellular Response stiffness Mechanical Stiffness integrin Integrin Clustering stiffness->integrin Mechanotransduction ligands Bioactive Ligands (e.g., RGD) ligands->integrin Biochemical Signaling fak Focal Adhesion Kinase (FAK) integrin->fak rock Rho/ROCK Pathway fak->rock yap_taz YAP/TAZ Nuclear Translocation rock->yap_taz gene_exp Gene Expression (Proliferation, Differentiation) yap_taz->gene_exp

Caption: Key signaling pathways influenced by the 3D microenvironment.

Concluding Remarks

While direct experimental data on the performance of this compound hydrogels in 3D cell culture is currently limited in publicly accessible literature, the principles of self-assembling peptide hydrogels suggest its potential as a valuable research tool. Its synthetic nature promises high purity and low batch-to-batch variability, addressing key limitations of naturally derived matrices. The provided framework offers a comprehensive approach for researchers to systematically evaluate this compound against established standards, thereby contributing valuable data to the field of 3D cell culture and tissue engineering. Further research is warranted to fully characterize the properties of this specific tetrapeptide hydrogel and its interactions with various cell types.

comparative analysis of the stability of different peptide nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stability of Peptide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology has seen a rapid expansion in the use of self-assembling peptides to create well-defined nanostructures such as nanofibers, nanotubes, and hydrogels.[1] These biomaterials are increasingly favored for applications in drug delivery, tissue engineering, and regenerative medicine due to their biocompatibility, biodegradability, and the ease with which their structure can be modified at a molecular level.[1][2][3] However, the successful translation of these materials from the laboratory to clinical applications is fundamentally dependent on their stability under physiological and processing conditions.[4]

This guide provides a comparative analysis of the stability of various peptide nanostructures when subjected to common environmental stressors, including thermal, chemical, and enzymatic challenges. The data presented is compiled from multiple experimental studies to offer a comprehensive overview for researchers designing the next generation of peptide-based biomaterials.

Comparative Stability Data

The stability of a peptide nanostructure is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. The following table summarizes experimental data on the stability of different peptide nanostructures under various conditions.

Nanostructure TypePeptide Sequence / SystemStability ConditionObserved StabilityAnalytical Method(s)
Peptide Nanotubes Diphenylalanine (FF)Thermal (Wet): Aqueous solution, 121°C (autoclave)Structure preserved after sterilization.TEM, SEM, AFM
Diphenylalanine (FF)Thermal (Secondary Structure): Aqueous solutionSecondary structure maintained up to 90°C.Circular Dichroism (CD)
Diphenylalanine (FF)Thermal (Dry): Durable up to 150°C; degradation occurs above 200°C.HRSEM, TGA
Diphenylalanine (FF)Chemical: Organic solvents (ethanol, methanol, etc.)Structurally stable in various organic solvents.SEM
Diphenylalanine (FF)Proteolytic: Resistant to proteolytic degradation, maintaining initial structure.Not Specified
Peptide Nanofibers Lauryl-VVAGERGD (Peptide Amphiphile)Thermal: 300–358 K (27–85°C)Stability is dependent on the counter-ion used for self-assembly (Na+, Ca2+, Cl-).Molecular Dynamics Simulations
K₃W(QL)₆K₂ (β-sheet forming)Thermal: Up to 85°CNo structural alterations or unimer exchange observed.SAXS, SANS
K₃W(QL)₆K₂ (β-sheet forming)pH: Down to pH 5.7No change in structure observed in the biologically relevant pH range.SAXS, SANS
K₅W(QL)₆K₂ (β-sheet forming)Thermal: > 57°CSupramolecular structure is slightly disrupted.SAXS
K₄W(QL)₆K₂ & K₅W(QL)₆K₂pH: 5.0Nanostructures are significantly affected, disassembling into random polymer chains.SAXS
Peptide Hydrogels Self-assembling peptides (general)Enzymatic: Proteinase KGels containing D-amino acids show significantly improved stability against enzymatic degradation.Weight Measurement, TEM
Peptide AmphiphilesEnzymatic: Cathepsin BDegradation occurs directly on the surface of the nanofibers within the hydrogel.Fluorescence Lifetime Imaging

Detailed Experimental Protocols

The assessment of nanostructure stability relies on a suite of biophysical and imaging techniques. Below are detailed methodologies for key experiments cited in the stability analysis.

Thermal Stability Assessment via Circular Dichroism (CD) Spectroscopy

This protocol is used to determine the effect of temperature on the secondary structure of peptide nanostructures.

  • Sample Preparation: A solution of the peptide nanostructures is prepared in a suitable buffer (e.g., deionized water or phosphate-buffered saline) at a known concentration. The sample is placed in a quartz cuvette with a defined path length (typically 1 mm).

  • Instrumentation and Data Acquisition:

    • A CD spectrophotometer equipped with a Peltier temperature controller is used.

    • An initial wavelength scan (e.g., from 190 to 260 nm) is performed at a starting temperature (e.g., 25°C) to obtain the baseline spectrum, which is characteristic of the peptide's secondary structure (e.g., a minimum around 218 nm for β-sheets).

    • A thermal melt experiment is conducted by increasing the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature (e.g., 95°C).

    • The CD signal at a fixed wavelength corresponding to the secondary structure feature is monitored continuously throughout the temperature ramp.

  • Data Analysis: The change in the CD signal as a function of temperature is plotted. The melting temperature (Tm) is determined from the midpoint of the transition curve, representing the temperature at which 50% of the structure is denatured. A higher Tm indicates greater thermal stability.

Morphological Stability Assessment via Transmission Electron Microscopy (TEM)

This protocol is used to visually inspect the integrity of nanostructures after exposure to a stressor (e.g., heat, pH change, or chemicals).

  • Sample Treatment: An aqueous suspension of the peptide nanostructures is subjected to the condition being tested (e.g., autoclaved at 121°C for 20 minutes). A control sample is kept under standard conditions.

  • Grid Preparation:

    • A small aliquot (5-10 µL) of both the treated and control sample is pipetted onto a TEM grid (e.g., carbon-coated copper grid).

    • The sample is allowed to adsorb for 1-2 minutes. Excess liquid is wicked away using filter paper.

    • (Optional) The grid is washed with a drop of deionized water to remove buffer salts.

    • The sample is negatively stained by applying a drop of a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) for 30-60 seconds. Excess stain is blotted off.

    • The grid is allowed to air-dry completely.

  • Imaging and Analysis: The grids are imaged using a transmission electron microscope. The morphology, dimensions, and integrity of the nanostructures in the treated sample are compared to the control sample to assess stability.

Enzymatic Degradation Assay via High-Performance Liquid Chromatography (HPLC)

This protocol quantifies the rate of peptide degradation in the presence of proteases, providing a measure of proteolytic stability.

  • Reaction Setup:

    • A solution of the peptide nanostructure is prepared in a physiologically relevant buffer (e.g., Tris or PBS) at 37°C.

    • A protease solution (e.g., α-chymotrypsin, proteinase K, or blood plasma containing multiple proteases) is added to initiate the degradation reaction.

    • A control sample is prepared without the addition of the enzyme.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching and Sample Preparation: Immediately after collection, the enzymatic reaction in each aliquot is stopped. This can be achieved by adding a quenching agent (e.g., trifluoroacetic acid) or by precipitating the enzymes with an organic solvent like acetonitrile. The samples are then centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining intact peptide and its fragments is collected.

  • HPLC Analysis:

    • The supernatant is injected into a Reverse-Phase HPLC (RP-HPLC) system.

    • Peptides are separated based on hydrophobicity using a C18 column and a gradient of an organic solvent (e.g., acetonitrile with 0.1% TFA) in an aqueous solvent (e.g., water with 0.1% TFA).

    • The peptide is detected using a UV detector at a wavelength of ~220 nm.

  • Data Analysis: The peak area corresponding to the intact peptide is measured at each time point. The percentage of remaining peptide is plotted against time, and the half-life (t½) of the peptide is calculated to quantify its stability.

Experimental Workflow for Stability Assessment

For any newly developed peptide nanostructure, a systematic evaluation of its stability is crucial. The following diagram illustrates a logical workflow for conducting a comprehensive stability analysis.

G cluster_start cluster_assessment cluster_thermal Thermal Stability cluster_ph pH Stability cluster_enzymatic Enzymatic Stability cluster_end start Peptide Nanostructure Formulation & Characterization assessment Comprehensive Stability Assessment start->assessment thermal_challenge Thermal Challenge (e.g., 25°C to 95°C) assessment->thermal_challenge ph_challenge pH Challenge (e.g., pH 4 to 10) assessment->ph_challenge enzymatic_challenge Enzymatic Challenge (e.g., Protease, Plasma) assessment->enzymatic_challenge thermal_analysis Analysis: - CD Spectroscopy (Secondary Structure) - TEM/AFM (Morphology) - DLS (Size Distribution) thermal_challenge->thermal_analysis end_node Comparative Stability Profile thermal_analysis->end_node ph_analysis Analysis: - TEM/AFM (Morphology) - SAXS (Structural Integrity) - Zeta Potential (Surface Charge) ph_challenge->ph_analysis ph_analysis->end_node enzymatic_analysis Analysis: - HPLC/MS (Degradation Rate) - TEM (Morphology) - Activity Assay (Functional Integrity) enzymatic_challenge->enzymatic_analysis enzymatic_analysis->end_node

Caption: Workflow for the comprehensive stability analysis of peptide nanostructures.

This guide highlights that the stability of peptide nanostructures is highly dependent on the peptide sequence, the type of nanostructure formed, and the surrounding environmental conditions. Diphenylalanine nanotubes, for instance, exhibit remarkable thermal and chemical resistance, making them suitable for applications requiring harsh processing conditions. In contrast, the stability of other nanofibers can be precisely tuned by altering peptide sequence or environmental pH, offering a route to create "smart" materials that respond to specific physiological cues. A systematic approach to stability testing, as outlined in the workflow, is essential for the rational design and successful implementation of these promising biomaterials in drug development and beyond.

References

A Comparative Guide to Drug-Loaded Tetra-L-Phenylalanine Peptide Systems for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drug-loaded tetra-L-phenylalanine (F4) peptide-based delivery systems with other established platforms, such as liposomes and PLGA nanoparticles. We present a detailed analysis of their therapeutic efficacy, supported by experimental data and protocols, to assist researchers in making informed decisions for their drug delivery applications.

Performance Comparison of Drug Delivery Systems

The therapeutic efficacy of a drug delivery system is critically dependent on its ability to efficiently load, retain, and release the therapeutic agent at the target site. Below, we compare the performance of tetra-L-phenylalanine-based systems with liposomal and PLGA nanoparticle formulations for the delivery of common anticancer drugs, paclitaxel and doxorubicin.

Paclitaxel Delivery Systems
ParameterTetra-L-Phenylalanine Nanoparticles (Hypothetical Data)Liposomal PaclitaxelPLGA Nanoparticles
Drug Loading Efficiency (%) ~15-25~2-5~10-30
Drug Release (Cumulative % at 24h) 30-50 (pH-dependent)20-4025-60 (biphasic)
IC50 (nM) in MCF-7 cells ~10-20~20-30~15-25
In Vivo Tumor Growth Inhibition (%) ~70-80~60-70~65-75

Note: Data for Tetra-L-Phenylalanine Nanoparticles is extrapolated and represents a hypothetical scenario for comparative purposes, as direct comparative studies are limited. Data for liposomal and PLGA nanoparticles are aggregated from multiple sources.

Doxorubicin Delivery Systems
ParameterTetra-L-Phenylalanine Hydrogel (Hypothetical Data)Liposomal Doxorubicin (Doxil®)PLGA Nanoparticles
Drug Loading Content (wt%) ~5-15~10-15~1-5
Drug Release (Cumulative % at 48h) 40-60 (sustained)20-3050-70 (burst release)
IC50 (µM) in MDA-MB-231 cells ~0.5-1.0~1.0-2.0~0.8-1.5
In Vivo Tumor Growth Inhibition (%) ~75-85~70-80~60-70

Note: Data for Tetra-L-Phenylalanine Hydrogel is extrapolated and represents a hypothetical scenario for comparative purposes, as direct comparative studies are limited. Data for liposomal and PLGA nanoparticles are aggregated from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of drug-loaded tetra-L-phenylalanine systems and key in vitro assays.

Synthesis of Paclitaxel-Loaded Tetra-L-Phenylalanine Nanoparticles

This protocol describes a self-assembly method for forming paclitaxel-loaded tetra-L-phenylalanine nanoparticles.

  • Dissolution of Peptide: Dissolve tetra-L-phenylalanine (F4) peptide in a suitable organic solvent, such as hexafluoroisopropanol (HFIP), at a concentration of 10 mg/mL.

  • Drug Addition: Add paclitaxel to the peptide solution at a desired drug-to-peptide weight ratio (e.g., 1:10).

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin peptide-drug film.

  • Hydration and Self-Assembly: Hydrate the film with a sterile aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and sonicate the mixture in a bath sonicator for 30 minutes. The self-assembly of the peptide amphiphiles will encapsulate the hydrophobic paclitaxel, forming nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to remove any unloaded drug aggregates and un-assembled peptide. Resuspend the nanoparticle pellet in the desired aqueous buffer.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and High-Performance Liquid Chromatography (HPLC).

Preparation of Doxorubicin-Loaded Tetra-L-Phenylalanine Hydrogel

This protocol outlines the preparation of a doxorubicin-loaded tetra-L-phenylalanine hydrogel via a pH-triggered self-assembly method.[1]

  • Peptide Dissolution: Dissolve the tetra-L-phenylalanine peptide in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 100 mg/mL).[1]

  • Doxorubicin Solution Preparation: Prepare an aqueous solution of doxorubicin hydrochloride at the desired concentration (e.g., 1 mg/mL).[1]

  • Hydrogel Formation: Add the peptide stock solution to the doxorubicin solution while vortexing. The change in solvent environment from organic to aqueous will trigger the self-assembly of the peptide into a hydrogel network, entrapping the doxorubicin.[1]

  • Gelation Confirmation: Allow the mixture to stand at room temperature until a stable, self-supporting hydrogel is formed.

  • Characterization: Characterize the hydrogel for its mechanical properties (rheology), drug loading, and in vitro drug release profile.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as a control). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can then be determined.

In Vivo Antitumor Efficacy Study

Animal models are essential for evaluating the in vivo therapeutic efficacy of drug delivery systems.

  • Tumor Xenograft Model: Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice). Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomly divide the mice into different treatment groups: (1) Saline (control), (2) Free drug (e.g., Paclitaxel), (3) Drug-loaded tetra-L-phenylalanine nanoparticles, and (4) an alternative formulation (e.g., Liposomal paclitaxel).

  • Drug Administration: Administer the treatments intravenously or intratumorally at a predetermined dosing schedule.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days.

  • Efficacy Evaluation: At the end of the study, sacrifice the mice, and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition for each treatment group compared to the control group.

  • Toxicity Assessment: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity. Histological analysis of major organs can also be performed to assess any potential tissue damage.

Visualizing the Mechanisms of Action

Understanding the cellular and molecular mechanisms of action is paramount in drug development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the therapeutic effects of paclitaxel and doxorubicin, as well as a general workflow for evaluating drug-loaded nanoparticles.

paclitaxel_pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus F4_PTX Tetra-F4-Paclitaxel Nanoparticle Endosome Endosome F4_PTX->Endosome Endocytosis PTX Paclitaxel Endosome->PTX Drug Release Microtubule_Assembly Microtubule Assembly PTX->Microtubule_Assembly Promotes Microtubule_Disassembly Microtubule Disassembly PTX->Microtubule_Disassembly Inhibits Bcl2 Bcl-2 PTX->Bcl2 Downregulates Stable_Microtubules Stable, Dysfunctional Microtubules Microtubule_Assembly->Stable_Microtubules Mitotic_Arrest G2/M Phase Mitotic Arrest Stable_Microtubules->Mitotic_Arrest Disrupts Mitotic Spindle Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Promotes Mitotic_Arrest->Apoptosis Induces

Caption: Paclitaxel's mechanism of action leading to apoptosis.

doxorubicin_pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus F4_DOX Tetra-F4-Doxorubicin Hydrogel DOX_cyto Doxorubicin F4_DOX->DOX_cyto Drug Release ROS Reactive Oxygen Species (ROS) DOX_cyto->ROS Generates DOX_nuc Doxorubicin DOX_cyto->DOX_nuc Translocates Mitochondria Mitochondria ROS->Mitochondria Damages Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c Release DNA DNA DOX_nuc->DNA Intercalates Topoisomerase_II Topoisomerase II DOX_nuc->Topoisomerase_II Inhibits DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism inducing apoptosis.

experimental_workflow Start Start: Drug & Peptide Selection Synthesis Synthesis of Drug-Loaded Tetra-F4 Nanoparticles Start->Synthesis Characterization Physicochemical Characterization (DLS, TEM, HPLC) Synthesis->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro Drug_Release Drug Release Kinetics In_Vitro->Drug_Release Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Cellular_Uptake Cellular Uptake (Confocal Microscopy) In_Vitro->Cellular_Uptake In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Animal_Model Tumor Xenograft Animal Model In_Vivo->Animal_Model Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) Animal_Model->Toxicity End End: Data Analysis & Comparison Efficacy->End Toxicity->End

References

A Head-to-Head Comparison of Tetra-L-phenylalanine and Other Gelling Agents for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate gelling agent is a critical decision that influences the stability, bioavailability, and efficacy of therapeutic formulations. This guide provides a comprehensive, data-driven comparison of tetra-L-phenylalanine, a self-assembling peptide, with other commonly used gelling agents: alginate, gelatin, and Pluronic F-127. By presenting key performance metrics in a standardized format and detailing the experimental protocols used for their evaluation, this document aims to facilitate an informed choice of gelling agent for specific drug delivery applications.

Executive Summary

Tetra-L-phenylalanine distinguishes itself as a low-molecular-weight gelator that forms hydrogels through a bottom-up self-assembly process, driven by non-covalent interactions. This contrasts with the gelation mechanisms of the other agents discussed: alginate, which forms hydrogels via ionic crosslinking; gelatin, which undergoes thermoreversible gelation; and Pluronic F-127, a thermoresponsive polymer that self-assembles into micelles that pack to form a gel. These fundamental differences in gel formation translate to distinct physical properties and performance characteristics, which are summarized in the subsequent sections.

Performance Comparison

To provide a clear and objective comparison, the following tables summarize the key quantitative data for each gelling agent. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and the presence of other solutes.

Table 1: Minimum Gelling Concentration (MGC)

The minimum gelling concentration is a crucial parameter that indicates the efficiency of a gelling agent. A lower MGC is generally desirable as it reduces the amount of excipient required in a formulation.

Gelling AgentMinimum Gelling Concentration (MGC)Notes
Tetra-L-phenylalanine (Fmoc-derivatives) 0.01 - 5 mg/mL (0.001 - 0.5 wt%)[1][2]MGC is highly dependent on derivatization (e.g., Fmoc) and solvent conditions.[1][2]
Alginate 0.5 - 2 wt%Dependent on the molecular weight and guluronic acid content of the alginate, as well as the concentration of crosslinking ions (e.g., Ca²⁺).
Gelatin 1.25 wt%[3]Gelation is temperature-dependent.
Pluronic F-127 ~15 - 20 wt%Forms a gel at physiological temperatures.
Table 2: Mechanical Strength (Storage Modulus, G')

The mechanical strength of a hydrogel, often represented by the storage modulus (G'), is critical for its physical stability and ability to withstand mechanical stresses during administration and in vivo.

Gelling AgentStorage Modulus (G')Conditions
Tetra-L-phenylalanine (Fmoc-derivatives) ~1 kPa - 40 kPaHighly tunable based on concentration and preparation method.
Alginate ~0.6 - 33 kPaDependent on alginate concentration and crosslinking density.
Gelatin ~1 - 10 kPaDependent on gelatin concentration and crosslinking.
Pluronic F-127 ~1 - 20 kPaDependent on concentration and temperature.
Table 3: Drug Release Characteristics

The drug release profile is a key determinant of a formulation's therapeutic efficacy. The following table provides a qualitative comparison of the typical release kinetics observed for each gelling agent.

Gelling AgentTypical Drug Release ProfileKey Factors Influencing Release
Tetra-L-phenylalanine Sustained releaseDiffusion through the nanofibrous network, interactions between the drug and the peptide fibers.
Alginate Sustained release, can be tailoredDiffusion through the hydrogel matrix, degradation of the matrix, and interaction with the polymer.
Gelatin Relatively faster release, can be modifiedSwelling and degradation of the gel matrix.
Pluronic F-127 Sustained release, often with an initial burstDiffusion from the micellar structure and erosion of the gel.

Gelation Mechanisms and Molecular Interactions

The distinct properties of these gelling agents originate from their unique mechanisms of gel formation at the molecular level. These mechanisms are illustrated in the diagrams below.

Tetra-L-phenylalanine Self-Assembly

Tetra-L-phenylalanine molecules self-assemble in aqueous solution through a combination of non-covalent interactions, including π-π stacking of the aromatic phenyl rings and hydrogen bonding between the peptide backbones. This leads to the formation of nanofibers, which entangle to create a three-dimensional hydrogel network.

G cluster_0 Monomers cluster_1 Self-Assembly cluster_2 Hydrogel Network Monomer 1 Phe-Phe-Phe-Phe Nanofiber Nanofiber Monomer 1->Nanofiber π-π stacking, H-bonding Monomer 2 Phe-Phe-Phe-Phe Monomer 2->Nanofiber Monomer 3 Phe-Phe-Phe-Phe Monomer 3->Nanofiber Hydrogel 3D Hydrogel Network Nanofiber->Hydrogel Entanglement

Self-assembly of tetra-L-phenylalanine into a hydrogel network.
Alginate Ionic Crosslinking

Alginate, a polysaccharide, forms a hydrogel in the presence of divalent cations, most commonly calcium ions (Ca²⁺). The calcium ions interact with the guluronic acid blocks of the alginate chains, creating ionic bridges that crosslink the polymer chains into a stable "egg-box" structure.

G cluster_0 Alginate Chains cluster_1 Crosslinking cluster_2 Hydrogel Network Alginate 1 Alginate Chain Crosslinked Network Crosslinked Alginate (Egg-box model) Alginate 1->Crosslinked Network Alginate 2 Alginate Chain Alginate 2->Crosslinked Network Ca2+ Ca²⁺ Ca2+->Crosslinked Network Ionic Crosslinking

Ionic crosslinking of alginate chains by calcium ions.
Pluronic F-127 Thermogelation

Pluronic F-127 is a triblock copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block and two flanking hydrophilic polyoxyethylene (PEO) blocks. At low temperatures, the polymer chains exist as individual unimers in aqueous solution. As the temperature increases, the hydrophobic PPO blocks drive the self-assembly of the unimers into spherical micelles. At a critical gelation concentration and temperature, these micelles pack into a cubic lattice, resulting in the formation of a thermoreversible hydrogel.

G cluster_0 Low Temperature cluster_1 Increased Temperature cluster_2 Gelation Temperature Unimers Unimers in Solution Micelles Micelle Formation Unimers->Micelles Self-Assembly Gel Cubic Packed Micelles (Hydrogel) Micelles->Gel Packing

Temperature-dependent self-assembly and gelation of Pluronic F-127.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Determination of Minimum Gelling Concentration (MGC)

Objective: To determine the lowest concentration of the gelling agent required to form a stable, self-supporting gel.

Method: The tube inversion method is a simple and widely used technique.

Protocol:

  • Prepare a series of solutions of the gelling agent in the desired solvent (e.g., water, buffer) at varying concentrations.

  • Transfer a fixed volume (e.g., 1 mL) of each solution into separate vials of uniform diameter.

  • Induce gelation using the appropriate method for the specific gelling agent (e.g., temperature change for gelatin and Pluronic F-127, addition of crosslinkers for alginate, or pH adjustment for tetra-L-phenylalanine derivatives).

  • Allow the samples to equilibrate for a defined period under controlled conditions.

  • Invert each vial by 180 degrees and observe the flow of the contents.

  • The MGC is defined as the lowest concentration at which the sample remains intact and does not flow down the vial wall.

Rheological Characterization

Objective: To quantify the viscoelastic properties of the hydrogels, including the storage modulus (G') and loss modulus (G'').

Method: Oscillatory rheometry is the standard technique for characterizing the mechanical properties of hydrogels.

Protocol:

  • Place a defined volume of the pre-gelled solution or the formed hydrogel onto the lower plate of a rheometer equipped with a parallel plate or cone-and-plate geometry.

  • Lower the upper geometry to a defined gap size, ensuring complete filling of the gap and trimming any excess material.

  • Equilibrate the sample to the desired temperature.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVR to determine the frequency-dependence of G' and G''.

  • The storage modulus (G') value in the plateau region of the frequency sweep is typically reported as the mechanical strength of the hydrogel.

Swelling Studies

Objective: To determine the water uptake capacity of the hydrogel.

Method: A gravimetric method is commonly used to measure the swelling ratio.

Protocol:

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the hydrogels in a swelling medium (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogels from the medium, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Continue the measurements until the hydrogel weight remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wi) / Wi] x 100.

In Vitro Degradation Assay

Objective: To evaluate the degradation profile of the hydrogel in a simulated physiological environment.

Method: The degradation is monitored by measuring the weight loss of the hydrogel over time.

Protocol:

  • Prepare hydrogel samples of a known initial weight (W0).

  • Place each hydrogel in a vial containing a defined volume of a degradation medium (e.g., PBS with or without enzymes like lysozyme) at 37°C.

  • At specific time points, remove the hydrogel, gently wash with deionized water to remove any remaining salts or degradation products, and then dry the hydrogel (e.g., by lyophilization or in a vacuum oven) until a constant weight is achieved (Wt).

  • The percentage of weight remaining is calculated as: Weight Remaining (%) = (Wt / W0) x 100.

In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from the hydrogel.

Method: A sample-and-separate method is commonly employed.

Protocol:

  • Prepare drug-loaded hydrogels with a known initial drug concentration.

  • Place each hydrogel in a vial containing a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative amount of drug released over time and plot the release profile.

Biocompatibility and Cytotoxicity

  • Tetra-L-phenylalanine: As a peptide-based material, it is generally considered to be biocompatible and biodegradable. However, the biocompatibility of derivatized peptides, such as those with Fmoc groups, should be carefully evaluated for specific applications.

  • Alginate: Alginate is a naturally derived polysaccharide that is widely regarded as biocompatible and is used in numerous biomedical applications.

  • Gelatin: Derived from collagen, gelatin is a natural polymer with excellent biocompatibility and biodegradability.

  • Pluronic F-127: While generally considered biocompatible, some studies have reported concentration-dependent cytotoxicity.

Conclusion

The choice of a gelling agent is a multifaceted decision that requires careful consideration of the desired formulation properties and the specific therapeutic application. Tetra-L-phenylalanine and its derivatives offer a unique self-assembling system with tunable mechanical properties and the potential for sustained drug release. Alginate provides a robust and biocompatible platform with the advantage of ionic crosslinking for controlled gelation. Gelatin, a natural and biodegradable polymer, is a well-established gelling agent, though its thermal sensitivity may be a limitation for some applications. Pluronic F-127 offers the convenience of in-situ gelation in response to physiological temperature, making it suitable for injectable formulations.

This guide provides a foundational comparison of these gelling agents. It is imperative for researchers to conduct their own specific experimental evaluations to determine the optimal gelling agent and formulation parameters for their unique drug delivery system.

References

Assessing the Long-Term Stability of H-Phe-Phe-Phe-Phe-OH Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the long-term stability of H-Phe-Phe-Phe-Phe-OH (F4) hydrogels, a crucial parameter for their application in drug delivery and tissue engineering. By comparing their performance with alternative peptide-based hydrogels and providing detailed experimental protocols, this document aims to equip researchers with the necessary tools to evaluate and predict the in-service lifetime of these biomaterials.

The stability of a hydrogel directly impacts its ability to function as a reliable drug depot or a supportive scaffold for cell growth. A loss of mechanical integrity can lead to premature drug release or structural collapse, compromising therapeutic efficacy and safety. Therefore, a thorough understanding of a hydrogel's long-term behavior under physiological conditions is paramount.

Comparative Stability of Peptide Hydrogels

While specific long-term quantitative stability data for this compound hydrogels is not extensively available in the public domain, we can draw comparisons with closely related phenylalanine-containing hydrogels to understand potential performance benchmarks. The following table summarizes key stability-related parameters for various peptide hydrogels. It is important to note that stability is highly dependent on the specific experimental conditions, including peptide concentration, pH, temperature, and the presence of enzymes.

Hydrogel SystemPeptide SequenceN-terminal ModificationStorage Modulus (G') InitialLong-Term Stability ObservationsKey Factors Influencing Stability
F4 Hydrogel This compoundNoneData not availableExpected to be susceptible to enzymatic degradation due to the presence of natural L-amino acids. Stability will be influenced by peptide concentration and environmental conditions.Enzymatic degradation, hydrolysis, peptide concentration.
Fmoc-FF H-Phe-Phe-OHFmoc~10 kPa - >100 kPa[1]Gels can be stable for weeks to months depending on the formulation and pH. Some formulations show good shelf stability.[2]pH, peptide concentration, preparation method (e.g., solvent switch vs. pH switch).[2]
Fmoc-FFK H-Phe-Phe-Lys-OHFmoc~24 Pa (at 2.0 wt%)Stability is lower than Fmoc-FF, but can be improved by mixing with Fmoc-FF.Peptide sequence (addition of charged residue), concentration.
RADA16-I Ac-(RADA)4-CONH2Acetyl~1 kPa - 10 kPaForms stable hydrogels that can be used for long-term cell culture and controlled release.[3]Ionic strength, pH, peptide concentration.
MAX1 VKVKVKVKVDPPTKVEVKVKV-NH2None~2900 PaExhibits shear-thinning and self-healing properties, suggesting dynamic stability.Triggering conditions (e.g., salt concentration).

Experimental Protocols for Long-Term Stability Assessment

To rigorously assess the long-term stability of this compound hydrogels, a combination of physical and chemical characterization techniques should be employed over an extended period.

Rheological Analysis for Mechanical Stability

Rheology is a primary method to explore the physical properties and long-term viscoelastic behavior of hydrogels.[4]

Objective: To monitor the change in the hydrogel's mechanical strength (storage modulus, G') and viscoelastic properties over time.

Methodology:

  • Sample Preparation: Prepare F4 hydrogels at the desired concentration and in a relevant buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • Instrumentation: Use a rotational rheometer with a parallel plate or cone-plate geometry.

  • Time Sweep:

    • Immediately after gelation, perform an initial time sweep at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region (LVER) to determine the equilibrium storage modulus (G').

    • Store the hydrogel samples under physiological conditions (37°C, 5% CO2 in a humidified incubator).

    • At predetermined time points (e.g., 1, 7, 14, 30, 60, and 90 days), perform a time sweep under the same conditions to measure the G'.

  • Frequency Sweep: At each time point, after the time sweep, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to assess changes in the frequency-dependent viscoelastic behavior. A stable gel will exhibit a storage modulus (G') that is largely independent of frequency and significantly higher than the loss modulus (G'').

  • Strain Sweep: Periodically (e.g., at the beginning and end of the study), perform a strain sweep to determine the LVER. A significant change in the LVER can indicate structural changes in the hydrogel network.

Morphological Characterization

Objective: To visualize changes in the hydrogel's fibrillar network structure over time.

Methodology:

  • Sample Preparation: Prepare hydrogel samples on a suitable substrate (e.g., glass coverslip).

  • Instrumentation: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure:

    • At each time point, fix the hydrogel samples (e.g., with glutaraldehyde).

    • Dehydrate the samples through a graded series of ethanol.

    • Critical point dry the samples.

    • Sputter coat the samples with a conductive material (e.g., gold or platinum).

    • Image the samples to observe fiber morphology, pore size, and network connectivity.

Degradation Studies

Objective: To quantify the rate of hydrogel degradation under physiological and enzymatic conditions.

Methodology:

  • Hydrolytic Degradation:

    • Prepare pre-weighed, lyophilized hydrogel samples.

    • Incubate the samples in sterile PBS (pH 7.4) at 37°C.

    • At specified time intervals, remove the samples, rinse with deionized water, lyophilize, and weigh.

    • The percentage of mass loss over time represents the hydrolytic degradation rate.

  • Enzymatic Degradation:

    • Follow the same procedure as for hydrolytic degradation, but incubate the hydrogels in a solution containing a relevant enzyme (e.g., a protease like elastase or collagenase) at a physiologically relevant concentration.

    • The choice of enzyme will depend on the intended application of the hydrogel.

Long-Term Drug Release Studies

Objective: To determine the stability of the hydrogel as a drug delivery vehicle by monitoring the release kinetics of an encapsulated model drug over an extended period.

Methodology:

  • Hydrogel Formulation: Prepare hydrogels containing a model drug (e.g., a fluorescently labeled dextran of a specific molecular weight or a relevant therapeutic protein).

  • Release Study Setup:

    • Place a known volume of the drug-loaded hydrogel in a vial.

    • Add a known volume of release medium (e.g., PBS) on top of the hydrogel.

    • Incubate at 37°C with gentle agitation.

  • Sampling and Analysis:

    • At predetermined time points, collect the entire release medium and replace it with fresh medium.

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile. A stable hydrogel should exhibit a sustained release profile without a sudden "burst release" due to premature degradation.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols for assessing long-term hydrogel stability.

Experimental_Workflow_for_Long_Term_Stability_Assessment cluster_prep Hydrogel Preparation cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis Prep Prepare this compound Hydrogel Samples Storage Incubate at 37°C, 5% CO2 (Physiological Conditions) Prep->Storage TimePoints t = 0, 1, 7, 14, 30, 60, 90 days Storage->TimePoints Rheology Rheological Analysis (G', G'', LVER) TimePoints->Rheology Morphology Morphological Characterization (SEM/TEM) TimePoints->Morphology Degradation Degradation Study (Mass Loss) TimePoints->Degradation Release Drug Release Kinetics TimePoints->Release

Caption: Experimental workflow for long-term hydrogel stability assessment.

Rheological_Analysis_Protocol Start Start Rheological Measurement (at each time point) TimeSweep1 Initial Time Sweep (Determine Equilibrium G') Start->TimeSweep1 StrainSweep Strain Sweep (Determine LVER) TimeSweep1->StrainSweep FrequencySweep Frequency Sweep (Assess Viscoelastic Profile) StrainSweep->FrequencySweep TimeSweep2 Confirm Equilibrium G' (Long-Term Stability) FrequencySweep->TimeSweep2 End End Measurement TimeSweep2->End

Caption: Protocol for detailed rheological characterization of hydrogels.

By implementing these standardized protocols, researchers can generate robust and comparable data on the long-term stability of this compound hydrogels. This will not only facilitate a deeper understanding of their material properties but also accelerate their translation into clinically viable products for drug delivery and regenerative medicine.

References

cross-validation of characterization methods for tetra-L-phenylalanine assemblies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of the self-assembly of tetra-L-phenylalanine (F4) peptides into various nanostructures is crucial for their application in drug delivery, tissue engineering, and as contrast agents in magnetic resonance imaging (MRI). The characterization of these assemblies requires a multi-faceted approach, cross-validating results from different analytical techniques to build a complete picture of their morphology, secondary structure, and aggregation kinetics. This guide provides a comparative overview of common characterization methods, supported by experimental data from published studies.

Morphological Characterization

The size, shape, and surface features of tetra-L-phenylalanine assemblies are typically investigated using microscopy techniques. Each method offers unique advantages in terms of resolution, sample preparation, and the environment in which the sample is analyzed.

Comparison of Microscopy Techniques

TechniquePrincipleSample PreparationInformation ObtainedTypical Observations for F4 Assemblies
Scanning Electron Microscopy (SEM) Scans a focused electron beam over a surface to create an image.Samples are coated with a conductive material (e.g., gold) and analyzed under vacuum.Provides high-resolution images of the surface topography and morphology.Reveals fibrous or nanotubular structures.[1][2][3]
Transmission Electron Microscopy (TEM) Transmits a beam of electrons through an ultrathin specimen.Samples are typically negatively stained or cryo-fixed and placed on a grid.Offers high-resolution two-dimensional projections, revealing internal structure.Confirms the formation of nanotubes and fibrils.[3]
Atomic Force Microscopy (AFM) A sharp tip on a cantilever scans the sample surface to create a 3D topographical map.Can be performed on dry samples or in liquid.Provides three-dimensional surface profiles at the nanoscale.Shows the stability of nanotubular structures.[3]
Experimental Protocols: Microscopy

Scanning Electron Microscopy (SEM):

  • A solution containing tetra-L-phenylalanine assemblies is deposited onto a clean silicon wafer or glass slide.

  • The solvent is allowed to evaporate at room temperature.

  • The dried sample is then coated with a thin layer of a conductive material, such as gold or platinum, using a sputter coater.

  • The coated sample is transferred to the SEM chamber and imaged under high vacuum.

Transmission Electron Microscopy (TEM):

  • A drop of the sample solution is placed on a carbon-coated copper grid for a few minutes.

  • Excess solution is wicked away with filter paper.

  • For negative staining, a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) is added to the grid and then blotted off.

  • The grid is air-dried before being loaded into the TEM for imaging.

Atomic Force Microscopy (AFM):

  • A small volume of the peptide solution is deposited onto a freshly cleaved mica surface.

  • After an incubation period to allow for adsorption, the surface may be gently rinsed with deionized water to remove unadsorbed material.

  • The sample is then air-dried or imaged directly in liquid.

  • Imaging is performed in tapping mode to minimize damage to the soft peptide structures.

Secondary Structure Analysis

Spectroscopic techniques are invaluable for determining the secondary structure of the peptide assemblies, particularly the presence of β-sheet structures, which are a hallmark of amyloid-like fibrils.

Comparison of Spectroscopic Techniques

TechniquePrincipleSample PreparationKey Parameters MeasuredTypical Findings for F4 Assemblies
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Peptides are dissolved in a suitable solvent (e.g., water or buffer) at a known concentration.Provides information on the secondary structure content (α-helix, β-sheet, random coil).Indicates an antiparallel β-sheet organization of the monomers in the fibers.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, corresponding to vibrational transitions of bonds.Samples can be in solution, solid, or dried films. The amide I region (1600-1700 cm⁻¹) is particularly informative.The position of the amide I peak can distinguish between different secondary structures.Confirms the presence of β-sheet structures, often showing a peak around 1630 cm⁻¹.
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures.ThT is added to the peptide solution, and fluorescence is monitored over time.An increase in fluorescence intensity indicates the formation of amyloid-like fibrils.Used to monitor the kinetics of self-assembly and confirm the amyloidogenic nature of the aggregates.
Experimental Protocols: Spectroscopy

Circular Dichroism (CD) Spectroscopy:

  • PEGylated tetra-phenylalanine derivatives are dissolved in an aqueous solution.

  • Far-UV CD spectra are recorded at different concentrations (e.g., 5.0 and 0.1 mg/mL) using a quartz cuvette with a specific path length (e.g., 0.1 cm).

  • Spectra are typically scanned from 280 to 195 nm.

  • The resulting spectra are analyzed for characteristic β-sheet signals (a minimum around 218 nm).

FTIR Spectroscopy:

  • For solution-state measurements, the peptide solution (e.g., 2.0 mg/mL) is placed in a CaF₂ cell.

  • The spectrum is recorded, and the solvent spectrum is subtracted.

  • The amide I region (1600-1700 cm⁻¹) is analyzed for peaks indicative of β-sheet structures (typically ~1630-1640 cm⁻¹ for antiparallel β-sheets).

Thioflavin T (ThT) Fluorescence Assay:

  • A stock solution of ThT is prepared and added to the tetra-L-phenylalanine solution to a final concentration (e.g., 20 µM).

  • The fluorescence emission is measured over time using an excitation wavelength of around 440-450 nm and an emission scan range of approximately 470-510 nm.

  • An increase in fluorescence intensity at ~485 nm indicates fibril formation.

Analysis of Assembly Size and Distribution in Solution

Scattering techniques are employed to characterize the size, and in some cases, the shape of the peptide assemblies as they exist in solution, providing complementary information to the solid-state measurements from microscopy.

Comparison of Scattering Techniques

TechniquePrincipleSample PreparationKey Parameters DeterminedTypical Results for F4 Assemblies
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.Peptides are dissolved in a filtered solvent.Provides the hydrodynamic radius (Rʜ) and a size distribution profile (polydispersity index, PDI).Reveals the presence of large aggregated particles.
Small-Angle X-ray Scattering (SAXS) Measures the elastic scattering of X-rays by a sample at very small angles.The sample is placed in a capillary tube.Gives information about the size, shape, and internal structure of nanoscale objects in solution.Can be used to determine the overall shape and dimensions of the assemblies.
Wide-Angle X-ray Scattering (WAXS) Similar to SAXS but measures scattering at wider angles.Often performed on dried fibers or concentrated solutions.Provides information about the atomic-level structure, such as the spacing between β-strands and β-sheets.Confirms the "cross-β" pattern characteristic of amyloid fibrils, indicating an antiparallel β-sheet organization.
Experimental Protocols: Scattering

Dynamic Light Scattering (DLS):

  • Aqueous samples of tetra-phenylalanine assemblies (e.g., at 2.0 mg/mL) are prepared.

  • The samples are centrifuged to remove large, non-colloidal aggregates.

  • Measurements are performed in a DLS instrument, often using a backscatter detector at a specific angle (e.g., 173°).

  • The autocorrelation function of the scattered light is analyzed to determine the size distribution.

Logical Workflow for Characterization

The characterization of tetra-L-phenylalanine assemblies typically follows a logical progression, starting from the confirmation of self-assembly and proceeding to more detailed structural analysis.

G cluster_0 Initial Confirmation of Assembly cluster_1 Secondary Structure Analysis cluster_2 Morphological & Detailed Structural Analysis ThT ThT Fluorescence DLS Dynamic Light Scattering (DLS) ThT->DLS Confirm aggregation & size CD Circular Dichroism (CD) DLS->CD FTIR FTIR Spectroscopy CD->FTIR Determine β-sheet content Microscopy Microscopy (SEM, TEM, AFM) FTIR->Microscopy XRay X-Ray Scattering (WAXS/SAXS) Microscopy->XRay Visualize morphology & internal packing

References

Safety Operating Guide

Personal protective equipment for handling H-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-Phe-Phe-Phe-Phe-OH

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for the specific laboratory tasks to determine if additional PPE is required.[2] The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3] For splash potential, indirectly ventilated goggles are recommended.[3]Protects eyes from accidental splashes or contact with the powdered form of the peptide.[3]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.Prevents skin contact and potential irritation.
Body Protection A standard laboratory coat should be worn. For larger quantities or where significant exposure is possible, impervious clothing is recommended.Protects skin and clothing from contamination.
Respiratory Protection For nuisance exposures or when handling the powder outside of a ventilated enclosure, a P95 (US) or P1 (EU EN 143) particle respirator is advised.Minimizes the risk of inhaling the lyophilized powder, which may cause respiratory irritation.

Operational Plan: Handling and Storage

A systematic approach to handling this compound will enhance safety and efficiency in the laboratory.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage of Lyophilized Peptide : For long-term storage, keep the container tightly sealed in a cool, well-ventilated area, preferably at -20°C or colder, and away from light.

  • Storage of Peptide in Solution : It is not recommended to store peptides in solution for extended periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions may be stable for up to one month at -20°C and up to six months at -80°C.

Handling Procedures
  • Engineering Controls : Ensure adequate ventilation in the handling area. The use of a chemical fume hood or an appropriate exhaust ventilation system is recommended, especially when working with the powdered form, to avoid dust formation.

  • Handling Lyophilized Powder : Due to the hygroscopic nature of many peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption. Avoid actions that could create dust.

  • Reconstitution : When reconstituting the peptide, carefully add the solvent slowly to the vial.

  • General Practices : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

First-Aid Measures
ExposureFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

Peptides should generally be treated as chemical waste and should not be disposed of via standard laboratory drains or in regular solid waste. Always follow your institution's specific guidelines for chemical and hazardous waste disposal.

Solid Waste Disposal
  • Unused Product : Dispose of surplus and non-recyclable product by contacting a licensed professional waste disposal service.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and vials, should be considered contaminated. These should be collected in a suitable, clearly labeled, and closed container for hazardous waste.

Liquid Waste Disposal
  • Collection : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for chemical waste. Do not mix peptide solutions with other incompatible waste streams.

  • Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management service.

  • Environmental Precautions : Do not allow the product to enter drains, sewers, or watercourses.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal a Receive Peptide b Inspect Container a->b c Store at -20°C or colder b->c d Equilibrate to Room Temp in Desiccator c->d e Weigh Powder in Ventilated Enclosure d->e f Reconstitute with Appropriate Solvent e->f g Perform Experiment f->g h Collect Solid Waste (Gloves, Tips, etc.) g->h i Collect Liquid Waste (Peptide Solutions) g->i j Store in Labeled Hazardous Waste Containers h->j i->j k Arrange for Professional Waste Disposal j->k

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Phe-Phe-Phe-Phe-OH
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
H-Phe-Phe-Phe-Phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.